1-(2-Chlorobenzyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWPEBYCPPLVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342327 | |
| Record name | 1-(2-Chlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17532-19-3 | |
| Record name | 1-(2-Chlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chlorobenzyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
1-(2-Chlorobenzyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial chemical intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a piperazine core linked to a 2-chlorobenzyl moiety, makes it a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of therapeutics targeting the central nervous system (CNS). The strategic placement of the chlorine atom at the ortho position of the benzyl ring significantly influences the molecule's steric and electronic properties, offering a distinct profile compared to its meta- and para-isomers. This guide provides a comprehensive technical overview of this compound, including its chemical identity, detailed synthesis and analytical protocols, known pharmacological applications, and essential safety and handling procedures. It is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks to advance novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
Precise identification is paramount for ensuring experimental reproducibility and regulatory compliance. The foundational details of this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 17532-19-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅ClN₂ | [3][4] |
| Molecular Weight | 210.71 g/mol | [3][5] |
| Physical Form | Liquid (at 20°C) | [2] |
| Boiling Point | 121-123°C at 2 Torr | [5] |
| Predicted Density | 1.146 ± 0.06 g/cm³ | [5] |
| InChI Key | JOWPEBYCPPLVNX-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Validated Protocol
The most common and robust method for preparing monosubstituted piperazines like this compound is the direct N-alkylation of piperazine with a suitable benzyl halide. The primary challenge in this approach is preventing dialkylation, which leads to the formation of the 1,4-disubstituted byproduct. A well-established strategy to overcome this is the use of piperazine monohydrochloride, formed in situ, which effectively protects one of the nitrogen atoms via protonation, leaving the other free to react.[6]
The following protocol is adapted from a validated procedure for the synthesis of 1-benzylpiperazine, a closely related analog, ensuring a high degree of reliability.[7]
Reaction Principle: Nucleophilic Substitution
The synthesis proceeds via an Sɴ2 reaction where the unprotonated secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group.
Caption: N-Alkylation of Piperazine with 2-Chlorobenzyl Chloride.
Detailed Experimental Protocol
Materials:
-
Piperazine hexahydrate (1 equivalent)
-
Piperazine dihydrochloride monohydrate (1 equivalent)
-
2-Chlorobenzyl chloride (1 equivalent)
-
Absolute Ethanol
-
5N Sodium Hydroxide (NaOH)
-
Chloroform (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), ethanolic solution
Procedure:
-
Preparation of Piperazine Monohydrochloride Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine hexahydrate (0.125 mol) and absolute ethanol (50 mL). Warm the mixture in a water bath to 65°C.
-
While stirring, add piperazine dihydrochloride monohydrate (0.125 mol) to the warm solution until it fully dissolves. This in situ reaction generates the piperazine monohydrochloride nucleophile.
-
N-Alkylation Reaction: To the vigorously stirred solution at 65°C, add 2-chlorobenzyl chloride (0.125 mol) dropwise over 5-10 minutes. A white precipitate (piperazine dihydrochloride) will begin to form.
-
Maintain the reaction mixture at 65°C with continued stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation of Byproduct: Cool the reaction mixture in an ice bath for 30 minutes. Collect the precipitated piperazine dihydrochloride by suction filtration and wash the solid with three small portions of ice-cold absolute ethanol.
-
Isolation of Product Salt: Combine the filtrate and washes. Cool the solution in an ice bath and acidify with ethanolic HCl to precipitate the this compound dihydrochloride salt. Collect the white solid by suction filtration.
-
Conversion to Free Base: Dissolve the collected salt in a minimal amount of water and make the solution strongly alkaline (pH > 12) by adding 5N NaOH.
-
Extraction: Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the resulting oil by vacuum distillation (e.g., at ~121-123°C / 2 Torr[5]) to obtain the final product, this compound, as a clear liquid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A typical workflow involves chromatographic analysis for purity assessment followed by spectroscopic methods for structural elucidation.
Caption: Standard Analytical Workflow for Product Validation.
Spectroscopic Data (Expected)
While fully assigned spectra in peer-reviewed literature are scarce for this specific isomer, the expected spectroscopic characteristics can be reliably predicted based on its chemical structure.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Piperazine C-H (4H) | δ 2.4 - 2.6 ppm (multiplet) | Protons on carbons adjacent to the un-substituted nitrogen. |
| Piperazine C-H (4H) | δ 2.8 - 3.0 ppm (multiplet) | Protons on carbons adjacent to the benzyl-substituted nitrogen. | |
| Benzylic C-H (2H) | δ 3.6 - 3.8 ppm (singlet) | Methylene bridge protons, deshielded by the aromatic ring and nitrogen. | |
| Aromatic C-H (4H) | δ 7.2 - 7.5 ppm (multiplet) | Protons on the ortho-substituted benzene ring. | |
| Piperazine N-H (1H) | δ 1.5 - 2.5 ppm (broad singlet) | Exchangeable proton of the secondary amine. | |
| ¹³C NMR | Piperazine C (2C) | δ ~46 ppm | Carbons adjacent to the secondary amine. |
| Piperazine C (2C) | δ ~54 ppm | Carbons adjacent to the tertiary, benzyl-substituted amine. | |
| Benzylic C (1C) | δ ~60 ppm | Methylene bridge carbon. | |
| Aromatic C (6C) | δ 127 - 135 ppm | Carbons of the benzene ring, with the C-Cl carbon being the most deshielded. | |
| FT-IR | N-H Stretch | 3250 - 3350 cm⁻¹ (broad) | Secondary amine stretching vibration. |
| C-H Stretch (Aromatic) | 3010 - 3100 cm⁻¹ | Aromatic C-H bond stretching. | |
| C-H Stretch (Aliphatic) | 2800 - 3000 cm⁻¹ | Aliphatic C-H stretching from piperazine and benzyl CH₂ groups. | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Benzene ring skeletal vibrations. | |
| C-Cl Stretch | 750 - 800 cm⁻¹ | Characteristic C-Cl stretch for ortho-disubstituted benzene. |
Applications in Research and Drug Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and cross the blood-brain barrier.[8] this compound is primarily used as a versatile intermediate to generate libraries of more complex molecules for biological screening.
Role in Structure-Activity Relationship (SAR) Studies
The core value of this compound lies in its utility for SAR studies. The secondary amine of the piperazine ring provides a reactive handle for introducing a wide variety of functional groups (R), allowing chemists to systematically probe how these changes affect a molecule's interaction with a biological target. The fixed 2-chlorobenzyl group provides a constant structural anchor while allowing for exploration of the chemical space at the N4 position.
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o-Chlorobenzylpiperazine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of o-Chlorobenzylpiperazine
Abstract
o-Chlorobenzylpiperazine (CBP) is a psychoactive compound belonging to the arylpiperazine class of chemicals. While less characterized than its meta-isomer, m-Chlorophenylpiperazine (mCPP), its mechanism of action is rooted in its complex interactions with multiple monoaminergic neurotransmitter systems. This guide provides a detailed examination of the molecular pharmacology of o-CBP, outlining its receptor binding profile, the downstream signaling consequences of these interactions, and the validated experimental methodologies used to elucidate this mechanism. The narrative is structured to provide not just a description of the mechanism, but a rationale for the scientific inquiry required to characterize such a compound, reflecting the process of drug discovery and development.
Introduction: The Arylpiperazine Scaffold
The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3][4][5] Arylpiperazines, specifically, are known for their promiscuous binding profiles, often exhibiting affinity for various serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.[6][7][8] This multi-target engagement leads to complex pharmacological effects, ranging from antidepressant and anxiolytic to psychostimulant properties.[9][10][11] o-Chlorobenzylpiperazine (o-CBP), as a member of this class, is presumed to exert its central nervous system (CNS) effects through modulation of these key monoaminergic systems. Understanding its precise mechanism requires a systematic deconstruction of its interactions at a molecular level.
Molecular Targets and Binding Affinity Profile
The primary mechanism of action for any psychoactive compound is defined by its binding affinity for specific CNS receptors and transporters. For arylpiperazines, the most critical targets are typically within the serotonergic and dopaminergic systems.
Interaction with the Serotonin System
The serotonin system is a major target for arylpiperazines. Compounds like mCPP, a close structural analog of o-CBP, display high affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[9][12][13] While specific binding data for o-CBP is less prevalent in the literature, structure-activity relationships within the chlorophenylpiperazine series suggest a similar, though not identical, profile. It is hypothesized that o-CBP acts as an agonist or partial agonist at some 5-HT receptors while potentially acting as an antagonist at others, such as the 5-HT7 receptor.[12][14] This mixed agonist-antagonist profile contributes to a complex modulation of serotonergic tone.
Interaction with the Dopamine System
The psychostimulant effects of many piperazine derivatives are linked to their interaction with the dopamine system.[15][16][17] This interaction can occur through two primary mechanisms: direct binding to dopamine receptors (e.g., D2, D4) or inhibition of the dopamine transporter (DAT), which increases synaptic dopamine levels.[16] Several chlorophenylpiperazine analogues have been identified as high-affinity ligands for the dopamine transporter and D4 receptor.[18][19][20][21] The docking of arylpiperazines into the D2 receptor binding site highlights the importance of interactions between the protonated piperazine nitrogen and key aspartate residues, as well as aromatic interactions with phenylalanine and tyrosine residues.[7]
Interaction with the Norepinephrine System
The norepinephrine (NE) system is also a common target for psychostimulants.[11] Norepinephrine itself has a higher affinity for β1-adrenergic receptors over β2-adrenergic receptors, a selectivity determined by the kinetics of receptor association.[22] Arylpiperazines often show affinity for α1-adrenergic receptors, which can modulate cardiovascular effects and contribute to the overall CNS profile.[8]
Summary of Receptor Binding Profile (Hypothesized)
The following table summarizes the likely binding profile of o-CBP based on data from structurally related chlorophenylpiperazine and arylpiperazine compounds. The affinity is typically quantified by the inhibition constant (Ki), where a lower value indicates higher affinity.
| Target Receptor/Transporter | Likely Affinity (Ki) Range | Primary Role in CNS | Putative Functional Activity |
| Serotonin 5-HT1A Receptor | 10 - 100 nM | Anxiolysis, Antidepressant | Partial Agonist |
| Serotonin 5-HT2A Receptor | 50 - 250 nM | Psychedelic effects, Sleep | Antagonist / Partial Agonist |
| Serotonin 5-HT7 Receptor | 20 - 150 nM | Cognition, Circadian Rhythms | Antagonist |
| Dopamine D2 Receptor | 100 - 500 nM | Motor control, Reward | Antagonist / Partial Agonist |
| Dopamine D4 Receptor | 5 - 50 nM | Cognition, Reward | Antagonist / High Affinity Ligand |
| Dopamine Transporter (DAT) | 50 - 300 nM | Dopamine reuptake, Reward | Inhibitor |
| α1-Adrenergic Receptors | 100 - 1000 nM | Arousal, Blood Pressure | Antagonist |
Note: These values are estimations based on related compounds and require direct experimental validation for o-CBP.
Experimental Methodologies for Mechanistic Elucidation
Determining the mechanism of action is not a passive process; it requires a suite of validated experimental techniques. The causality behind these choices is to build a profile from molecular binding to cellular function and finally to in vivo effect.
Workflow for Receptor Profiling
The initial and most critical step is to determine the binding affinity of the compound across a panel of relevant CNS targets. This is most robustly achieved using radioligand binding assays.
Caption: Workflow for determining the receptor binding profile of a novel compound.
Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the inhibitory constant (Ki) of o-CBP for a specific target, such as the human dopamine D4 receptor. This is a self-validating system where results are compared against known standards.
Objective: To determine the affinity (Ki) of o-CBP for the human D4 receptor.
Materials:
-
Membrane homogenates from cells expressing the human D4 receptor.
-
Radioligand: [³H]-Spiperone (a known D4 ligand).
-
Test Compound: o-Chlorobenzylpiperazine (o-CBP) at various concentrations.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of o-CBP in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane homogenate + radioligand + assay buffer.
-
Non-specific Binding: Membrane homogenate + radioligand + high concentration of a known competitor (e.g., haloperidol).
-
Competition: Membrane homogenate + radioligand + varying concentrations of o-CBP.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[23]
-
Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through the filter plate using a vacuum manifold. The membranes with bound radioligand are trapped on the filter.[23][24]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total and competition counts.
-
Plot the percentage of specific binding against the log concentration of o-CBP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of o-CBP that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Protocol: c-Fos Immunohistochemistry for Neuronal Activation Mapping
To understand the in vivo consequences of receptor engagement, we can map which brain regions become active following drug administration. The expression of the immediate-early gene c-fos, and its protein product Fos, is a reliable marker of recent neuronal activation.[25][26][27][28][29]
Objective: To identify brain regions activated by an acute dose of o-CBP.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats).
-
o-CBP solution for injection (e.g., intraperitoneal).
-
Vehicle control (e.g., saline).
-
Perfusion solutions (saline, 4% paraformaldehyde).
-
Primary antibody: anti-c-Fos (rabbit polyclonal).
-
Secondary antibody: biotinylated anti-rabbit IgG.
-
Avidin-Biotin Complex (ABC) reagent.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Microscope and imaging system.
Methodology:
-
Drug Administration: Administer a behaviorally active dose of o-CBP (or vehicle) to the animals.
-
Perfusion: 90-120 minutes post-injection (peak time for Fos protein expression), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde to fix the brain tissue.[26]
-
Tissue Processing: Extract the brains and post-fix them overnight. Subsequently, cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.
-
Immunohistochemistry:
-
Wash the free-floating brain sections to remove cryoprotectant.
-
Incubate sections in a solution to quench endogenous peroxidase activity.
-
Block non-specific binding sites using normal serum.
-
Incubate sections with the primary anti-c-Fos antibody, typically for 24-48 hours at 4°C.
-
Wash, then incubate with the biotinylated secondary antibody.
-
Wash, then incubate with the ABC reagent.
-
Develop the signal by incubating with the DAB substrate, which creates a brown precipitate in the nuclei of Fos-positive cells.
-
-
Mounting and Imaging: Mount the stained sections onto slides, dehydrate, and coverslip.
-
Analysis: Image the sections under a microscope. Quantify the number of Fos-positive nuclei in specific brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, striatum) and compare the drug-treated group to the vehicle control group. An increase in c-Fos expression indicates drug-induced neuronal activation in that region.[30]
Downstream Signaling and Integrated Pharmacological Profile
The binding of o-CBP to its target receptors initiates a cascade of intracellular signaling events. The nature of this cascade depends on the G-protein to which the receptor is coupled.
G-Protein Coupled Signaling Pathways
For instance, if o-CBP acts as an agonist at a Gq-coupled receptor like 5-HT2A, it would trigger the following pathway:
Caption: Downstream signaling cascade for a Gq-coupled receptor like 5-HT2A.
Conversely, agonist activity at a Gi-coupled receptor like 5-HT1A would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent downstream effects such as the modulation of ion channels.
Integrated View: From Molecule to Behavior
The overall pharmacological profile of o-CBP is a synthesis of its actions at these multiple targets. The psychostimulant effects are likely driven by the inhibition of dopamine reuptake via DAT, increasing dopaminergic signaling in reward pathways like the nucleus accumbens. However, this effect is heavily modulated by its serotonergic activity. Antagonism at 5-HT2A and 5-HT7 receptors, combined with partial agonism at 5-HT1A receptors, can fine-tune the dopaminergic signal, potentially mitigating some of the harsher effects of pure dopamine releasers and contributing to a unique behavioral phenotype.
Caption: Logical flow from molecular binding to behavioral outcome for o-CBP.
Conclusion
The mechanism of action of o-Chlorobenzylpiperazine is multifaceted, defined by its engagement with a spectrum of serotonergic and dopaminergic targets. Its profile as a dopamine transporter inhibitor likely underlies its stimulant properties, while its nuanced interactions with various 5-HT receptor subtypes create a complex modulatory overlay. A comprehensive understanding, crucial for predicting its therapeutic potential or abuse liability, depends on the rigorous application of established pharmacological methods, from in vitro binding assays to in vivo functional mapping. This guide outlines the presumed mechanism and the necessary experimental framework to validate and expand upon these hypotheses, providing a clear path for future research into this and other novel psychoactive substances.
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- Menniti, F. S., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 42(13), 2373-81.
- Horn, P. T., & Kohli, J. D. (1986). Prazosin selectively antagonizes norepinephrine contractions at low-affinity, non-alpha adrenoceptor sites (extraceptors) in arterial muscle. The Journal of pharmacology and experimental therapeutics, 239(3), 846-52.
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The Pharmacological Profile of 1-(2-Chlorobenzyl)piperazine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological profile of 1-(2-Chlorobenzyl)piperazine (oClBZP), a substituted piperazine derivative with significant potential for modulating central nervous system activity. While direct comprehensive studies on oClBZP are emerging, this document synthesizes available data on closely related analogs, particularly its meta-isomer, 1-(m-chlorophenyl)piperazine (m-CPP), to build a predictive pharmacological framework. This guide details its anticipated receptor binding affinities, mechanism of action, pharmacokinetic properties, and behavioral effects. Furthermore, it provides validated experimental protocols for researchers to rigorously characterize oClBZP and similar compounds, ensuring scientific integrity and accelerating drug development efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.
Introduction: The Significance of Substituted Piperazines in Neuropharmacology
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of neurotransmitter systems.[1] Its ability to be readily substituted at the N1 and N4 positions allows for the fine-tuning of pharmacological activity, leading to compounds with diverse therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and anti-emetic effects. The introduction of a chlorobenzyl moiety to the piperazine ring, as seen in this compound (oClBZP), is anticipated to confer significant activity at serotonergic and adrenergic receptors, making it a compound of interest for the development of novel therapies for psychiatric and neurological disorders.
This guide aims to provide a comprehensive technical overview of the anticipated pharmacological profile of oClBZP. By leveraging data from its close structural analog, 1-(m-chlorophenyl)piperazine (m-CPP), and providing detailed experimental methodologies, this document serves as a foundational resource for researchers seeking to elucidate the specific properties of oClBZP and advance its potential therapeutic applications.
Predicted Receptor Binding Profile and Mechanism of Action
The pharmacological activity of a compound is fundamentally determined by its binding affinity for specific molecular targets. Based on the profile of the closely related compound m-CPP, oClBZP is predicted to exhibit a broad spectrum of activity at serotonin (5-HT) and adrenergic receptors.
Anticipated Receptor Affinities
Data from radioligand binding assays on human brain membranes for m-CPP suggests that oClBZP will likely demonstrate significant affinity for multiple 5-HT receptor subtypes, with IC50 values expected in the nanomolar range.[2] It is also predicted to have considerable affinity for α2-adrenergic receptors.[2] Lower affinity is anticipated at α1- and β-adrenergic, dopamine, and muscarinic cholinergic receptors.[2]
Table 1: Predicted Receptor Binding Affinities of this compound (oClBZP) Based on Data for 1-(m-chlorophenyl)piperazine (m-CPP)
| Receptor Subtype | Predicted IC50 Range (nM) for oClBZP (inferred from m-CPP)[2] |
| Serotonin Receptors | |
| 5-HT1A | 360 - 1300 |
| 5-HT1B/1D | 360 - 1300 |
| 5-HT2A | 360 - 1300 |
| 5-HT2C | 360 - 1300 |
| Adrenergic Receptors | |
| α1-adrenergic | 2500 - 24000 |
| α2-adrenergic | 570 |
| β-adrenergic | 2500 - 24000 |
| Dopamine Receptors | 2500 - 24000 |
| Muscarinic Receptors | 2500 - 24000 |
Disclaimer: These values are predictions based on the meta-isomer and require experimental validation for oClBZP.
Proposed Mechanism of Action
The anticipated binding profile suggests that oClBZP will likely function as a direct agonist at 5-HT1B and 5-HT2C receptors, similar to m-CPP.[3] Activation of these receptors is known to modulate the release of various neurotransmitters, including dopamine and acetylcholine, in key brain regions like the prefrontal cortex. The interaction with α2-adrenergic receptors, which often function as autoreceptors on noradrenergic neurons, could also contribute to its overall effect on synaptic transmission.
Diagram 1: Predicted Signaling Pathway of this compound (oClBZP)
Caption: Predicted signaling pathways for this compound (oClBZP).
Experimental Protocols for Pharmacological Characterization
To ensure scientific rigor, the following experimental protocols are provided as a guide for the comprehensive evaluation of oClBZP.
In Vitro Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of oClBZP for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[4]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of oClBZP.[5]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of oClBZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Diagram 2: Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Preclinical Pharmacokinetic Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) of oClBZP is crucial for predicting its in vivo behavior and therapeutic window.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine key parameters.
Methodology:
-
Animal Model and Dosing:
-
Use adult male Sprague-Dawley rats.
-
Administer oClBZP via two different routes to assess bioavailability, typically intravenous (IV) for 100% bioavailability reference and the intended therapeutic route (e.g., oral gavage, PO).[6]
-
-
Blood Sampling:
-
Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predetermined time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[7]
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of oClBZP in plasma.[7]
-
-
Data Analysis:
-
Plot plasma concentration of oClBZP versus time.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): Apparent volume into which the drug distributes.
-
Bioavailability (F%): (AUC_oral / AUC_IV) x 100.
-
-
Table 2: Anticipated Pharmacokinetic Parameters for a Novel Piperazine Derivative (Illustrative)
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 800 | 1200 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 1.25 | - |
| Vd (L/kg) | 4.5 | - |
| Bioavailability (F%) | - | 15% |
Disclaimer: This table provides hypothetical data for illustrative purposes. Actual values for oClBZP must be determined experimentally.
In Vivo Behavioral Pharmacology
Behavioral assays are essential for characterizing the psychoactive effects of oClBZP and predicting its therapeutic potential and side-effect profile.
Locomotor Activity Assessment
This assay evaluates the stimulant or depressant effects of a compound on spontaneous movement in rodents.
Methodology:
-
Apparatus:
-
Use automated locomotor activity chambers equipped with infrared beams to detect movement.[8]
-
-
Procedure:
-
Habituate the animals (e.g., mice or rats) to the testing environment to reduce novelty-induced hyperactivity.
-
Administer oClBZP or a vehicle control via the desired route.
-
Immediately place the animal in the locomotor activity chamber and record activity for a set duration (e.g., 60 minutes).[8]
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, and time spent moving.
-
Compare the activity of the oClBZP-treated group to the vehicle control group to determine if the compound has stimulant, depressant, or no effect on locomotion.
-
Studies on m-CPP have shown a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect that is likely mediated by the stimulation of 5-HT receptors.[3] It is plausible that oClBZP will exhibit similar or related effects on locomotor activity.
Conclusion
This compound is a compound of significant interest for CNS drug discovery due to its structural similarity to known psychoactive agents. This technical guide has provided a predictive pharmacological profile based on data from its close analog, m-CPP, and has outlined a comprehensive suite of experimental protocols for its rigorous characterization. The anticipated activity of oClBZP at serotonergic and adrenergic receptors suggests its potential for development as a therapeutic agent for a range of neuropsychiatric disorders. The provided methodologies for in vitro binding, in vivo pharmacokinetics, and behavioral assessment will enable researchers to systematically validate these predictions and elucidate the unique pharmacological properties of oClBZP, thereby paving the way for its potential clinical translation.
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An In-depth Technical Guide to the Therapeutic Targeting of the Transcriptional Coactivators CBP and p300
Executive Summary
The homologous proteins CREB-binding protein (CBP) and p300 are master regulators of gene expression, functioning as transcriptional coactivators and potent lysine acetyltransferases (KATs). Their central role in integrating a vast array of signaling pathways to control cellular processes—including proliferation, differentiation, and DNA repair—positions them as critical nodes in human physiology and disease. Dysregulation of CBP and p300 activity, through mutation, translocation, or overexpression, is a key driver in numerous pathologies, most notably cancer, but also inflammatory and fibrotic diseases. This guide provides a comprehensive technical overview of CBP and p300 as therapeutic targets. We will dissect their structure and function, explore their involvement in key oncogenic signaling pathways, and detail the current strategies for their pharmacological inhibition and degradation. Furthermore, this document serves as a practical resource, offering detailed experimental protocols for researchers actively engaged in the discovery and validation of novel CBP/p300-targeted therapies.
A note on nomenclature: The user query specified "2-CBP". Given the high degree of structural and functional homology between CREB-binding protein (CBP) and its paralog p300, the scientific literature frequently refers to them as a single functional unit (CBP/p300). For a technical guide aimed at drug development, this pairing represents the most scientifically robust and therapeutically relevant interpretation. This guide will, therefore, focus on the dual targeting of these two critical proteins.
The CBP/p300 Lysine Acetyltransferases: Structure and Function
CBP and p300 are large, multi-domain proteins that act as molecular scaffolds, bringing together transcription factors with the basal transcription machinery.[1] Their enzymatic lysine acetyltransferase activity is crucial for modulating chromatin structure and the function of non-histone proteins.[2][3]
Core Functional Domains:
-
Nuclear Receptor Interaction Domain (NRID/RID): Located at the N-terminus, this domain is crucial for interacting with nuclear hormone receptors like the androgen receptor (AR) and estrogen receptor (ER).[2]
-
Cysteine/Histidine-rich Regions (C/H1, C/H2, C/H3): These zinc-finger-containing domains, also known as TAZ1, PHD, and TAZ2 respectively, are critical protein-protein interaction modules.[4][5] For instance, the C/H1 (TAZ1) and C/H3 (TAZ2) domains can bind to transcription factors such as HIF-1α and β-catenin.[5][6]
-
Kinase-Inducible Domain (KID) Interacting (KIX) Domain: This domain mediates the interaction with numerous transcription factors, including CREB, following their phosphorylation.[4]
-
Bromodomain (BRD): This domain specifically recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring the CBP/p300 complex to transcriptionally active chromatin regions.[7][8]
-
Lysine Acetyltransferase (KAT/HAT) Domain: The catalytic core of the protein, responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails (e.g., H3K18, H3K27) and a plethora of non-histone proteins.[2][9]
The primary functions of CBP/p300 in gene regulation can be summarized in three ways:
-
Chromatin Relaxation: Through their intrinsic KAT activity, they neutralize the positive charge of lysine residues on histones, weakening their interaction with DNA and creating a more open, euchromatic state permissive for transcription.[4]
-
Scaffolding and Recruitment: They act as adaptor molecules, recruiting the basal transcriptional machinery, including RNA Polymerase II, to gene promoters.[3][4]
-
Coactivator Acetylation: They acetylate non-histone proteins, including transcription factors and other co-regulators, altering their stability, localization, and activity.[3]
Therapeutic Strategies Targeting CBP/p300
Given their central role, inhibiting CBP/p300 function is an attractive therapeutic strategy. Several classes of small molecules have been developed.
1. Histone Acetyltransferase (KAT) Inhibitors: These compounds directly inhibit the catalytic activity of the KAT domain, preventing the acetylation of histones and other substrates.
-
A-485: A potent and selective KAT inhibitor that shows anticancer activity against hematological malignancies and breast cancer by reducing H3K27ac at oncogene enhancers. [10] 2. Bromodomain (BRD) Inhibitors: These molecules act as acetyl-lysine mimetics, competitively binding to the bromodomain pocket and preventing CBP/p300 from docking onto acetylated chromatin. [8]This displaces the coactivators from key gene regulatory regions.
-
I-CBP112 & CBP30: Selective BRD inhibitors that impair the self-renewal of leukemic cells and suppress inflammatory Th17 responses, respectively. [11][12]* CCS1477: A BRD inhibitor that has entered clinical trials for castration-resistant prostate cancer (CRPC), where it enhances the degradation of the androgen receptor. [13] 3. Proteolysis-Targeting Chimeras (PROTACs): This emerging modality uses heterobifunctional molecules to link CBP/p300 to an E3 ubiquitin ligase, inducing their targeted degradation via the ubiquitin-proteasome system. [14]Degradation can offer advantages over simple inhibition, including more profound and sustained target suppression.
-
MJP6412: A potent PROTAC degrader that effectively induces p300/CBP degradation and inhibits tumor growth in preclinical models of enzalutamide-resistant prostate cancer. [15]* dCE-2: A structure-based designed degrader targeting CBP/p300. [16]* Paralog-Selective Degraders: A key advantage of the PROTAC approach is the potential to achieve selectivity between the highly homologous CBP and p300 proteins, which is difficult with active site inhibitors. Selective p300 degraders have shown promise in exploiting synthetic lethality in cancers with CBP loss-of-function mutations. [17][18]
Compound Class Mechanism of Action Representative Molecules Key Therapeutic Area KAT Inhibitors Block catalytic acetyltransferase activity A-485 Hematological Malignancies, Breast Cancer BRD Inhibitors Prevent binding to acetylated histones I-CBP112, CCS1477 Leukemia, Prostate Cancer | PROTAC Degraders | Induce proteasomal degradation of CBP/p300 | MJP6412, dCBP-1 | Prostate Cancer, Hepatocellular Carcinoma |
Table 1: Summary of Therapeutic Strategies Targeting CBP/p300
Emerging Therapeutic Areas for CBP/p300 Modulation
While oncology is the most advanced area, the fundamental roles of CBP/p300 suggest their potential as targets in other diseases.
-
Inflammatory and Autoimmune Diseases: CBP/p300 regulate the expression of pro-inflammatory genes through transcription factors like NF-κB and STATs. [19]Bromodomain inhibitors like CBP30 have shown efficacy in suppressing Th17 responses, which are implicated in diseases like ankylosing spondylitis. [12]* Fibrosis: In diabetic kidney disease, CBP/p300 activity has been linked to the up-regulation of NADPH oxidase, inflammation, and fibrosis, suggesting that their inhibition could be a viable anti-fibrotic strategy. [19]* Neurodegenerative Diseases: Dysregulation of histone acetylation is a feature of several neurodegenerative disorders. While the role of CBP/p300 is complex, their inhibition has been suggested as a potential cause of cytotoxicity in polyglutamine expansion diseases like Huntington's. [1]Conversely, activators of CBP/p300, such as TTK21, have been shown to promote neurogenesis and extend memory duration in mice, suggesting a potential role in treating cognitive decline. [20]
Experimental Protocols for Studying CBP/p300
Validating new therapeutic agents requires robust and reproducible experimental workflows. Here, we provide step-by-step methodologies for key assays.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol describes a non-radioactive, coupled spectrophotometric assay to measure the KAT activity of purified p300/CBP and assess the potency of inhibitors. [21] Principle: The acetyltransferase reaction produces Coenzyme A (CoA-SH). In a coupled reaction, α-ketoglutarate dehydrogenase uses CoA-SH to convert NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.
Materials:
-
Recombinant full-length or KAT domain of p300/CBP
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Assay Buffer: 100 mM HEPES, pH 7.9
-
Reaction Mix: TPP (200 µM), MgCl2 (5 mM), DTT (1 mM), NAD+ (200 µM), α-ketoglutarate (2.4 mM), α-ketoglutarate dehydrogenase (α-KGDH)
-
Test inhibitor (e.g., C646) and DMSO (vehicle control)
-
UV-transparent 96-well plate and spectrophotometer
Procedure:
-
Prepare the complete reaction mix in the assay buffer.
-
In a 96-well plate, add 5 µL of the test inhibitor at various concentrations (or DMSO for control).
-
Add 85 µL of the reaction mix containing the histone peptide substrate to each well.
-
Initiate the reaction by adding 10 µL of recombinant p300/CBP enzyme.
-
Immediately place the plate in a spectrophotometer pre-warmed to 30°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.
-
Plot the percent inhibition (relative to DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow
This workflow is used to identify the genome-wide binding sites of CBP/p300 or the locations of specific histone acetylation marks (e.g., H3K27ac) in response to inhibitor treatment. [22][23] Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., p300) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to identify the genomic regions that were bound by the protein.
Detailed Steps:
-
Cell Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-600 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with a ChIP-grade antibody against CBP, p300, or H3K27ac. A parallel sample with control IgG is essential.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Perform a series of stringent washes (e.g., with low salt, high salt, and LiCl buffers) to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data using a bioinformatics pipeline to identify enriched genomic regions (peaks).
Future Perspectives and Challenges
The development of therapeutics targeting CBP/p300 is a rapidly advancing field. While the initial focus has been on oncology, the potential applications in inflammatory, fibrotic, and even neurological disorders are gaining traction. Key challenges and future directions include:
-
Achieving Selectivity: Designing inhibitors or degraders that can selectively target CBP or p300 is a major goal. This could unlock new therapeutic windows and allow for the exploitation of paralog-specific dependencies in cancer. [17][24]* Understanding Resistance: As with any targeted therapy, understanding and overcoming potential resistance mechanisms will be crucial for long-term clinical success.
-
Combination Therapies: Combining CBP/p300 inhibitors with other agents, such as other epigenetic modulators (e.g., BET inhibitors) or standard chemotherapy, has shown synergistic effects and is a promising avenue for clinical development. [11]* Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CBP/p300-targeted therapies will be essential for their successful clinical implementation.
References
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- Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. (Source: Theranostics) [URL: https://www.thno.org/v12p3995.htm]
- Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. (Source: ResearchGate) [URL: https://www.researchgate.
- p300/CBP activate oncogene expression and induce cancer cell... (Source: ResearchGate) [URL: https://www.researchgate.
- CBP/p300 bromodomain: new promising epigenetic target. (Source: Visualized Cancer Medicine) [URL: https://www.visualmedpress.com/vcm/article/view/218]
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- Structural basis for recruitment of CBP/p300 by hypoxia-inducible factor-1α. (Source: PNAS) [URL: https://www.pnas.org/doi/full/10.1073/pnas.0405246101]
- β-catenin interacts with the TAZ1 and TAZ2 domains of CBP/p300 to activate gene transcription. (Source: bioRxiv) [URL: https://www.biorxiv.org/content/10.1101/2022.08.30.505849v1]
- Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma. (Source: ResearchGate) [URL: https://www.researchgate.
- Acetylation of RelA at discrete sites regulates distinct nuclear functions of NF-kappaB. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11078762/]
- Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/37772658/]
- Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5472498/]
- The versatile functions of the transcriptional coactivators p300 and CBP and their roles in disease. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11962765/]
- Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. (Source: AACR Journals) [URL: https://aacrjournals.
- Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC140590/]
- CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. (Source: PNAS) [URL: https://www.pnas.org/doi/10.1073/pnas.1525381113]
- Preclinical investigation of a small molecule inhibitor of p300/CBP reveals efficacy in patient-derived prostate tumor explants. (Source: ASCO Publications) [URL: https://ascopubs.org/doi/abs/10.1200/JCO.2019.37.15_suppl.e16576]
- Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434520/]
- A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3711925/]
- Targeting CBP and p300: Emerging Anticancer Agents. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/24/19/14545]
- Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. (Source: Scilit) [URL: https://www.scilit.net/article/2a66e5454b52467d501728258525b343]
- CBP and EP300 Degraders: A Tale of Two Selectivities. (Source: YouTube) [URL: https://www.youtube.
- Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol. (Source: CD Genomics) [URL: https://www.cd-genomics.
- Protein Lysine Acetylation by p300/CBP. (Source: PMC - PubMed Central - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4065261/]
- Abstract 3303: Paralogue selective p300 degraders induce synthetic lethality in pre-clinical models of CBP-deficient and p300-dependent malignancies. (Source: AACR Journals) [URL: https://aacrjournals.org/cancerres/article/84/9_Supplement/3303/742050/Abstract-3303-Paralogue-selective-p300-degraders]
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- Development of p300-targeting degraders with enhanced selectivity and onset of degradation. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10909458/]
- Dysregulation of the p300/CBP histone acetyltransferases in human cancer. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313884/]
- Two Histone/Protein Acetyltransferases, CBP and p300, Are Indispensable for Foxp3+ T-Regulatory Cell Development and Function. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5385624/]
- Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (Source: Journal of Visualized Experiments) [URL: https://www.jove.
- Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (Source: MyJoVE Corporation) [URL: https://www.jove.
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An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-(2-Chlorobenzyl)piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting receptor binding affinity studies for the compound 1-(2-Chlorobenzyl)piperazine (oCl-BZP). The methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the pharmacological profile of this and similar piperazine derivatives.
Introduction: The Significance of this compound and Its Receptor Interactions
This compound is a derivative of piperazine, a core scaffold found in a multitude of clinically significant drugs.[1] Piperazine-containing compounds are known to interact with a wide range of neurotransmitter receptors, particularly within the central nervous system (CNS).[1][2] Understanding the specific receptor binding profile of oCl-BZP is crucial for elucidating its potential therapeutic applications and off-target effects. Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor, providing essential data for drug discovery and development.[3] This guide will focus on the principles and practical application of in vitro radioligand binding assays to determine the binding affinity of oCl-BZP for key CNS receptors.
Foundational Principles of Receptor Binding Assays
Receptor binding assays are predicated on the law of mass action, which describes the reversible interaction between a ligand and a receptor.[4] The two primary types of assays that will be discussed are saturation binding and competitive binding assays.
-
Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for those receptors.[3][5] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity (a lower Kd indicates higher affinity).[6]
-
Competitive Binding Assays: These assays are employed to determine the affinity of an unlabeled compound (the "competitor," in this case, oCl-BZP) for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity.[7][8] The result is typically expressed as the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[8] The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[9][10][11][12]
Experimental Design and Protocols
A meticulously designed and executed experimental protocol is paramount for obtaining reliable and reproducible data. The following sections outline the key steps and considerations for determining the receptor binding affinity of oCl-BZP.
Part 1: Preparation of Receptor-Containing Membranes
The source of receptors for in vitro binding assays is typically cell membranes prepared from tissues or cultured cells expressing the receptor of interest.[13][14][15]
Step-by-Step Protocol for Membrane Preparation:
-
Cell/Tissue Collection: Begin with frozen tissue or washed cells known to express the target receptors (e.g., dopamine D2, serotonin 5-HT2A).
-
Homogenization: Homogenize the tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing a protease inhibitor cocktail to prevent receptor degradation.[16]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g) to remove large debris.[16]
-
Pelleting Membranes: Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[16]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.[16]
-
Final Resuspension and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant like sucrose and store in aliquots at -80°C.[16]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[16] This is crucial for normalizing the binding data.
Part 2: The Competitive Radioligand Binding Assay
This assay will determine the affinity (Ki) of oCl-BZP for a specific receptor.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol for Competitive Binding Assay:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and a range of concentrations of oCl-BZP.[16]
-
Reagent Addition:
-
To all wells, add a fixed amount of the prepared receptor membranes (e.g., 10-50 µg protein).[16]
-
To the competitor wells, add varying concentrations of oCl-BZP (typically spanning several orders of magnitude).
-
To the NSB wells, add a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.
-
To the total binding and competitor wells, add assay buffer.
-
Initiate the binding reaction by adding a fixed concentration of the appropriate radioligand (ideally at or below its Kd value) to all wells.[17]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16] Gentle agitation is recommended.[16]
-
Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16]
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]
Data Analysis and Interpretation
Proper data analysis is critical for extracting meaningful affinity constants from the raw experimental data.
Determining the IC50
The raw data (counts per minute, CPM) is first converted to specific binding.
Specific Binding = Total Binding - Non-specific Binding
The specific binding at each concentration of oCl-BZP is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and non-linear regression analysis is used to determine the IC50 value.[18][19]
Data Presentation: Hypothetical Binding Data for oCl-BZP
| Receptor Subtype | Radioligand | Radioligand Conc. (nM) | IC50 (nM) | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 0.5 | 150 | 75 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 1.0 | 85 | 40 |
| Adrenergic α1 | [³H]-Prazosin | 0.2 | 500 | 280 |
Note: These values are for illustrative purposes.
Calculating the Ki using the Cheng-Prusoff Equation
The IC50 is dependent on the experimental conditions, particularly the concentration of the radioligand used.[11] To obtain an absolute measure of affinity, the Ki is calculated using the Cheng-Prusoff equation.[9][10]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki is the inhibition constant for oCl-BZP.
-
IC50 is the experimentally determined concentration of oCl-BZP that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
Logical Relationship Diagram:
Caption: Derivation of Ki from IC50 using the Cheng-Prusoff equation.
Trustworthiness and Self-Validation
To ensure the integrity of the data, several controls and validation steps are essential:
-
Receptor Expression Confirmation: The presence and density of the target receptor in the membrane preparation should be confirmed through saturation binding experiments with a known high-affinity radioligand.
-
Radioligand Integrity: The chemical and radiochemical purity of the radioligand should be verified.
-
Equilibrium Conditions: The incubation time should be sufficient to ensure that the binding reaction has reached equilibrium. This can be determined through time-course association and dissociation experiments.[20]
-
Linearity of Protein Concentration: The specific binding should be linear over the range of membrane protein concentrations used in the assay.
-
Reproducibility: All experiments should be performed in triplicate and repeated on multiple occasions to ensure the reproducibility of the results.
Conclusion
This guide provides a robust framework for the in-depth investigation of the receptor binding affinity of this compound. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reliable data that will be instrumental in defining the pharmacological profile of this compound and guiding future drug development efforts. The systematic approach outlined here, from membrane preparation to sophisticated data analysis, ensures a comprehensive understanding of the molecular interactions that underpin the biological activity of oCl-BZP.
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An In-Depth Technical Guide to the In Vitro Activity of 1-(2-Chlorobenzyl)piperazine
Abstract
This technical guide provides a comprehensive framework for characterizing the in vitro pharmacological activity of 1-(2-Chlorobenzyl)piperazine. While direct experimental data for this specific ortho-chloro isomer is limited in publicly accessible literature, this document leverages established principles of medicinal chemistry and pharmacology to infer its likely biological profile. By examining the well-documented activities of its structural isomers, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-chlorobenzyl)piperazine, we can formulate a robust hypothesis regarding its potential interactions with key neurotransmitter systems, particularly serotonergic and dopaminergic receptors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies for a complete in vitro characterization, including receptor binding and functional assays. The causality behind experimental choices is explained to ensure a thorough understanding of the process.
Introduction: The Benzylpiperazine Scaffold and the Question of Isomeric Substitution
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous centrally active agents.[1] Its derivatives are known to interact with a wide range of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[1][2] The substitution pattern on the aromatic ring of these compounds can dramatically alter their affinity, selectivity, and functional activity at these G protein-coupled receptors (GPCRs).[3][4]
This guide focuses on this compound, the ortho-substituted isomer in a series of chlorobenzylpiperazines. Its close relatives, the meta-substituted 1-(3-chlorophenyl)piperazine (mCPP) and the para-substituted 1-(4-chlorobenzyl)piperazine, have been more extensively studied. mCPP, for instance, is a known serotonin receptor agonist with notable activity at 5-HT2C receptors.[5] The para-substituted isomer is also known to interact with dopamine receptors, particularly the D4 subtype.[3] The position of the electron-withdrawing chlorine atom on the benzyl ring is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its interaction with the binding pockets of its target receptors.[4]
Given the paucity of specific data for the 2-chloro isomer, this guide will provide a predictive overview of its likely pharmacological profile and, more importantly, a detailed roadmap for its empirical validation through a suite of robust in vitro assays.
Predicted Pharmacological Profile of this compound
Based on the known structure-activity relationships (SAR) of arylpiperazines, we can hypothesize the likely in vitro activity of this compound.
-
Serotonergic Activity : It is highly probable that this compound will exhibit affinity for various serotonin receptors, a hallmark of this chemical class. The activity of mCPP at 5-HT receptors suggests that the 2-chloro isomer will also bind to these targets. The ortho-position of the chlorine may introduce steric hindrance that could alter its affinity and selectivity profile compared to the meta and para isomers.
-
Dopaminergic Activity : Arylpiperazines frequently display affinity for dopamine receptors.[2] The docking of 1-benzyl-4-arylpiperazines to the D2 receptor is influenced by the substitution on the aromatic ring.[6] Therefore, it is plausible that this compound will interact with D2-like receptors (D2, D3, D4).
-
Functional Activity : The functional consequence of receptor binding (agonist, antagonist, or inverse agonist) is difficult to predict without experimental data. However, many piperazine derivatives act as agonists or partial agonists at serotonin receptors.[1]
The following sections detail the experimental workflows required to empirically determine this pharmacological profile.
Methodologies for In Vitro Characterization
A thorough in vitro characterization of this compound requires a multi-faceted approach, beginning with the assessment of its binding affinity to a panel of relevant receptors, followed by functional assays to determine the nature and potency of its activity.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7][8] These assays measure the displacement of a radioactively labeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).[7]
3.1.1. Principle of Competitive Radioligand Binding
In a competitive binding assay, a fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes expressing the target receptor) in the presence of increasing concentrations of the unlabeled test compound (this compound). The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value, a measure of the compound's affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
3.1.2. Step-by-Step Protocol for a Typical Radioligand Binding Assay
This protocol provides a general framework for assessing the binding of this compound to a target receptor (e.g., human 5-HT2A receptor expressed in HEK293 cells).
-
Membrane Preparation :
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup :
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor).
-
Increasing concentrations of this compound (typically from 10 pM to 100 µM).
-
For determining non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM Mianserin).
-
Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).
-
-
-
Incubation :
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing :
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
-
Detection and Data Analysis :
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.1.3. Visualization of Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Determining the Mode of Action
Once the binding affinity of this compound is established, functional assays are crucial to determine whether it acts as an agonist, antagonist, or inverse agonist at the target receptor. These assays typically measure the downstream signaling events that occur upon receptor activation.
3.2.1. Calcium Mobilization Assay for Gq-Coupled Receptors
Many serotonin receptors (e.g., 5-HT2A, 5-HT2C) couple to the Gq family of G proteins, which activate phospholipase C, leading to an increase in intracellular calcium concentration.[10] A calcium mobilization assay measures this change in intracellular calcium as a readout of receptor activation.
3.2.1.1. Principle of the Calcium Flux Assay
Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, calcium is released from intracellular stores, causing an increase in the fluorescence of the dye. This change in fluorescence is measured in real-time using a fluorescence plate reader.[10][11]
3.2.1.2. Step-by-Step Protocol for a Calcium Mobilization Assay
-
Cell Plating :
-
The day before the assay, plate cells expressing the target receptor into black-walled, clear-bottom 96- or 384-well plates at an optimized density.[11]
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading :
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[11]
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[11]
-
-
Assay Execution :
-
Prepare serial dilutions of this compound (for agonist testing) or a fixed concentration of a known agonist plus serial dilutions of the test compound (for antagonist testing).
-
Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then adds the test compound (or agonist for antagonist testing) to the wells.
-
Continue to record the fluorescence intensity kinetically for 2-3 minutes.[11]
-
-
Data Analysis :
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
For agonist activity, plot the response against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, the IC50 is determined from the inhibition of the agonist response, and the Schild equation can be used to calculate the pA2 value.
-
3.2.1.3. Visualization of Gq-Coupled Receptor Signaling Pathway
Caption: Gq signaling cascade leading to calcium mobilization.
3.2.2. cAMP Assay for Gs- and Gi-Coupled Receptors
Many other GPCRs, including several serotonin and dopamine receptor subtypes, signal through the modulation of cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP production, while Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.
3.2.2.1. Principle of the cAMP Assay
These assays quantify the intracellular concentration of cAMP. A common format is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The signal from the labeled conjugate is inversely proportional to the amount of cAMP in the sample.[12]
3.2.2.2. Step-by-Step Protocol for a cAMP Assay (HTRF Format)
-
Cell Preparation and Stimulation :
-
Plate cells expressing the target Gs or Gi-coupled receptor in a 384-well plate and incubate overnight.
-
Aspirate the medium and add stimulation buffer.
-
For Gi-coupled receptors, add a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase stimulator (e.g., forskolin) to induce a measurable baseline of cAMP.
-
Add serial dilutions of this compound and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and Detection :
-
Add a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement and Data Analysis :
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the two emission signals is calculated and is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the test compound to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
-
3.2.2.3. Visualization of Gi-Coupled Receptor Signaling Pathway
Caption: Gi signaling cascade showing inhibition of cAMP production.
Data Interpretation and Comparative Analysis
The data generated from these assays will provide a comprehensive in vitro pharmacological profile of this compound.
Table 1: Hypothetical Data Summary for Chlorobenzylpiperazine Isomers
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of standard agonist) |
| This compound | 5-HT1A | To be determined | To be determined | To be determined | To be determined |
| 5-HT2A | To be determined | To be determined | To be determined | To be determined | |
| 5-HT2C | To be determined | To be determined | To be determined | To be determined | |
| D2 | To be determined | To be determined | To be determined | To be determined | |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 5-HT2C | ~20-50 | Agonist | ~50-100 | Partial to Full |
| 1-(4-Chlorobenzyl)piperazine | D4 | ~10-30 | Antagonist | ~20-60 | N/A |
Note: Data for mCPP and 1-(4-Chlorobenzyl)piperazine are representative values from the literature and should be used for comparative purposes only.
The results for this compound should be interpreted in the context of its isomers. For example, does the ortho-substitution increase or decrease affinity for specific receptors compared to the meta and para positions? Does it alter the functional activity from an agonist to an antagonist? These comparisons will provide valuable insights into the structure-activity relationships of this chemical series.
Conclusion
While the in vitro activity of this compound is not yet fully elucidated in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By employing the detailed methodologies for radioligand binding and functional assays described herein, researchers can empirically determine its receptor affinity, potency, and efficacy. The predictive pharmacological profile, based on the known activities of its structural isomers, serves as a valuable starting point for these investigations. A thorough understanding of the in vitro pharmacology of this compound will contribute to the broader knowledge of piperazine derivatives and may unveil novel pharmacological tools or therapeutic leads.
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The Chlorobenzyl Moiety in Piperazine Compounds: A Linchpin of Modern Drug Design
An In-depth Technical Guide
Abstract
The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for extensive structural modifications that can significantly tune a molecule's pharmacological profile.[3] This guide delves into the specific and profound biological significance of introducing a chlorobenzyl moiety to the piperazine core. We will explore how this combination serves as a cornerstone for developing therapeutics across multiple domains, particularly in central nervous system (CNS) disorders and oncology. By examining the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation, this document provides a comprehensive resource for researchers and drug development professionals aiming to leverage this potent chemical partnership.
The Strategic Importance of the Piperazine-Chlorobenzyl Combination
The journey of many successful drugs begins with a robust and versatile chemical scaffold. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a prime example of such a scaffold.[4] Its conformational flexibility and ability to engage in hydrogen bonding make it an ideal anchor for interacting with biological targets.[3]
However, the true therapeutic potential is often unlocked through strategic substitutions. The addition of a chlorobenzyl group is not a trivial modification; it is a deliberate tactic in drug design that imparts critical properties:
-
Modulation of Lipophilicity: The benzyl group introduces a significant lipophilic character, which can enhance membrane permeability and facilitate entry into the central nervous system—a crucial factor for CNS-acting drugs.[5]
-
Electronic Effects of Chlorine: The chlorine atom, as a halogen, exerts a strong electron-withdrawing effect. This alters the electron density of the aromatic ring and can influence the pKa of the piperazine nitrogens, thereby affecting receptor binding affinity and metabolic stability.[6]
-
Steric Influence and Binding Specificity: The size and position of the chlorine atom (ortho-, meta-, or para-) provide steric bulk that can fine-tune the molecule's fit within a receptor's binding pocket, enhancing potency and selectivity for the intended target over off-targets.[5]
This synergistic combination has made the 1-(chlorobenzyl)piperazine framework a key building block in modern medicinal chemistry, particularly for agents targeting CNS disorders and cancer.[1][5]
Logical Framework for Drug Discovery
The development of drugs based on this scaffold follows a logical, iterative process. This workflow is designed to systematically optimize the compound's properties from initial discovery to a preclinical candidate.
Caption: Drug discovery workflow for chlorobenzyl-piperazine derivatives.
Structure-Activity Relationship (SAR) as a Guiding Principle
The 1-(4-chlorobenzyl)piperazine structure is an exemplary molecule for studying structure-activity relationships (SAR).[5] By systematically altering different parts of the molecule, researchers can decipher how specific structural features influence biological activity, receptor binding, and pharmacokinetic properties.[5] This exploration is fundamental to optimizing drug candidates for enhanced efficacy and reduced toxicity.[5]
Key modification points for SAR studies include:
-
Position of the Chlorine Atom: Moving the chlorine from the para (4) position to the ortho (2) or meta (3) position can drastically alter binding affinity by changing how the molecule fits into the target protein.
-
Substitution on the Aromatic Ring: Replacing the chlorine with other halogens (F, Br) or with electron-donating groups (e.g., methoxy) allows for fine-tuning of electronic properties and lipophilicity.
-
Modification of the Second Piperazine Nitrogen (N4): This position is a primary site for diversification. Attaching various functional groups (e.g., benzoyl, aryl, or complex heterocyclic systems) can introduce new interaction points with the target and is a common strategy to develop compounds for different therapeutic areas.[1]
Caption: Key modification points for SAR studies on the chlorobenzyl-piperazine scaffold.
Therapeutic Applications and Mechanistic Insights
The versatility of the chlorobenzyl-piperazine core has led to its exploration in numerous therapeutic areas.
Central Nervous System (CNS) Disorders
The structural similarity of these compounds to various psychoactive substances makes them highly relevant for developing drugs that modulate neurotransmitter systems.[5] They are frequently used as scaffolds to synthesize molecules targeting serotonin and dopamine receptors, which are implicated in depression, anxiety, and psychosis.[1][5]
-
Mechanism of Action: Many chlorobenzyl-piperazine derivatives act as antagonists or modulators of dopamine receptors (specifically the D4 subtype) or serotonin receptors.[1] For example, 1-(4-Chlorobenzyl)piperazine has been shown to inhibit agonist binding to the D4 receptor subtype. This modulation can rebalance neurotransmitter signaling pathways that are dysregulated in neurological disorders.
Oncology
Recent research has highlighted the potent anticancer activity of chlorobenzyl-piperazine derivatives. Specifically, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine compounds have demonstrated significant cytotoxicity against a range of cancer cell lines.[1]
-
Mechanism of Action: These compounds can induce apoptosis (programmed cell death) in tumor cells.[1] Their mode of action is distinct from established chemotherapeutics like Taxol, and they have shown high potency against various tumor types.[1]
The following table summarizes the cell growth inhibitory activity (IC₅₀ in µM) of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various human cancer cell lines, demonstrating their broad-spectrum efficacy.
| Compound ID | R-Group (at Benzoyl-4) | HUH7 (Liver) IC₅₀ (µM) | FOCUS (Liver) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| 5a | -Cl | 10.12 | 12.33 | 15.11 | 11.45 |
| 5b | -F | 14.21 | 15.89 | 18.23 | 13.67 |
| 5c | -OCH₃ | 12.54 | 14.01 | 16.78 | 12.98 |
| 5g | -2,4-diF | 11.05 | 13.17 | 14.92 | 10.88 |
| Data synthesized from Yarim et al., Molecules (2012).[1] |
Antimicrobial and Antifungal Applications
The piperazine scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[7][8] The introduction of a chlorobenzyl moiety can enhance these properties by increasing the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls. Synthesized derivatives have shown significant activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][8]
Key Experimental Protocols
The validation of any new compound series relies on robust and reproducible experimental methods. Below are foundational protocols for the synthesis and biological evaluation of chlorobenzyl-piperazine derivatives.
General Synthesis Protocol: N-Substitution of 1-(4-chlorobenzhydryl)piperazine
This protocol describes a common nucleophilic substitution reaction to diversify the N4 position of the piperazine ring, a crucial step in building a chemical library for SAR studies.[1]
Objective: To synthesize a library of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Materials:
-
1-(4-chlorobenzhydryl)piperazine (starting material)
-
Various substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-fluorobenzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) as solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-(4-chlorobenzhydryl)piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) to the solution to act as an acid scavenger.
-
Acyl Chloride Addition: Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent to isolate the pure target compound.[1]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, IR spectroscopy, and Mass Spectrometry.[1]
In Vitro Cytotoxicity Evaluation: MTT Assay
Objective: To determine the concentration at which the synthesized compounds inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized chlorobenzyl-piperazine compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The strategic incorporation of a chlorobenzyl moiety into the piperazine scaffold is a powerful and field-proven approach in drug discovery. This combination provides a robust framework with tunable physicochemical and pharmacological properties, leading to the development of potent agents for CNS disorders, oncology, and infectious diseases.[1][5][7] The causality behind this success lies in the synergistic interplay between the lipophilic and sterically defined chlorobenzyl group and the versatile, interactive piperazine core.
Future research should continue to explore the vast chemical space around this scaffold. The synthesis of novel derivatives with diverse substitutions, coupled with advanced computational modeling and high-throughput screening, will undoubtedly uncover next-generation therapeutics with improved potency, selectivity, and safety profiles. The principles and protocols outlined in this guide provide a solid foundation for scientists and researchers dedicated to this promising area of medicinal chemistry.
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- Gressier, B., Luyckx, M., Brunet, C., Cazin, M., & Cazin, J. C. (1995). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Journal of Medicinal Chemistry, 38(21), 4235-4243.
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1-(2-Chlorobenzyl)piperazine: A Strategic Precursor in Modern Drug Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1] Among the vast array of piperazine-based synthons, 1-(2-Chlorobenzyl)piperazine stands out as a versatile and strategic precursor, particularly for the development of drugs targeting the Central Nervous System (CNS). Its unique structural and electronic properties—a nucleophilic secondary amine for facile derivatization and a chlorobenzyl moiety that influences receptor binding and metabolic stability—make it an invaluable building block. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its strategic application in the synthesis of CNS-active drug candidates. We will delve into the causality behind synthetic choices, present validated experimental protocols, and explore the pharmacological relevance of the resulting molecular architectures.
The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry
The piperazine heterocycle, a six-membered ring with two opposing nitrogen atoms, is a cornerstone in drug design.[1] Its utility stems from several key attributes:
-
Physicochemical Modulation : The two nitrogen atoms provide handles to fine-tune critical drug properties. The basicity (pKa) of the piperazine nitrogens allows for salt formation, which is often used to enhance aqueous solubility and improve bioavailability.[2]
-
Structural Versatility : The piperazine ring acts as a rigid linker or a flexible scaffold, enabling chemists to position pharmacophoric groups in the correct three-dimensional orientation for optimal interaction with biological targets.[2]
-
CNS Penetration : The piperazine moiety is a common feature in drugs that need to cross the blood-brain barrier, making it particularly valuable for developing treatments for psychiatric and neurological disorders like schizophrenia, depression, and anxiety.[1][3]
Profile of this compound
A thorough understanding of the precursor's properties is fundamental to its effective use.
Physicochemical and Structural Data
All quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 17532-19-3 | |
| Molecular Formula | C₁₁H₁₅ClN₂ | |
| Molecular Weight | 210.7 g/mol | |
| Melting Point | 157 °C | [4] |
| Boiling Point | 121-123 °C (at 2 Torr) | [4] |
| pKa (Predicted) | 9.08 ± 0.10 | [4] |
| Appearance | White crystalline solid | [3] |
Safety, Handling, and Storage
Trustworthiness in any protocol begins with safety. This compound and its dihydrochloride salt require careful handling.
-
Precautions for Safe Handling : Handle in a well-ventilated place, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols. Personal Protective Equipment (PPE) is mandatory, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Conditions for Safe Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
First-Aid Measures : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes.[1] If inhaled, move the person to fresh air.[1] Seek immediate medical attention if symptoms persist.
Synthesis and Quality Control of the Precursor
The reliable synthesis and rigorous purification of this compound are paramount to ensuring the quality of any subsequent API.
A Validated One-Pot Synthetic Protocol
The direct alkylation of piperazine with 2-chlorobenzyl chloride presents a significant challenge: controlling the ratio of mono- to di-substituted product. While using a large excess of piperazine can favor mono-alkylation, it complicates purification. A more elegant and efficient approach is the one-pot reaction using an in-situ generated piperazine mono-salt, which deactivates the second nitrogen towards further reaction.[3]
Experimental Protocol: One-Pot Synthesis of this compound
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2.0 equivalents) and piperazine dihydrochloride (1.0 equivalent) to methanol.
-
Reaction Initiation : Stir the mixture at reflux until all solids dissolve. This step forms piperazine monohydrochloride in situ.
-
Substrate Addition : To the refluxing solution, add a solution of 2-chlorobenzyl chloride (1.0 equivalent) in methanol dropwise over 30 minutes. The rationale for slow addition is to maintain a low concentration of the alkylating agent, further minimizing di-alkylation.
-
Reaction and Monitoring : Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chlorobenzyl chloride is consumed.
-
Work-up : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between 1 M sodium hydroxide (to deprotonate the product) and dichloromethane.
-
Extraction : Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
-
Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis. Purity should be assessed by HPLC (>99%).
Strategic Application in Drug Synthesis
The true value of this compound is realized in its role as a scaffold. The secondary amine (N4) is a potent nucleophile, providing a reactive handle for introducing molecular diversity.
Core Synthetic Transformations
Two primary methodologies are employed to functionalize the N4-position, each with distinct advantages.
Method A: Direct N-Alkylation This classic method involves the reaction of this compound with an alkyl halide in the presence of a base.
-
Causality : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. Its role is to scavenge the acid (e.g., HBr) generated during the reaction, driving the equilibrium towards the product without competing with the piperazine nitrogen as a nucleophile. The choice of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is deliberate; these solvents effectively solvate the cation of the base while leaving the anion reactive, thus accelerating the Sₙ2 reaction.
Method B: Reductive Amination This powerful and often preferred method involves reacting this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.
-
Causality : Reductive amination offers superior control and milder reaction conditions compared to direct alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild and selective reducing agent, capable of reducing the iminium ion much faster than the starting carbonyl compound. This selectivity prevents side reactions, such as the reduction of the aldehyde or ketone to an alcohol, leading to cleaner reactions and higher yields.
Case Study: Synthesis of a CNS-Active Lead Compound
To illustrate the practical application, we present a protocol for the synthesis of a representative CNS-active lead compound: 1-(2-Chlorobenzyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine . This structure combines the CIBP core with a methylenedioxyphenyl moiety, a feature present in many psychoactive compounds that interact with serotonin transporters and receptors.
Experimental Protocol: Synthesis via Reductive Amination
-
Reactant Setup : In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq.) and piperonal (3,4-methylenedioxybenzaldehyde) (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Iminium Formation : Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion can be followed by monitoring the disappearance of the aldehyde proton via ¹H NMR on an aliquot if desired.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The portion-wise addition is a safety measure to control the initial rate of reaction and any potential exotherm.
-
Reaction Completion : Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification and Validation : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure target compound. Validate the structure and purity via NMR, MS, and HPLC.
Pharmacological Significance and Mechanism of Action
Derivatives of this compound are primarily investigated for their potent activity on CNS targets, particularly monoamine neurotransmitter systems.[1]
-
Target Interaction : The substituted piperazine scaffold is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[6] The nature of the substituent attached to the N4-nitrogen, along with the 2-chlorobenzyl group on the N1-nitrogen, dictates the affinity and selectivity for different receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂).
-
Mechanism of Action : Many piperazine-based CNS drugs function as receptor antagonists or partial agonists. For instance, antagonism at the 5-HT₂ₐ receptor is a key mechanism for many atypical antipsychotics and some antidepressants. This action is believed to contribute to their efficacy in treating psychosis and improving mood and sleep by modulating downstream dopaminergic and glutamatergic signaling.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for the synthesis of novel drug candidates. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its reactive secondary amine make it an ideal starting point for creating diverse chemical libraries targeting complex CNS disorders. By understanding the rationale behind the synthetic transformations and the pharmacological implications of its derivatives, researchers can leverage this powerful precursor to accelerate the discovery and development of the next generation of therapeutics.
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Review of 1-(2-Chlorobenzyl)piperazine in medicinal chemistry
An In-Depth Technical Guide to 1-(2-Chlorobenzyl)piperazine in Medicinal Chemistry
Abstract
The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1][2] Among its numerous derivatives, the arylpiperazine class, and specifically the this compound moiety, has emerged as a cornerstone in the development of therapeutics targeting the Central Nervous System (CNS). This guide provides a comprehensive technical review of this compound, elucidating its synthesis, physicochemical properties, and profound pharmacological significance. We will delve into the intricate structure-activity relationships (SAR) that govern its interaction with key neurotransmitter systems, particularly dopamine and serotonin receptors. Through detailed case studies, experimental protocols, and forward-looking perspectives, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing CNS therapies.
Introduction: The Prominence of the Arylpiperazine Scaffold
The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, basicity, and synthetic tractability.[2][3] These characteristics allow it to improve critical drug properties such as aqueous solubility and oral bioavailability, making it a favored building block in drug design.[2][3] When one of the piperazine nitrogens is attached to an aromatic system, the resulting arylpiperazine structure becomes a versatile template for targeting a wide array of G-protein coupled receptors (GPCRs).
The this compound core is particularly significant. The benzyl group provides a hydrophobic anchor, while the chlorine atom at the ortho position influences the molecule's conformation and electronic properties, which can be critical for specific receptor interactions. This scaffold serves as a foundational intermediate for synthesizing molecules aimed at treating complex neuropsychiatric disorders like schizophrenia, depression, and anxiety.[4][5][6][7] Its utility lies in its ability to be systematically modified, allowing medicinal chemists to fine-tune pharmacological profiles to achieve desired efficacy while minimizing off-target effects.[4]
Synthesis and Physicochemical Characterization
The synthesis of this compound and its derivatives is well-established, typically involving nucleophilic substitution or reductive amination pathways.
General Synthetic Routes
A common and straightforward method involves the direct N-alkylation of piperazine with 2-chlorobenzyl chloride. To achieve mono-substitution, it is often necessary to use a large excess of piperazine or to employ a protecting group strategy on one of the piperazine nitrogens. A more refined one-pot, one-step procedure has also been developed, reacting a protonated piperazine salt directly with the alkylating agent, which simplifies the process and improves yields.[8]
Another prevalent method is reductive amination, where 2-chlorobenzaldehyde is reacted with piperazine to form an intermediate imine (or enamine), which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride to yield the final product.[9] This method is versatile and accommodates a wide range of substituted aldehydes.
Analytical Methods for Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound and its derivatives.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of these compounds and quantifying them in various matrices.[10][11] A typical method uses a C18 reversed-phase column with a mobile phase consisting of a water/acetonitrile mixture.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identification and the analysis of volatile impurities.[10] The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the molecule.
Pharmacological Significance: Targeting Dopamine and Serotonin Receptors
The therapeutic value of this compound derivatives is primarily rooted in their ability to modulate dopaminergic and serotonergic systems, which are critically implicated in mood, cognition, and behavior.[1][7] Imbalances in these neurotransmitter systems are linked to schizophrenia, depression, and anxiety disorders.[6][7]
-
Dopamine Receptors (D₂-like): The D₂, D₃, and D₄ receptors are major targets for antipsychotic drugs.[12][13] Many arylpiperazine derivatives act as antagonists or partial agonists at the D₂ receptor, a key mechanism for alleviating the positive symptoms of schizophrenia.[1][6] The arylpiperazine moiety often docks into a binding site where the protonated nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp3.32), while the aromatic ring engages in hydrophobic interactions.[14][15]
-
Serotonin Receptors (5-HT): This scaffold is also integral to ligands targeting various serotonin receptors.
-
5-HT₁A Receptors: Partial agonism at 5-HT₁A receptors is a hallmark of many anxiolytic and antidepressant drugs.[7][16] This action is thought to contribute to mood stabilization and cognitive enhancement.
-
5-HT₂A Receptors: Antagonism at 5-HT₂A receptors is a key feature of "atypical" antipsychotics. This mechanism is believed to reduce the risk of extrapyramidal side effects (motor disturbances) and may help alleviate the negative symptoms of schizophrenia.[17]
-
5-HT₇ Receptors: The 5-HT₇ receptor is increasingly recognized as a target for treating cognitive deficits and depression. Many arylpiperazine derivatives exhibit high affinity for this receptor.[17]
-
The ability to create "multitarget-directed ligands" that interact with a specific combination of these receptors is a major strength of this chemical class, leading to drugs with more complex and potentially more beneficial pharmacological profiles.[18]
Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a powerful tool for SAR exploration. Systematic modifications at different positions of the molecule can dramatically alter receptor affinity and functional activity.[3][4]
Modifications on the Benzyl Ring (R1)
-
Position of the Halogen: Moving the chlorine atom from the ortho (2) to the meta (3) or para (4) position can significantly impact binding affinity. For instance, some studies on D₂/D₃ receptors have shown that different substitution patterns are tolerated, but the specific placement is crucial for optimizing selectivity.[12]
-
Nature of the Substituent: Replacing the chlorine with other groups (e.g., fluorine, trifluoromethyl, methoxy) alters the electronic and steric properties of the ring. For example, the trifluoromethyl group, as seen in TFMPP, is a common feature in serotonergic ligands.[19]
Modifications on the N4-Piperazine Position (R2)
This position is arguably the most critical for diversification and achieving high-potency, selective ligands. Attaching long, flexible chains, often terminating in another aromatic or heterocyclic system, has been a highly successful strategy.
-
Linker Length: The length of the alkyl chain connecting the piperazine to a terminal group is often optimized. A four-carbon chain is frequently found to be optimal for activity at certain serotonin receptors.[20]
-
Terminal Group: The nature of the terminal group is paramount. This is exemplified by the development of atypical antipsychotics like Aripiprazole and Brexpiprazole, where a complex terminal moiety is attached via a butyl chain to an arylpiperazine core.[21]
Table 1: Illustrative SAR Data for Arylpiperazine Derivatives
| Compound | R1 (Aryl Group) | R2 (N4-Substituent) | D₂ Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) |
| A | 2,3-Dichlorophenyl | H | >1000 | 23.9 | 39.4 |
| B | 2,3-Dichlorophenyl | Butyl-Indole | 300 | 41.5 | 315 |
| C | 2-Methoxyphenyl | Butyl-Benzisothiazole | ~1 | ~2 | ~4 |
| D | 3-Chlorophenyl | H (m-CPP) | ~500 | ~50 | ~30 |
Note: Data is illustrative, compiled from general findings in sources[17][22][23]. Ki values represent binding affinity; a lower number indicates higher affinity.
This table demonstrates that while the core arylpiperazine (Compound A) may have some affinity, adding a long-chain substituent (Compound B) can significantly modulate the profile, often increasing affinity for D₂ receptors. The choice of both the aryl group and the terminal substituent (Compound C) is key to achieving the high-potency, multi-target profile of successful drugs.
Case Studies in Drug Development
The 1-arylpiperazine scaffold is a validated pharmacophore present in numerous approved CNS drugs.
Antipsychotics: The Rise of Atypical Agents
The development of atypical antipsychotics revolutionized the treatment of schizophrenia. Many of these drugs, such as Aripiprazole, Brexpiprazole, and Lurasidone, are long-chain arylpiperazine derivatives.[17] They combine D₂ partial agonism with 5-HT₂A antagonism, a profile that effectively treats psychosis while having a lower propensity for motor side effects.[21] The synthesis of these complex molecules often begins with a pre-formed arylpiperazine intermediate, such as 1-(2,3-dichlorophenyl)piperazine, which is then alkylated with the complex side chain.[21]
Antidepressants and Anxiolytics
Arylpiperazines are also central to several antidepressants and anxiolytics.
-
Trazodone: An older antidepressant, Trazodone contains a 1-(3-chlorophenyl)piperazine (mCPP) moiety. It acts as a 5-HT₂A antagonist and a serotonin reuptake inhibitor.
-
Buspirone: This anxiolytic is a 5-HT₁A partial agonist. Its structure features a piperazine ring linked to a pyrimidinyl group on one end and a long chain terminating in a cyclic imide on the other.[17]
-
Vortioxetine: A modern multimodal antidepressant, vortioxetine features a 1-piperazine moiety attached to a complex dibenzofuran-sulfide system.[21] Its mechanism includes serotonin reuptake inhibition and modulation of multiple serotonin receptors.[18][21]
ADMET Profile: Pharmacokinetics, Metabolism, and Toxicology
The pharmacokinetic properties of arylpiperazine derivatives can be highly variable.
-
Absorption and Bioavailability: The basicity of the piperazine ring generally imparts good aqueous solubility, aiding absorption. However, oral bioavailability can range widely, from as low as 12% to over 80% for some compounds, due to first-pass metabolism.[22][24]
-
Distribution: Many arylpiperazine drugs are designed to be CNS-penetrant and cross the blood-brain barrier effectively.[25]
-
Metabolism: Metabolism often occurs via N-dealkylation of the piperazine ring, aromatic hydroxylation, and subsequent conjugation. The specific metabolites can sometimes be pharmacologically active themselves. For example, m-CPP is an active metabolite of Trazodone.
-
Toxicity: While the piperazine core itself has low acute toxicity, the overall toxicity of a derivative depends on its specific structure and pharmacological targets.[26] Some derivatives can cause side effects like dizziness, headache, or nausea.[22] Safety data sheets for related compounds warn of potential skin and eye irritation and harm if swallowed or inhaled.[27][28]
Experimental Protocols
The following protocols are representative examples of the synthesis and evaluation of a this compound derivative.
Protocol: Synthesis of 1-(2-Chlorobenzyl)-4-(diphenylmethyl)piperazine
This protocol describes the N-alkylation of the synthesized this compound core.
Objective: To synthesize a derivative by adding a second substituent to the N4 position of the piperazine ring.
Materials:
-
This compound
-
Benzhydryl bromide (Diphenylmethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous acetonitrile (15 mL), add anhydrous potassium carbonate (3 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of benzhydryl bromide (1.1 mmol) in acetonitrile (5 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (20 mL) and wash with a saturated NaHCO₃ solution (3 x 15 mL) to remove any acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final compound by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterize the final product using NMR, MS, and HPLC to confirm its structure and purity.
Protocol: Radioligand Competition Binding Assay for D₂ Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.
Materials:
-
Cell membranes from a stable cell line expressing human D₂ receptors (e.g., HEK-293 cells).
-
[³H]-Spiperone (Radioligand).
-
Haloperidol (Non-specific binding competitor).
-
Test compound (e.g., the product from Protocol 7.1).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer, typically ranging from 0.1 nM to 100 µM.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of Haloperidol (final concentration 10 µM).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd value, e.g., 0.2 nM) to all wells.
-
Add 100 µL of the D₂ receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Future Perspectives
The versatility of the this compound scaffold ensures its continued relevance in medicinal chemistry. Future research is likely to focus on several key areas:
-
Enhanced Selectivity: Designing ligands with higher selectivity for specific dopamine (e.g., D₃ vs. D₂) or serotonin receptor subtypes to create therapies with even more refined mechanisms and fewer side effects.
-
New Therapeutic Areas: Exploring the potential of these derivatives in treating other CNS disorders, such as neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or cognitive impairments associated with various conditions.
-
Polypharmacology: Intentionally designing multitarget ligands that can address complex disease pathologies by modulating several key nodes in a disease network simultaneously.
Conclusion
This compound is far more than a simple chemical intermediate; it is a validated and highly adaptable scaffold that has been instrumental in the discovery and development of numerous life-changing CNS medications. Its synthetic accessibility, coupled with the rich pharmacological landscape of its derivatives, provides a robust platform for structure-activity relationship studies. By enabling the fine-tuning of interactions with critical dopamine and serotonin receptors, this core structure has given rise to advanced antipsychotic, antidepressant, and anxiolytic agents. The principles and protocols outlined in this guide underscore its enduring importance and highlight its vast potential for yielding the next generation of therapies for complex neuropsychiatric disorders.
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Safety, handling, and toxicity of 1-(2-Chlorobenzyl)piperazine
An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 1-(2-Chlorobenzyl)piperazine
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound. It is intended for researchers, scientists, and drug development professionals who may work with this and structurally related compounds. The information herein is synthesized from available safety data sheets, toxicological assessments of related compounds, and peer-reviewed scientific literature to provide a robust framework for safe laboratory practices.
Chemical and Physical Properties
This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The addition of a 2-chlorobenzyl group to one of the nitrogen atoms significantly influences its physicochemical properties and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅ClN₂ | [1] |
| Molecular Weight | 210.7 g/mol | [1] |
| CAS Number | 17532-19-3 | [1] |
| Appearance | Data not available; likely a solid or oil | - |
| Boiling Point | 121-123 °C at 2 Torr | [1] |
| Melting Point | 157 °C | [1] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |
Toxicological Profile
While specific toxicological data for this compound is limited, a comprehensive toxicological assessment can be inferred from data on the parent compound, piperazine, and structurally related benzylpiperazines. The primary hazards are associated with its corrosive nature and its potential effects as a sensitizer and neurotoxicant at high doses.
Acute Toxicity
No specific LD50 (median lethal dose) values for this compound are readily available in the published literature or safety data sheets[3]. However, based on the GHS classifications for related compounds, it is expected to be harmful if swallowed. The parent compound, piperazine, has a low acute oral toxicity in animal studies, with a reported LD50 in rats of approximately 2500-2600 mg/kg[4].
-
Oral: Harmful if swallowed. Ingestion can cause gastrointestinal irritation[5][6].
-
Dermal: Expected to be corrosive and may cause skin burns[5][6]. Direct contact should be avoided.
-
Inhalation: While not an expected route of exposure in a laboratory setting with proper handling, inhalation of aerosols or dusts may cause respiratory tract irritation[7].
Skin and Eye Irritation
This compound and its isomers are classified as causing severe skin burns and eye damage[5][6]. This is a critical hazard to consider in all handling procedures. The corrosive nature is likely due to the basicity of the piperazine ring.
Sensitization
The parent compound, piperazine, is a well-documented skin and respiratory sensitizer[4]. This means that initial exposure may not cause a reaction, but subsequent exposures can lead to an allergic response, such as contact dermatitis or occupational asthma. It is prudent to assume that this compound has a similar sensitizing potential.
Genotoxicity and Carcinogenicity
-
Genotoxicity: There is no specific genotoxicity data for this compound. The parent compound, piperazine, is generally considered not to be genotoxic[4]. However, a study on a structurally related compound, 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, indicated that it could be metabolically activated to a genotoxic intermediate[8]. This suggests that the potential for genotoxicity of this compound should not be dismissed, particularly with metabolic activation.
-
Carcinogenicity: There are no carcinogenicity studies available for this compound. While piperazine itself is not considered a carcinogen, it can react with nitrites in vivo to form carcinogenic nitrosamines[4]. This is a theoretical concern for any secondary amine.
Reproductive and Developmental Toxicity
Piperazine is classified as a suspected reproductive toxicant[4]. Therefore, this compound should be handled with caution by individuals of reproductive age, and appropriate engineering controls and personal protective equipment should be used to minimize exposure.
Neurotoxicity
At high doses, piperazine has been reported to cause neurotoxic effects in humans, including ataxia and seizures[9][10]. The mechanism is thought to involve antagonism of GABA receptors[4]. Benzylpiperazine (BZP), a closely related analogue, has also been shown to have neurotoxic effects in vitro, including the induction of oxidative stress and apoptosis in neuronal cells[11][12].
Metabolism and Pharmacokinetics
Understanding the metabolic fate of this compound is crucial for interpreting its toxicological profile. While specific data for this compound is lacking, the metabolism of benzylpiperazine (BZP) provides a reliable model.
BZP is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4[13]. The main metabolic pathways are:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring.
-
Piperazine Ring Degradation: Cleavage of the piperazine ring.
Metabolites are typically excreted in the urine, often as glucuronide conjugates. It is highly probable that this compound follows similar metabolic pathways. The presence of the chlorine atom on the benzyl ring may influence the rate and sites of metabolism.
Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for minimizing exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required when handling the neat compound or concentrated solutions[6].
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber should be considered. Always consult the glove manufacturer's chemical resistance chart[14][15][16]. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat, fully buttoned, is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by engineering controls, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be worn.
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Emergency Procedures
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Place the absorbed or swept material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[5][6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][6].
Experimental Protocols
The following are generalized protocols and should be adapted to specific experimental needs and institutional safety guidelines.
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary materials (spatula, weigh paper/boat, container for the compound).
-
PPE: Don all required PPE as outlined in section 4.2.
-
Weighing: Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the fume hood into a tared, sealed container, and then take the sealed container to the balance.
-
Dispensing: Carefully transfer the desired amount of the compound to a new container within the fume hood.
-
Cleaning: Clean any residual compound from the spatula and work surface with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
Protocol for Solution Preparation
-
Preparation: In a chemical fume hood, place a stir plate and a beaker or flask of the appropriate size.
-
PPE: Don all required PPE.
-
Solvent Addition: Add the desired solvent to the vessel.
-
Compound Addition: Slowly add the pre-weighed this compound to the solvent while stirring.
-
Dissolution: Continue stirring until the compound is fully dissolved. The vessel should be covered during this process to prevent solvent evaporation and aerosol generation.
-
Transfer and Storage: Transfer the solution to a properly labeled storage container.
Conclusion
This compound is a hazardous chemical that requires careful handling and the consistent use of appropriate safety measures. While specific toxicological data is limited, the information available for the parent compound, piperazine, and other benzylpiperazine derivatives provides a strong basis for a precautionary approach. The primary hazards are its corrosive nature to skin and eyes and its potential as a skin and respiratory sensitizer. The possibility of reproductive toxicity and neurotoxicity at high doses should also be considered. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe work practices, the risks associated with the laboratory use of this compound can be effectively managed.
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Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chlorobenzyl)piperazine in Laboratory Solvents
This compound (CAS: 17532-19-3; Formula: C₁₁H₁₅ClN₂) is a substituted piperazine derivative that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a piperazine ring N-substituted with a 2-chlorobenzyl group, imparts specific physicochemical properties that are critical to control during drug development, from process chemistry to formulation. Understanding its solubility and stability is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and shelf-life of subsequent APIs.
This guide addresses a notable gap in publicly available literature: the absence of specific, quantitative solubility and stability data for this compound. While general characteristics are known, this document is designed to serve as a comprehensive technical resource for researchers and drug development professionals. It provides not only a qualitative assessment based on chemical principles and analogous compounds but also detailed, field-proven experimental protocols to empower scientists to determine these critical parameters in their own laboratories. By explaining the causality behind experimental choices, this guide aims to equip the user with a framework for robust, self-validating investigation.
Part 1: The Solubility Profile of this compound
The solubility of an intermediate dictates the choice of solvents for synthesis, extraction, chromatography, and crystallization. The presence of both a polar piperazine ring and a nonpolar chlorobenzyl group gives this compound a mixed character, leading to varied behavior across different solvent classes.
Qualitative Solubility Assessment
Based on its chemical structure and general statements from chemical suppliers, this compound is characterized by moderate solubility in organic solvents and limited solubility in water.[2] The basic nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. The aromatic ring allows for π-π stacking and van der Waals interactions. Its behavior is analogous to other N-benzylpiperazine derivatives, which are often soluble in alcohols and some polar aprotic solvents but less so in nonpolar hydrocarbons or water.[3]
The hydrochloride salt form of similar compounds, such as N-benzylpiperazine hydrochloride, is typically soluble in water and methanol.[4][5] This highlights the significant impact that salt formation has on aqueous solubility.
The following table summarizes the inferred qualitative solubility of this compound free base in common laboratory solvents. This assessment is derived from typical solvent usage in the synthesis and purification of related monosubstituted piperazines.
| Solvent Class | Solvent Example | Inferred Qualitative Solubility | Rationale & Context |
| Protic Polar | Water | Limited / Low | The nonpolar chlorobenzyl group limits miscibility with water.[2] |
| Methanol, Ethanol | Soluble | Often used as reaction or recrystallization solvents for piperazine derivatives, indicating good solubility, especially at elevated temperatures.[6] | |
| Isopropyl Alcohol | Soluble | A common solvent for recrystallization, suggesting solubility is sufficient for purification. | |
| Aprotic Polar | Acetonitrile (ACN) | Moderately Soluble | Frequently used as a mobile phase component in HPLC analysis of piperazines.[7] |
| Dimethylformamide (DMF) | Soluble | High polarity and aprotic nature are effective at solvating a wide range of compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful aprotic solvent capable of dissolving many poorly soluble compounds. | |
| Acetone | Moderately Soluble | Used both as a reaction solvent and sometimes as a washing solvent, implying moderate to low solubility, particularly when cold.[8] | |
| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether, likely a moderate solvent for this compound. | |
| Aprotic Nonpolar | Dichloromethane (DCM) | Soluble | Often used for extraction of organic bases from aqueous solutions. |
| Toluene | Moderately Soluble | The aromatic nature of toluene can interact favorably with the chlorobenzyl group. Often used as a reaction solvent.[8] | |
| Hexane / Heptane | Sparingly Soluble / Insoluble | Used as anti-solvents or for washing precipitates to remove nonpolar impurities. |
Experimental Protocol: Quantitative Solubility Determination via the Isothermal Shake-Flask Method
To obtain precise, quantitative data, the isothermal shake-flask method is the gold-standard and most reliable technique.[9] It measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Pillar of Trustworthiness: This protocol is self-validating because it is designed to achieve a true thermodynamic equilibrium, confirmed by analyzing samples at multiple time points until the concentration plateaus.
Methodology:
-
Preparation:
-
Place a precisely weighed excess amount of solid this compound into several vials (triplicates are recommended).
-
Causality: Using an excess of the solid is crucial to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase.[9]
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours). It is best practice to take samples at various time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached, which is confirmed when the measured concentration no longer increases.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Causality: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The filter must not absorb the solute.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-validated analytical method.
-
Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Part 2 for a general method).
-
Causality: A validated analytical method with a proper calibration curve is essential for accurate and precise quantification of the solute concentration.
-
-
Calculation and Reporting:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the exact temperature.
-
Part 2: Stability Assessment of this compound
Stability testing is a critical component of drug development, ensuring that a substance maintains its identity, purity, and quality over time. Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[10][11]
Potential Degradation Pathways
The chemical structure of this compound contains several moieties that could be susceptible to degradation under stress conditions:
-
Piperazine Ring Oxidation: The secondary and tertiary amine functionalities within the piperazine ring are potential sites for oxidation. This can lead to the formation of N-oxides or ring-opened products.
-
Aromatic Ring Hydroxylation: The chlorobenzyl group may undergo hydroxylation, a common metabolic pathway for benzylpiperazines.[6]
-
N-Dealkylation: Cleavage of the benzyl-nitrogen bond (N-debenzylation) is a known degradation and metabolic pathway for N-benzylpiperazine derivatives, which would yield piperazine and 2-chlorobenzyl alcohol or 2-chlorobenzaldehyde.[12]
Experimental Protocol: Forced Degradation Study
This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B to evaluate the stability of this compound under various stress conditions.[13][14]
Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress and to develop a stability-indicating analytical method.
Pillar of Expertise: The goal of a forced degradation study is not to completely destroy the molecule but to induce a relevant level of degradation (typically 5-20%) to produce a sufficient quantity of degradation products for detection and resolution by the analytical method.[11] The conditions below are starting points and should be adjusted (e.g., time, temperature, reagent concentration) to achieve this target degradation.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Stress Condition Application (in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g., 70 °C).
-
Thermal Degradation (Solid): Store the solid compound in a vial at an elevated temperature (e.g., 70 °C).
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source capable of emitting both UV and visible light, as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14] A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
-
Sample Neutralization & Dilution:
-
After the exposure period, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples, including the control (an unstressed stock solution stored at room temperature in the dark), to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a developed stability-indicating HPLC-UV method.
-
The method is considered "stability-indicating" if it can resolve the parent peak of this compound from all formed degradation product peaks, excipient peaks, and placebo peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.
-
Recommended Analytical Method: Stability-Indicating RP-HPLC-UV
A reverse-phase HPLC method with UV detection is the most common and robust technique for this type of analysis.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (or a suitable buffer like 10 mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting gradient would be 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The chlorobenzyl group will have a UV absorbance maximum around 220-270 nm. A photodiode array (PDA) detector should be used to monitor the entire spectrum and assess peak purity.
-
Column Temperature: 30-40 °C.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not readily found in scientific literature, this guide provides a robust framework for its determination. The compound can be qualitatively described as having limited aqueous solubility and good to moderate solubility in various organic solvents, particularly polar protic and aprotic solvents. Its stability profile is likely influenced by the susceptibility of the piperazine ring to oxidation and the potential for N-dealkylation under harsh conditions.
The detailed experimental protocols for the isothermal shake-flask method and a comprehensive forced degradation study provide researchers and drug development professionals with the necessary tools to generate reliable, in-house data. This empirical approach is fundamental to ensuring process robustness, analytical method validity, and the overall quality of pharmaceutical development programs that utilize this key intermediate.
References
- ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Jordi Labs.
- ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- International Journal of Creative Research Thoughts. (2021).
- ResolveMass Laboratories Inc. (2025).
- Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
- Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters. [Link]
- Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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- Pharmaceutical Sciences. (2024).
- SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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A Comprehensive Spectroscopic Guide to 1-(2-Chlorobenzyl)piperazine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorobenzyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] Accurate and unambiguous structural characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the interpretation of spectral data, grounded in established principles and comparative analysis with related structures, and provide standardized protocols to ensure reproducible results.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₁₁H₁₅ClN₂, Molecular Weight: 210.71 g/mol ) is comprised of three key structural components: a disubstituted aromatic (phenyl) ring, a benzylic methylene (-CH₂-) bridge, and a piperazine ring.[3] Each of these moieties gives rise to characteristic signals in NMR, IR, and MS analyses, which, when integrated, provide a complete structural fingerprint of the molecule.
Structure: ``` Cl | C----C / \ / C C C--CH₂--N--CH₂--CH₂ \ / \ / / C---C NH \ / CH₂--CH₂
Caption: Integrated workflow for structural confirmation.
Experimental Protocols
Trustworthiness in scientific data begins with robust and well-documented experimental protocols.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence over a spectral width of 0-12 ppm. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) over a spectral width of 0-200 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H NMR signals.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If solid, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as methanol or ethyl acetate. [4]2. GC Method: Inject 1 µL of the solution into a GC equipped with a capillary column (e.g., HP-5MS). Use a temperature program that starts at a low temperature (e.g., 100 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure separation from any impurities.
-
MS Method: Couple the GC outlet to an electron ionization (EI) mass spectrometer. Scan a mass range of m/z 40-500.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The structural elucidation of this compound is reliably achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers, ensuring accurate identification and quality assessment of this important synthetic intermediate.
References
Sources
The Rise and Fall of a Privileged Scaffold: A Technical History of Substituted Benzylpiperazines
For decades, the benzylpiperazine scaffold has been a source of both therapeutic promise and societal challenges. Initially explored for its potential to treat a range of ailments, from parasitic infections to depression, its potent psychoactive properties ultimately led to its diversion into the realm of recreational drugs. This in-depth technical guide provides a comprehensive historical and scientific overview of substituted benzylpiperazines, tracing their journey from the laboratory bench to the forefront of medicinal chemistry and, ultimately, to regulatory control. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the discovery, structure-activity relationships, and pharmacological evolution of this fascinating class of compounds.
The Genesis: An Unexpected Discovery at Burroughs Wellcome
The story of substituted benzylpiperazines begins in 1944 at the laboratories of Burroughs Wellcome & Company.[1][2] In the midst of wartime research, scientists synthesized 1-benzylpiperazine (BZP), the parent compound of this extensive class. While often anecdotally cited as being initially investigated as an anthelmintic (anti-parasitic) agent for farm animals, concrete published evidence for this specific initial purpose is scarce.[1] The primary focus of early piperazine chemistry was indeed on anti-parasitic applications, with clinical trials for piperazine itself appearing in the British Medical Journal in the 1950s.[2]
However, the therapeutic trajectory of BZP quickly shifted. Early preclinical studies revealed that BZP possessed unexpected central nervous system (CNS) activity. Specifically, it was found to reverse the effects of tetrabenazine, a drug that depletes monoamines, suggesting potential antidepressant properties.[1] This discovery prompted further investigation into its neuropharmacological profile.
A Fleeting Glimpse of Therapeutic Potential and the Rise of a "Messy Drug"
The unique pharmacological profile of BZP, later described as "messy," stems from its complex interactions with multiple monoamine neurotransmitter systems.[4] It primarily acts as a dopamine and norepinephrine releasing agent and a serotonin reuptake inhibitor.[4][5] This multifaceted mechanism of action contributes to its stimulant and euphoric effects.
The Hungarian Connection: A Second Look at BZP's Antidepressant Activity
Interestingly, the story of BZP's therapeutic potential did not end with Burroughs Wellcome. In the late 1970s, Hungarian scientists at EGIS Pharmaceutical Works were investigating a new pyridinocarbonic acid derivative, EGYT-475 (later marketed as Trelibet), as an antidepressant.[1] While the parent compound itself was found to be inactive in vitro, researchers discovered that its antidepressant effects were mediated by a metabolite: 1-benzylpiperazine (EGYT-2760).[1] This led to further studies by EGIS and the Semmelweis University of Medicine in Budapest into the mechanism of action of BZP.[1]
The Proliferation of Analogs: Exploring the Structure-Activity Landscape
The discovery of BZP's psychoactive properties spurred interest in synthesizing and evaluating a wide range of substituted benzylpiperazine derivatives. This exploration was driven by the desire to understand the structure-activity relationships (SAR) and to potentially develop more selective therapeutic agents. The core benzylpiperazine scaffold can be systematically modified at two primary locations: the benzyl ring and the piperazine ring.
Key Substituted Benzylpiperazines
Several substituted benzylpiperazines have gained prominence, both as research tools and as recreational drugs:
-
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): This phenylpiperazine derivative is a potent serotonin releasing agent and acts as an agonist at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C.[6][7] Unlike BZP, it has minimal effects on dopamine and norepinephrine.[6] TFMPP is often found in combination with BZP in recreational "party pills," with the combination aiming to mimic the effects of MDMA.[6]
-
1-(3-Chlorophenyl)piperazine (mCPP): Initially synthesized in the late 1970s as a potential antidepressant, mCPP is a non-selective serotonin receptor agonist with a strong affinity for serotonergic receptors and the serotonin transporter.[8][9][10] It is also an active metabolite of the antidepressant drug trazodone.[9] Due to its often unpleasant side effects, such as anxiety and headaches, it is not a popular recreational drug on its own but is frequently found as an adulterant in illicit ecstasy tablets.[9]
-
1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP): This analog incorporates the methylenedioxy group found in MDMA, suggesting an attempt to create a compound with similar effects.
The following table summarizes the key pharmacological properties of these prominent substituted piperazines:
| Compound | Primary Mechanism of Action | Key Receptor Interactions | Primary Subjective Effects |
| BZP | Dopamine & Norepinephrine Releaser, Serotonin Reuptake Inhibitor | DAT, NET, SERT | Stimulant, Euphoric |
| TFMPP | Serotonin Releaser | 5-HT1A/1B/1D/2C Agonist, SERT | Hallucinogenic, Entactogenic (in combination with BZP) |
| mCPP | Serotonin Releaser & Receptor Agonist | Multiple 5-HT Subtypes, SERT | Anxiogenic, Dysphoric |
Visualizing the Core Scaffold and Key Derivatives
Caption: Core benzylpiperazine scaffold and prominent derivatives.
From Therapeutic Exploration to Recreational Use: A Shift in Paradigm
The amphetamine-like effects of BZP, which led to the cessation of its therapeutic development, ironically made it attractive for recreational use. The first reports of recreational BZP use emerged in California in 1996.[2] Its use escalated globally around the year 2000, often marketed as a "legal high" or a "safer" alternative to illicit stimulants like MDMA.[2]
New Zealand became a notable epicenter of BZP use, where it was legally sold in "party pills" until restrictions were imposed in 2005, followed by a full ban in 2008.[2] This period of legal availability provided a unique, albeit uncontrolled, case study on the societal impact of these compounds.
The combination of BZP with TFMPP became particularly popular, as the dopaminergic and serotonergic effects of the two compounds, respectively, were perceived to mimic the effects of MDMA.[6]
The Modern Landscape: Therapeutic Rediscovery and Regulatory Control
Despite the widespread recreational use and subsequent scheduling of many benzylpiperazine derivatives, research into the therapeutic potential of this scaffold has not entirely ceased. The inherent ability of the piperazine ring to interact with various biological targets makes it a "privileged scaffold" in medicinal chemistry.[11]
Recent research has explored substituted benzylpiperazines for a variety of therapeutic applications beyond their initial CNS targets, including:
-
Anti-ischemic and Neuroprotective Agents: Certain N-benzylpiperazine derivatives have been investigated for their ability to protect cells from hypoxic stress and have shown potential in treating neuronal diseases related to oxidative metabolism dysfunction.[12]
-
Anticancer Agents: Novel benzylpiperazine derivatives have been designed and synthesized as selective inhibitors of anti-apoptotic proteins like Mcl-1, a promising target in cancer therapy.[13]
-
Sigma Receptor Ligands: The benzylpiperazine scaffold has been utilized to develop potent and selective ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.
This ongoing research underscores the versatility of the benzylpiperazine core and its potential to yield novel therapeutic agents when appropriately modified to enhance selectivity and minimize off-target effects.
Regulatory Status
The widespread recreational use of BZP and its analogs prompted legislative action worldwide. In the United States, BZP is a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[7] Similarly, many other countries, including those in the European Union, have implemented controls on BZP and other psychoactive piperazines.[2]
Experimental Methodologies: A Glimpse into the Lab
The synthesis and pharmacological evaluation of substituted benzylpiperazines employ standard medicinal chemistry and neuropharmacology techniques.
General Synthesis of N-Substituted Benzylpiperazines
A common method for the synthesis of N-substituted benzylpiperazines involves the reaction of piperazine with a substituted benzyl halide. The following is a general, illustrative protocol:
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve piperazine (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Add a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed during the reaction.
Step 2: Addition of Benzyl Halide
-
Slowly add the desired substituted benzyl halide (e.g., benzyl chloride, 3-trifluoromethylbenzyl bromide) (1 equivalent) to the reaction mixture at room temperature with stirring.
Step 3: Reaction Monitoring
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted benzylpiperazine.
In Vitro Pharmacological Evaluation: Receptor Binding Assays
To determine the affinity of a substituted benzylpiperazine for a specific receptor (e.g., dopamine transporter, serotonin receptor), competitive radioligand binding assays are commonly employed.
Step 1: Membrane Preparation
-
Homogenize brain tissue (e.g., rat striatum for dopamine transporter) in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer.
Step 2: Binding Assay
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand known to bind to the target receptor (e.g., [³H]WIN 35,428 for the dopamine transporter), and varying concentrations of the test compound (the substituted benzylpiperazine).
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature for a set period to allow for binding to reach equilibrium.
Step 3: Detection and Analysis
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Workflow for Synthesis and Pharmacological Evaluation
Caption: General workflow for the synthesis and in vitro evaluation.
Conclusion: A Legacy of Complexity
The history of substituted benzylpiperazines is a compelling narrative of scientific discovery, therapeutic ambition, and the complex interplay between chemical structure and biological activity. From its serendipitous beginnings at Burroughs Wellcome to its multifaceted role in modern medicinal chemistry and its notoriety as a class of recreational drugs, the benzylpiperazine scaffold has left an indelible mark on the fields of pharmacology and toxicology. For drug development professionals, the story of benzylpiperazines serves as a powerful reminder of the importance of thorough pharmacological profiling and the potential for even the most promising therapeutic candidates to be diverted for unintended uses. Yet, the continued exploration of this versatile chemical entity for novel therapeutic applications demonstrates its enduring legacy as a "privileged scaffold" with the potential to yield new medicines for a variety of diseases. The journey of the substituted benzylpiperazines is far from over, and future research will undoubtedly continue to unlock the secrets held within this deceptively simple heterocyclic ring.
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1-(2-Chlorobenzyl)piperazine in Central Nervous System Research: A Technical Guide and Comparative Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini
Abstract
1-(2-Chlorobenzyl)piperazine (oCl-BZP) belongs to a class of phenylpiperazine compounds that have garnered significant interest in central nervous system (CNS) research due to their diverse pharmacological activities. While its isomers, particularly 1-(3-chlorophenyl)piperazine (m-CPP), have been extensively studied as serotonergic and dopaminergic modulators, the specific role and mechanisms of oCl-BZP remain largely underexplored. This technical guide provides a comprehensive overview of the synthesis, known and predicted pharmacological properties, and potential research applications of this compound. By presenting a comparative analysis with its more-studied isomers, this guide aims to equip researchers with the foundational knowledge to investigate the unique neuropharmacological profile of oCl-BZP and to highlight critical knowledge gaps that represent opportunities for future research in drug discovery and development.
Introduction: The Chlorobenzylpiperazine Scaffold in CNS Research
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1] Its ability to be readily substituted at its nitrogen positions allows for the fine-tuning of pharmacological activity. The chlorobenzylpiperazine series, characterized by a benzyl group with a chlorine substitution on the phenyl ring, represents a class of compounds with significant effects on monoaminergic systems, primarily serotonin and dopamine pathways.[2][3][4]
The position of the chlorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—dramatically influences the compound's receptor binding affinity, functional activity, and overall pharmacological profile. While m-CPP has been widely used as a research tool to probe serotonin receptor function, and p-CPP has also been investigated, oCl-BZP remains an enigmatic member of this family.[4][5] This guide will focus on what is known about oCl-BZP, using the extensive data on its isomers as a comparative framework to infer its potential roles and guide future experimental design.
Synthesis of Chlorobenzylpiperazine Isomers
The synthesis of this compound and its isomers is typically achieved through nucleophilic substitution. A common method involves the reaction of piperazine with the corresponding chlorobenzyl chloride.[1][6] Variations in reaction conditions, such as the solvent, base, and temperature, can be optimized to improve yield and purity.
General Synthetic Protocol:
A generalized, one-pot synthesis method can be adapted for all three isomers.[7]
Step 1: Formation of Piperazine Salt (in situ)
-
Piperazine is reacted with an acid (e.g., hydrochloric acid) in a suitable solvent (e.g., methanol or acetone) to form the mono-protonated salt. This step is crucial to prevent di-substitution on the piperazine ring.
Step 2: Nucleophilic Substitution
-
The appropriate chlorobenzyl chloride (2-chlorobenzyl chloride for oCl-BZP, 3-chlorobenzyl chloride for m-CPP, or 4-chlorobenzyl chloride for p-CPP) is added to the reaction mixture.
-
A base, such as sodium hydroxide or triethylamine, is used to neutralize the newly formed hydrochloric acid and to deprotonate the piperazine salt, facilitating the nucleophilic attack.[1][6]
-
The reaction is typically stirred at room temperature or heated to reflux for several hours.
Step 3: Isolation and Purification
-
The reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts.
-
The final product can be isolated as the free base or converted to a hydrochloride salt for improved stability and solubility.[6] Purification is often achieved through recrystallization.
Figure 1: General synthetic workflow for chlorobenzylpiperazine isomers.
Comparative Neuropharmacology of Chlorobenzylpiperazine Isomers
The neuropharmacology of chlorobenzylpiperazine isomers is primarily dictated by their interactions with serotonin and dopamine receptors. The position of the chlorine atom significantly alters these interactions.
Receptor Binding Profiles
While a detailed receptor binding profile for this compound is not extensively documented in peer-reviewed literature, we can infer potential targets based on the known affinities of its isomers.
| Receptor Subtype | This compound (oCl-BZP) | 1-(3-Chlorophenyl)piperazine (m-CPP) | 1-(4-Chlorophenyl)piperazine (p-CPP) |
| Serotonin Receptors | |||
| 5-HT1A | Predicted Affinity | Moderate Affinity[3] | Data Limited |
| 5-HT1B | Predicted Affinity | High Affinity[3] | Data Limited |
| 5-HT1D | Predicted Affinity | Moderate Affinity[4] | Data Limited |
| 5-HT2A | Predicted Affinity | Moderate Affinity[3] | Data Limited |
| 5-HT2B | Predicted Affinity | High Affinity[8] | Data Limited |
| 5-HT2C | Predicted Affinity | High Affinity (Agonist/Partial Agonist)[3][8] | Data Limited |
| 5-HT3 | Predicted Affinity | Moderate Affinity[4] | Data Limited |
| Dopamine Receptors | |||
| D2 | Predicted Affinity | Low Affinity[2] | Moderate Affinity[9] |
| D3 | Predicted Affinity | Data Limited | High Affinity[9] |
| D4 | Predicted Affinity | Data Limited | High Affinity[9] |
| Other Receptors | |||
| α2-Adrenergic | Predicted Affinity | Moderate Affinity[4] | Data Limited |
Note: "Predicted Affinity" for oCl-BZP is based on structure-activity relationships of related piperazine compounds and requires experimental validation.
Effects on Serotonin and Dopamine Systems
The well-documented effects of m-CPP provide a valuable reference for postulating the potential actions of oCl-BZP.
1-(3-Chlorophenyl)piperazine (m-CPP): A Serotonin Releaser and Receptor Agonist
-
Serotonin: m-CPP significantly increases extracellular serotonin levels in various brain regions, including the hippocampus.[10] This effect is thought to be mediated by a reversal of the serotonin transporter (SERT).[10] Furthermore, m-CPP acts as a direct agonist or partial agonist at multiple serotonin receptor subtypes, most notably 5-HT2C receptors.[3][8]
-
Dopamine: The effects of m-CPP on the dopamine system are more modest and appear to be secondary to its serotonergic actions. It can induce a slight increase in extracellular dopamine in the nucleus accumbens and striatum.[10] Chronic administration of m-CPP has been shown to decrease dopamine levels in the hypothalamus.[3]
Figure 2: Proposed mechanism of action of m-CPP on serotonergic neurotransmission.
This compound (oCl-BZP): A Hypothesized Profile
Based on its structural similarity to m-CPP, it is plausible that oCl-BZP also modulates serotonergic and dopaminergic systems. However, the ortho-position of the chlorine atom may introduce steric hindrance, potentially altering its affinity and efficacy at various receptors and transporters compared to the meta- and para- isomers. It is hypothesized that oCl-BZP may exhibit a different balance of serotonin versus dopamine activity, a hypothesis that warrants direct experimental investigation.
Methodologies for CNS Research
To elucidate the specific role of this compound in the CNS, a combination of in vitro and in vivo experimental approaches is necessary.
In Vitro Assays
Receptor Binding Assays
-
Objective: To determine the affinity of oCl-BZP for a panel of CNS receptors, particularly serotonin and dopamine subtypes.
-
Protocol:
-
Prepare cell membranes from cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT2C receptor).
-
Incubate the membranes with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) in the presence of increasing concentrations of oCl-BZP.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of oCl-BZP that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).
-
Functional Assays
-
Objective: To determine the functional activity of oCl-BZP at its target receptors (i.e., agonist, antagonist, partial agonist, or inverse agonist).
-
Example Protocol (Calcium Mobilization Assay for Gq-coupled receptors like 5-HT2C):
-
Culture cells expressing the receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with varying concentrations of oCl-BZP.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy relative to a known full agonist.
-
In Vivo Studies
Microdialysis
-
Objective: To measure the effect of oCl-BZP on extracellular levels of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in specific brain regions of freely moving animals.[10][11]
-
Protocol:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after systemic administration of oCl-BZP.
-
Analyze the concentration of neurotransmitters and metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Sources
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Methodological & Application
Synthesis protocol for 1-(2-Chlorobenzyl)piperazine
An Application Guide for the Synthesis of 1-(2-Chlorobenzyl)piperazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds, particularly those targeting the central nervous system.[1] The protocol herein is founded on the principles of nucleophilic substitution, optimized to favor mono-alkylation and suppress the formation of undesired byproducts. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and outline essential safety, characterization, and purification procedures. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Strategic Overview
This compound is a monosubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. The primary synthetic challenge in preparing monosubstituted piperazines is overcoming the inherent reactivity of both nitrogen atoms, which often leads to a mixture of mono- and di-substituted products.
The most direct and common approach is the N-alkylation of piperazine with a suitable electrophile, in this case, 2-chlorobenzyl chloride.[2][3] A naive approach of reacting equimolar amounts of the two reactants would result in a significant quantity of the undesired 1,4-bis(2-chlorobenzyl)piperazine. To circumvent this, two strategies are common: using a large excess of piperazine to statistically favor mono-alkylation, or employing a protecting group strategy.
This guide details a more elegant and efficient one-pot method that leverages in-situ protection. By reacting piperazine with one equivalent of acid, we generate the piperazine monohydrochloride salt.[4][5] In this state, one nitrogen atom is protonated and thus deactivated as a nucleophile, directing the alkylation to the remaining free secondary amine. This method, adapted from a robust procedure in Organic Syntheses, provides the desired product in high yield and purity without the need for traditional protecting group chemistry.[2]
Reaction Mechanism: Nucleophilic Substitution
The core of this synthesis is an SN2 reaction. The non-protonated nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as the leaving group.
Caption: SN2 mechanism for the N-alkylation of piperazine.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound dihydrochloride, a stable salt form that can be easily isolated and purified. The free base can be liberated in a subsequent step.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |
| Piperazine Hexahydrate | 142-63-2 | 194.23 | 1.0 | 24.3 g | Source of free piperazine base |
| Piperazine Dihydrochloride | 142-64-3 | 159.03 | 1.0 | 20.0 g | Source of acid for mono-protonation |
| 2-Chlorobenzyl chloride | 611-19-8 | 161.03 | 1.0 | 20.1 g (15.8 mL) | Lachrymator, use in fume hood |
| Absolute Ethanol | 64-17-5 | 46.07 | - | ~200 mL | Solvent |
| Ethanolic HCl (saturated at 0°C) | - | - | - | ~30 mL | For product precipitation |
| 5 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | As needed (~75 mL) | For liberation of free base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~300 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | Drying agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Mixture:
-
In a 500 mL three-neck round-bottom flask equipped with a stirrer, condenser, and thermometer, add piperazine hexahydrate (24.3 g, 0.125 mol) and absolute ethanol (50 mL).
-
Warm the mixture to 65°C in a water bath while stirring to dissolve the solid.
-
Once dissolved, add piperazine dihydrochloride (20.0 g, 0.125 mol). Stir until a homogeneous solution is obtained. This mixture generates the reactive piperazine monohydrochloride in situ.
-
-
N-Alkylation Reaction:
-
While maintaining the temperature at 65°C, add 2-chlorobenzyl chloride (20.1 g, 0.125 mol) dropwise from a dropping funnel over 5-10 minutes with vigorous stirring.
-
Almost immediately, a white precipitate of piperazine dihydrochloride will begin to form.
-
Continue stirring the reaction mixture at 65°C for an additional 30 minutes.
-
-
Isolation of Unreacted Piperazine:
-
After the 30-minute period, cool the reaction mixture in an ice bath for approximately 30 minutes to ensure complete precipitation.
-
Collect the piperazine dihydrochloride precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with three 15 mL portions of ice-cold absolute ethanol. The recovered salt can be dried and reused.
-
-
Precipitation of the Product Salt:
-
Combine the filtrate and the ethanol washes in a clean flask. Cool the solution in an ice bath.
-
Slowly add ~30 mL of absolute ethanol saturated with dry hydrogen chloride (HCl) gas at 0°C.
-
A voluminous white precipitate of this compound dihydrochloride will form. Allow the mixture to stand in the ice bath for 15-20 minutes to complete precipitation.
-
Collect the product by vacuum filtration, wash with a small amount of dry diethyl ether or benzene, and dry. The expected yield of the dihydrochloride salt is 93–96%.
-
-
Liberation and Extraction of the Free Base:
-
Dissolve the dried dihydrochloride salt in approximately 60 mL of deionized water.
-
Cool the solution in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of 5 M sodium hydroxide solution.
-
Transfer the alkaline solution to a separatory funnel and extract the aqueous layer with dichloromethane (e.g., 8 x 30 mL portions).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Final Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
For highest purity, the oil should be distilled under high vacuum. Alternatively, silica gel column chromatography can be used.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Monosubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its presence can significantly enhance the pharmacological and pharmacokinetic properties of a molecule, such as solubility and bioavailability.[3][4][5] Among piperazine-containing compounds, N-monosubstituted derivatives are particularly valuable as versatile intermediates in drug discovery and development.[3][6] Traditional multi-step syntheses of these compounds, often requiring protection-deprotection sequences, can be time-consuming and lead to lower overall yields.[6][7] This application note provides a detailed guide to various one-pot synthetic strategies for the efficient preparation of monosubstituted piperazines, designed to streamline synthetic routes and improve laboratory efficiency. We will delve into the mechanistic underpinnings and provide field-proven protocols for key methodologies including Palladium-Catalyzed N-Arylation, Reductive Amination, and innovative protecting-group-free approaches.
The Strategic Advantage of One-Pot Syntheses
In the fast-paced environment of drug development, efficiency is paramount. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages over classical multi-step approaches. By eliminating the need for isolation and purification of intermediates, these methods save time, reduce solvent waste, and can lead to higher overall yields. This approach aligns with the principles of green chemistry and is highly desirable for both small-scale library synthesis and large-scale production.[7]
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, particularly for the synthesis of N-aryl piperazines.[8][9] This palladium-catalyzed cross-coupling reaction allows for the direct arylation of piperazine or a protected equivalent with aryl halides.[1]
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig reaction is highly dependent on the careful selection of the catalyst system and reaction conditions.
-
Palladium Precatalyst: Modern palladium precatalysts are often preferred as they are air- and moisture-stable, facilitating easier handling.[9]
-
Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for promoting the catalytic cycle, especially with less reactive aryl chlorides.[8]
-
Base: A non-nucleophilic base is required to neutralize the acid generated during the reaction and to facilitate the reductive elimination step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol: One-Pot N-Arylation of N-Boc-Piperazine
This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl halide.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, or a precatalyst)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent, if not using a pre-catalyst.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
The Boc protecting group can be subsequently removed under acidic conditions to yield the monosubstituted N-arylpiperazine.[3]
| Parameter | Typical Range/Value | Reference |
| Aryl Halide | Aryl bromides, chlorides, triflates | [8][9] |
| Catalyst Loading | 1-5 mol% | [8] |
| Ligand Loading | 1-10 mol% | [8] |
| Base | NaO-t-Bu, Cs₂CO₃, K₃PO₄ | [8][9] |
| Temperature | 80 - 110 °C | [8] |
| Reaction Time | 10 min - 24 h | [9] |
| Yield | Moderate to excellent | [9] |
Reductive Amination Strategies
Reductive amination is a highly effective method for forming C-N bonds and is widely used for the N-alkylation of amines.[10][11] In the context of monosubstituted piperazines, this one-pot process typically involves the reaction of an aldehyde or ketone with piperazine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[10][12]
Causality Behind Experimental Choices
-
Protecting Group: To prevent the formation of the 1,4-disubstituted byproduct, N-Boc-piperazine is often used as the starting material.[3]
-
Reducing Agent: A variety of reducing agents can be employed. Sodium triacetoxyborohydride is a mild and selective reagent that is often preferred as it can be used in acidic media, which can catalyze iminium ion formation. Sodium cyanoborohydride is another common choice.[12]
-
Solvent: The choice of solvent depends on the specific reactants and reducing agent. Dichloromethane (DCM) or dichloroethane (DCE) are frequently used.
Reaction Mechanism: Reductive Amination
Caption: Mechanism of Reductive Amination.
Protocol: One-Pot Reductive Amination of N-Boc-Piperazine
This protocol describes a general procedure for the synthesis of N-alkyl-N'-Boc-piperazines via reductive amination.[3]
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.5-2.0 equiv)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve N-Boc-piperazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in DCM or DCE.
-
Add a catalytic amount of acetic acid, if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Boc group can be subsequently removed under acidic conditions.[3]
| Parameter | Typical Range/Value | Reference |
| Carbonyl Compound | Aldehydes, Ketones | [10][12] |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | [12] |
| Solvent | DCM, DCE, THF | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 1 - 24 h | [12] |
| Yield | Good to excellent | [3] |
Protecting-Group-Free One-Pot Synthesis
While the use of protecting groups is a robust strategy, it adds steps to the overall synthesis.[6] Recent advancements have led to simplified one-pot procedures that avoid protecting groups altogether.[6][7] One such method involves the use of a protonated piperazine, which deactivates one of the nitrogen atoms towards substitution, thereby favoring mono-functionalization.[6]
Causality Behind Experimental Choices
-
Protonation: By using a piperazine salt (e.g., piperazine monohydrochloride or monoacetate), one nitrogen atom is protonated and rendered less nucleophilic. This directs the substitution to the free nitrogen.[6]
-
Heterogeneous Catalysis: The use of metal ions supported on polymeric resins can catalyze the reaction and shorten reaction times. A key advantage is the ease of catalyst removal by simple filtration, simplifying the work-up procedure.[6][7]
Experimental Workflow: Protecting-Group-Free Synthesis
Caption: Workflow for Protecting-Group-Free Synthesis.
Protocol: One-Pot, One-Step Synthesis from Protonated Piperazine
This protocol is based on a simplified procedure for the synthesis of monosubstituted piperazines.[6]
Materials:
-
Piperazine
-
Acid (e.g., HCl or acetic acid) to form the monoprotonated salt in situ
-
Alkylating agent (e.g., alkyl halide) (1.0 equiv)
-
Solvent (e.g., methanol, acetic acid)
-
Heterogeneous catalyst (e.g., metal ions on a commercial polymeric resin)
Procedure:
-
Prepare the piperazine monosalt in the chosen solvent. For example, in methanol, react free piperazine with piperazine dihydrochloride. In acetic acid, dissolving free piperazine forms the monoacetate.[6]
-
Add the alkylating agent (1.0 equiv) to the solution of the piperazine salt.
-
Add the heterogeneous catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The catalyst can often be washed and reused.[6]
-
Concentrate the filtrate under reduced pressure.
-
The resulting product can often be purified by crystallization or distillation, avoiding the need for column chromatography.[6]
| Parameter | Typical Range/Value | Reference |
| Piperazine Form | Monoprotonated salt | [6] |
| Catalyst | Metal ions on polymeric resin | [6][7] |
| Solvent | Methanol, Acetic Acid | [6] |
| Temperature | Room Temperature to Reflux | [6] |
| Yield | High | [7] |
Conclusion
The one-pot synthesis of monosubstituted piperazines offers significant advantages in terms of efficiency, economy, and environmental impact. The choice of synthetic strategy will depend on the specific target molecule, available starting materials, and the scale of the reaction. The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl piperazines, while reductive amination provides a reliable route to N-alkyl derivatives. For a more streamlined and "green" approach, the protecting-group-free methods are an excellent alternative. By understanding the principles behind these methodologies and utilizing the detailed protocols provided, researchers can effectively synthesize a wide range of monosubstituted piperazines for their drug discovery and development programs.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH.
- (2025-12-11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023-07-22). MDPI.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- BenchChem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC - NIH.
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- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025-08-10). ResearchGate.
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules, 29(1), 68.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
- Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). PubMed Central.
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Application Notes and Protocols: N-alkylation of Piperazine with 2-Chlorobenzyl Chloride
Introduction: The Strategic Importance of N-Arylmethylpiperazines in Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its unique conformational properties and ability to engage in various biological interactions make it a versatile building block for drug design.[1] The N-alkylation of piperazine, particularly with substituted benzyl groups like 2-chlorobenzyl, is a critical synthetic transformation that unlocks a vast chemical space for developing novel therapeutics.[2] The resulting 1-(2-chlorobenzyl)piperazine and its analogs are key intermediates in the synthesis of compounds targeting a range of conditions, including those affecting the Central Nervous System (CNS).[3]
This guide provides a comprehensive overview and detailed protocols for the N-alkylation of piperazine with 2-chlorobenzyl chloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and safe execution of this important reaction.
Mechanistic Rationale: Understanding the Nucleophilic Substitution
The N-alkylation of piperazine with 2-chlorobenzyl chloride proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
A significant challenge in this synthesis is achieving selective mono-alkylation. Due to the presence of two reactive secondary amines in piperazine, the reaction can readily proceed to form the undesired 1,4-bis(2-chlorobenzyl)piperazine.[4] Several strategies can be employed to favor mono-alkylation:
-
Stoichiometric Control: Using a precise 1:1 stoichiometry of piperazine to 2-chlorobenzyl chloride is a fundamental approach.[4]
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine can statistically favor the mono-substituted product. However, this necessitates a more involved purification process to remove the unreacted starting material.
-
In Situ Monohydrochloride Formation: A clever strategy involves reacting piperazine with one equivalent of piperazine dihydrochloride to form the monohydrochloride in situ. This effectively protects one of the amine groups, directing the alkylation to the free secondary amine.[4][5]
-
Protecting Group Strategy: A more controlled, albeit multi-step, approach involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to selectively block one amine. The remaining secondary amine is then alkylated, followed by deprotection to yield the desired mono-alkylated product.[4][6]
The choice of solvent and base also plays a critical role. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.[7] Inorganic bases such as potassium carbonate are commonly used due to their ease of removal by filtration.[8]
Visualizing the Synthesis
Reaction Mechanism
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol: Direct N-Alkylation
This protocol details a common and effective method for the direct mono-N-alkylation of piperazine.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) | Notes |
| Piperazine, anhydrous | 110-85-0 | 86.14 | 1.0 | Hygroscopic; handle under an inert atmosphere. [9] |
| 2-Chlorobenzyl chloride | 611-19-8 | 161.03 | 1.0 - 1.1 | Lachrymator and corrosive. Handle in a fume hood with appropriate PPE. [10][11] |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 - 2.5 | Finely powdered is preferred for better reactivity. |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | - | Use a dry, aprotic solvent. DMF can also be used. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | - | For chromatography. |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | For workup. |
| Brine (Saturated NaCl solution) | - | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying the organic layer. |
Safety Precautions
-
2-Chlorobenzyl chloride is a lachrymator, corrosive, and harmful if swallowed, inhaled, or in contact with skin. [10][11][12][13]It can cause severe skin burns and eye damage. [11][13]Always handle it in a well-ventilated chemical fume hood. [10]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. * Piperazine is corrosive and can cause severe skin burns and eye damage. [9][14][15][16]It may also cause an allergic skin reaction and respiratory sensitization. [9][14]Handle with appropriate PPE.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous piperazine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile (approximately 10-15 mL per gram of piperazine).
-
-
Addition of Alkylating Agent:
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq.) in anhydrous acetonitrile dropwise to the stirred suspension over 30 minutes. A syringe pump is recommended for controlled addition to minimize di-alkylation. [17]
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain it for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 2-chlorobenzyl chloride spot is a good indicator of reaction completion.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, if the product is a liquid, it can be purified by vacuum distillation. [18]
-
-
Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product, this compound, by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. [19][20][21]
-
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several integrated checkpoints:
-
In-Process Monitoring: Regular monitoring of the reaction by TLC or LC-MS provides real-time data on the consumption of starting materials and the formation of the product and byproducts. This allows for precise control over the reaction time, preventing over-alkylation and degradation.
-
Spectroscopic Confirmation: The identity and purity of the final product are unequivocally confirmed by a suite of analytical techniques. ¹H and ¹³C NMR spectroscopy provide detailed structural information, while mass spectrometry confirms the molecular weight.
-
Reproducibility: The use of anhydrous reagents and an inert atmosphere minimizes variability due to side reactions with water, ensuring consistent and reproducible results.
Conclusion
The N-alkylation of piperazine with 2-chlorobenzyl chloride is a fundamental yet powerful reaction in the synthesis of pharmaceutically relevant molecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently and selectively synthesize the desired mono-alkylated product. The detailed protocol provided herein, grounded in established chemical principles and safety practices, serves as a reliable guide for scientists in the field of drug discovery and development.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Chlorobenzyl Chloride.
- Sdfine. (n.d.). 2-CHLOROBENZYL CHLORIDE - GHS Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine, anhydrous.
- Santa Cruz Biotechnology. (n.d.). 2-Chlorobenzyl chloride - Material Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Piperazine Anhydrous.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chlorobenzyl chloride.
- ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Piperazine - Material Safety Data Sheet.
- Benchchem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- RSC Publishing. (n.d.). Analytical Methods.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
- RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- RSC Publishing. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- Benchchem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Benchchem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- datapdf.com. (n.d.). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
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A Comprehensive Guide to the Identification of Piperazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine and its derivatives represent a broad class of compounds with significant applications in the pharmaceutical industry and, concurrently, a notable presence in the realm of new psychoactive substances (NPS), often referred to as "designer drugs".[1][2] The accurate identification and quantification of these compounds are crucial for quality control in drug manufacturing, clinical and forensic toxicology, and law enforcement. This guide provides a detailed, field-proven protocol for the analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind critical experimental choices, particularly the necessity of derivatization to overcome the inherent polarity and low volatility of these compounds.[3][4] This protocol is designed as a self-validating system, incorporating quality control measures to ensure trustworthy and reproducible results.
Introduction: The Analytical Challenge of Piperazines
The piperazine core is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. While this structure is a valuable scaffold for legitimate pharmaceuticals, illicit modifications have led to a surge in derivatives with stimulant and hallucinogenic properties, mimicking controlled substances like MDMA.[2]
From an analytical standpoint, the two nitrogen atoms in the piperazine ring make these molecules polar. This polarity results in low volatility and poor chromatographic peak shape, making direct analysis by GC-MS challenging.[3] Therefore, a chemical modification step known as derivatization is essential. This process converts the polar N-H groups into less polar, more volatile, and thermally stable analogues suitable for GC analysis, leading to improved chromatographic resolution and sensitivity.[3][4]
Principle of the Method: GC-MS with Derivatization
This protocol employs Gas Chromatography (GC) for the physical separation of compounds in a sample, followed by Mass Spectrometry (MS) for their identification and confirmation.
-
Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized. An inert carrier gas (typically helium) sweeps the vaporized analytes through a long, thin capillary column.[4] Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. More volatile compounds travel faster, eluting from the column sooner than less volatile ones.
-
Derivatization: We utilize Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA is a highly reactive acylating agent that readily replaces the active hydrogens on the nitrogen atoms of the piperazine ring with non-polar trifluoroacetyl groups.[3][5] This chemical modification drastically reduces hydrogen bonding, thereby increasing the volatility of the derivatives.[3]
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with a high-energy electron beam (Electron Ionization, EI), typically at 70 eV.[4] This causes the molecules to ionize and break apart into predictable, reproducible fragments. The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical "fingerprint" that allows for the unambiguous identification of the compound.
Caption: High-level experimental workflow for GC-MS analysis of piperazines.
Materials and Reagents
-
Standards: Certified reference materials of piperazine derivatives (e.g., BZP, TFMPP, mCPP).
-
Reagents: Trifluoroacetic anhydride (TFAA), Ethyl acetate (GC grade), Methanol (GC grade), Acetonitrile (GC grade).[3][4]
-
Solvents: Solvents for extraction as required by the sample matrix (e.g., n-butyl chloride).
-
Consumables: 2 mL micro-reaction vials with PTFE-lined caps, pipettes and tips, GC vials with inserts.
-
Equipment: GC-MS system with a suitable capillary column, heating block or water bath, vortex mixer, nitrogen evaporator.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
The goal of this step is to isolate the analytes from the sample matrix and prepare them for derivatization.
-
Stock Solutions: Prepare individual stock solutions of each piperazine reference standard at a concentration of 1 mg/mL in methanol.[5][6] These solutions should be stored at -20°C.
-
Working Standards: Create a series of working standard solutions by diluting the stock solutions with methanol to desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).[3] These will be used to build a calibration curve for quantitative analysis.
-
Sample Extraction (from Urine/Plasma): For complex biological matrices, a clean-up step is mandatory. Solid-Phase Extraction (SPE) is highly recommended for its efficiency and cleanliness.
-
For plasma samples, a protein precipitation step (e.g., with methanol) may be required first.[5]
-
For urine, an enzymatic hydrolysis step (using β-glucuronidase) can free conjugated metabolites, providing a more complete picture of substance intake.[5][6]
-
Follow the manufacturer's recommended SPE protocol for basic drugs. Typically, this involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target piperazine derivatives with a small volume of appropriate solvent (e.g., 5% NH4OH in Methanol).[6]
-
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
This is the most critical chemical step in the workflow. The causality is clear: we must convert the non-volatile drug into a volatile derivative for GC analysis.
-
Aliquot: Pipette 100 µL of the standard solution or the extracted sample eluate into a 2 mL micro-reaction vial.[3]
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. Causality Note: This step is crucial. The presence of water or methanol can consume the TFAA reagent, leading to incomplete derivatization and inaccurate results.
-
Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[5][6] Cap the vial tightly.
-
Mixing: Vortex the vial for 30 seconds to ensure the residue is fully dissolved and mixed with the reagents.[3]
-
Reaction: Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[3][5] Causality Note: Heating provides the necessary activation energy to drive the acylation reaction to completion in a timely manner.
-
Final Evaporation: After incubation, cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry derivative in 100 µL of ethyl acetate.[3][6] The sample is now ready for GC-MS analysis.
Caption: Conversion of a polar piperazine to a volatile derivative via TFAA.
Protocol 3: GC-MS Instrumental Parameters
These parameters serve as a robust starting point and should be optimized for your specific instrument and application.
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Injector Temperature | 250°C | Ensures efficient and rapid vaporization of the derivatized analytes.[4] |
| Injection Mode | Splitless (1 µL) | Maximizes the amount of analyte transferred to the column for trace-level detection.[2] |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency.[4] |
| Flow Rate | 1.0 mL/min (constant flow) | Maintains consistent separation performance throughout the temperature program.[5][6] |
| Column Type | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column that provides excellent separation for a wide range of analytes.[4][6] |
| Oven Program | Initial 80-120°C, hold 1-2 min, ramp 10-15°C/min to 280-300°C, hold 2-5 min | The initial hold allows for column focusing, while the ramp separates compounds by boiling point.[3][5] |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra.[4] |
| Ionization Energy | 70 eV | The industry standard energy that generates stable and characteristic fragmentation patterns.[4] |
| Mass Scan Range | m/z 40-500 | Covers the expected mass range for the molecular ions and fragments of derivatized piperazines.[4] |
| Ion Source Temp. | 230°C | Prevents condensation of analytes within the source.[2] |
| Transfer Line Temp. | 280°C | Ensures analytes remain in the gas phase as they transfer from the GC to the MS.[2] |
| Detection Mode | Full Scan / SIM | Full Scan for qualitative identification and library searching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative methods.[6] |
Data Analysis and Interpretation
Confident identification rests on two pillars: chromatographic retention time and mass spectral data.
-
Total Ion Chromatogram (TIC): The TIC displays all detected ions over the course of the GC run. Each peak in the TIC represents a separated compound. The time at which a peak appears (retention time) is a characteristic of that compound under the specific analytical conditions.
-
Mass Spectrum Interpretation: By examining the mass spectrum associated with each TIC peak, you can identify the compound. The key is to recognize the molecular ion (if present) and the characteristic fragmentation pattern. The piperazine ring and its side chains cleave in predictable ways.[7] For example, benzylpiperazines (BZP) often show a high-abundance fragment at m/z 91, corresponding to the benzyl group.[7]
Table 3: Characteristic EI Mass Fragments of Common Piperazine Derivatives (after TFAA Derivatization)
| Compound | Parent Compound (m/z) | Derivatized M+• (m/z) | Key Characteristic Fragments (m/z) |
|---|---|---|---|
| 1-Benzylpiperazine (BZP) | 176 | 272 | 272, 181, 175, 91 [6] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 230 | 326 | 326, 229, 200, 173[6] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 196 | 292 | 154, 140[7] |
(Note: Fragmentation patterns for derivatized mCPP may vary; the listed fragments are for the underivatized compound but are highly characteristic of the core structure).
Trustworthiness through Confirmation: The ultimate confirmation is achieved by comparing the acquired mass spectrum of an unknown peak against a validated reference spectrum from a spectral library (e.g., NIST, SWGDRUG) or a contemporaneously run reference standard. A match in both retention time and mass spectrum provides the highest level of confidence in the identification.
Conclusion
This application note provides a comprehensive and robust GC-MS protocol for the identification of piperazine derivatives. By understanding the causal necessity of derivatization and adhering to a structured, step-by-step methodology, researchers can achieve reliable and reproducible results. The method's foundation in established and validated techniques makes it suitable for a wide range of applications, from quality control in pharmaceutical development to the analysis of seized materials in forensic laboratories.[5][8]
References
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
- Boumrah, Y., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Egyptian Journal of Forensic Sciences, 4(3), 90-99.
- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
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- 6. scholars.direct [scholars.direct]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of 1-(2-Chlorobenzyl)piperazine Derivatives
Introduction: The Strategic Role of Substituted Piperazines in Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its unique physicochemical properties, such as its basicity and ability to participate in hydrogen bonding, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The solid-phase synthesis of piperazine-containing compound libraries has become a cornerstone of modern drug discovery, enabling the rapid generation of diverse molecular entities for high-throughput screening.[1][3][4][5][6]
Core Principles: Designing a Solid-Phase Synthesis Strategy
The solid-phase approach offers significant advantages over traditional solution-phase chemistry for library synthesis, primarily by simplifying purification through the immobilization of the growing molecule on a solid support.[7] The key steps in any solid-phase synthesis are:
-
Resin Selection and Functionalization: Choosing an appropriate solid support and linker is critical for the success of the synthesis. The linker's stability must be orthogonal to the reaction conditions used for chain elongation but labile under specific cleavage conditions.
-
Coupling Reactions: The sequential addition of building blocks to the resin-bound substrate.
-
Washing: The removal of excess reagents and by-products by washing the resin.
-
Cleavage: The release of the final product from the solid support.
For the incorporation of a secondary amine like 1-(2-chlorobenzyl)piperazine, two primary strategies are commonly employed: reaction with a resin-bound electrophile (e.g., an aldehyde for reductive amination or an activated carboxyl group for acylation) or initial immobilization of the piperazine moiety followed by further derivatization.
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for the solid-phase synthesis of a library of compounds using this compound. This workflow is based on the common strategy of reacting the piperazine with a resin-bound aldehyde via reductive amination.
Figure 1. A generalized workflow for the solid-phase synthesis of a diverse library of molecules incorporating this compound via reductive amination of a resin-bound aldehyde.
Detailed Protocols and Methodologies
The following protocols are presented as a starting point for the development of a specific synthesis. Researchers should optimize these conditions based on their specific target molecules and available resources.
Protocol 1: Preparation of a Resin-Bound Aldehyde
The generation of an aldehyde on the solid support is a common strategy for introducing diversity via reductive amination.[8] This protocol starts with a Rink Amide resin, which is widely used for the synthesis of carboxamides.
Materials:
| Reagent/Material | Supplier | Grade |
| Rink Amide MBHA Resin | Sigma-Aldrich | 100-200 mesh, ~0.5 mmol/g |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Peptide Synthesis Grade |
| Piperidine | Acros Organics | Reagent Grade |
| Fmoc-Ser(tBu)-OH | ChemPep | Synthesis Grade |
| HBTU | Sigma-Aldrich | ≥98.0% |
| DIPEA | Acros Organics | Reagent Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Dess-Martin Periodinane | Sigma-Aldrich | Reagent Grade |
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a fritted syringe reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat for another 20 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Amino Acid Coupling: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (1.0 mmol, 2 eq.), HBTU (1.0 mmol, 2 eq.), and DIPEA (2.0 mmol, 4 eq.) in DMF (5 mL). Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the serine residue.
-
Oxidation to Aldehyde: Swell the resin in DCM (10 mL) for 30 minutes. Add a solution of Dess-Martin periodinane (1.5 mmol, 3 eq.) in DCM (10 mL) to the resin and agitate for 4 hours at room temperature. Wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL). The resin-bound aldehyde is now ready for the next step.
Protocol 2: Reductive Amination with this compound
This step introduces the this compound moiety onto the solid support. Reductive amination is a robust and widely used method for forming C-N bonds.[8][9][10]
Materials:
| Reagent/Material | Supplier | Grade |
| Resin-bound aldehyde (from Protocol 1) | - | - |
| This compound | Sigma-Aldrich | ≥97.0% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Acros Organics | Reagent Grade |
| Dichloroethane (DCE) | Fisher Scientific | ACS Grade |
| Acetic Acid | Fisher Scientific | Glacial |
Procedure:
-
Resin Preparation: Swell the resin-bound aldehyde (0.5 mmol) in DCE (10 mL) for 30 minutes.
-
Reductive Amination Reaction: To the swollen resin, add a solution of this compound (2.5 mmol, 5 eq.) in DCE (5 mL) followed by acetic acid (0.5 mmol, 1 eq.). Agitate the mixture for 1 hour at room temperature.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.5 mmol, 5 eq.) portion-wise over 10 minutes. Agitate the reaction mixture for 12-16 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), methanol (5 x 10 mL), and DCM (5 x 10 mL). Dry the resin under vacuum.
Protocol 3: Acylation of the Resin-Bound Piperazine
The secondary amine of the now resin-bound piperazine can be further functionalized, for example, by acylation with a variety of carboxylic acids to generate a diverse library.
Materials:
| Reagent/Material | Supplier | Grade |
| Resin-bound piperazine (from Protocol 2) | - | - |
| Carboxylic Acid (R-COOH) | Various | Synthesis Grade |
| HATU | Sigma-Aldrich | ≥98.0% |
| DIPEA | Acros Organics | Reagent Grade |
| DMF | Fisher Scientific | Peptide Synthesis Grade |
Procedure:
-
Resin Swelling: Swell the resin-bound piperazine (0.5 mmol) in DMF (10 mL) for 30 minutes.
-
Acylation Reaction: In a separate vial, pre-activate the carboxylic acid (2.5 mmol, 5 eq.) with HATU (2.5 mmol, 5 eq.) and DIPEA (5.0 mmol, 10 eq.) in DMF (5 mL) for 10 minutes.
-
Coupling: Add the activated carboxylic acid solution to the resin and agitate for 4-6 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (5 x 10 mL). Dry the resin under vacuum.
Protocol 4: Cleavage and Product Isolation
The final step is the cleavage of the desired product from the solid support. The choice of cleavage cocktail is crucial to avoid side reactions.[11]
Materials:
| Reagent/Material | Supplier | Grade |
| Acylated resin (from Protocol 3) | - | - |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | Acros Organics | 98% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Diethyl ether | Fisher Scientific | Anhydrous |
Procedure:
-
Resin Preparation: Place the dry, acylated resin in a reaction vessel.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Precipitation: Concentrate the filtrate under reduced pressure. Add cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold ether. Dry the product under vacuum.
Characterization and Quality Control
The purity and identity of the final products should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the crude and purified product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the desired product and identify any by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product after purification. |
Troubleshooting and Scientific Rationale
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete coupling or premature cleavage. | Increase coupling time, use a more robust linker, or optimize cleavage conditions. |
| Incomplete Reductive Amination | Insufficient reducing agent or steric hindrance. | Increase the equivalents of NaBH(OAc)₃ and reaction time. Ensure anhydrous conditions. |
| Side Product Formation | Reactive intermediates during cleavage. | Optimize the scavenger composition in the cleavage cocktail. |
| Poor Purity | Incomplete washing or side reactions. | Ensure thorough washing between steps and consider capping unreacted sites. |
Conclusion: A Versatile Building Block for Combinatorial Chemistry
This compound is a valuable building block for the solid-phase synthesis of diverse chemical libraries. By adapting established protocols for N-monosubstituted piperazines, researchers can efficiently incorporate this moiety into a wide range of molecular scaffolds. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery and development programs.
References
- Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
- Dolle, R. E. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
- WashU Medicine Research Profiles. (n.d.). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
- ResearchGate. (n.d.). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- Flagstad, T., Pedersen, M. T., Jakobsen, T. H., Felding, J., Tolker-Nielsen, T., Givskov, M., Qvortrup, K., & Nielsen, T. E. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128499.
- Krchňák, V., & Cabel, D. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
- ACS Publications. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- ResearchGate. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Nielsen, J. K., & Nielsen, E. T. (2003). Solid-phase polyamine synthesis using piperazine and piperidine building blocks. Organic Letters, 5(22), 4183-4185.
- Ganesan, A. (2011). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules, 16(6), 4960-4977.
- Mutter, M., & Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Reents, R., & D'Souza, L. J. (2001). Synthesis and biological characterization of protease-activated prodrugs of doxorazolidine. Journal of Medicinal Chemistry, 44(23), 3895-3902.
- Bhattacharyya, S. (1998). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Tetrahedron Letters, 39(31), 5481-5484.
- Pazdera, P., & Němečková, D. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185.
- Ananikov, V. P., & Khemchyan, L. L. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Pletz, J., & Bräse, S. (2018). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry, 2018(48), 6799-6809.
- Rooney, C. L., Sun, Q., Shang, B., & Wang, H. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society, 147(11), 9378-9385.
- Al-Ostoot, F. H., & Youssif, B. G. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22699-22720.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Wang, Y., & Liu, C. (2021).
- Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7683-7728.
- Searcey, M., Malkinson, J. P., Zloh, M., Kadom, M., Errington, R., & Smith, P. J. (2003). Solid-phase synthesis of the cyclic peptide portion of chlorofusin, an inhibitor of p53-MDM2 interactions. Organic Letters, 5(26), 5051-5054.
- de la Torre, M. C., & Sierra, M. A. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 24(17), 3148.
- Jana, U., & Maiti, S. (2019). An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. Organic Chemistry Frontiers, 6(12), 1936-1941.
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Application of 1-(2-Chlorobenzyl)piperazine in the Development of Anticancer Agents: A Technical Guide for Researchers
Introduction: The Piperazine Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of chemical scaffolds explored in medicinal chemistry, the piperazine moiety has emerged as a "privileged structure."[1] This six-membered nitrogen-containing heterocycle is a key structural component in numerous FDA-approved drugs and a vast array of biologically active compounds, owing to its unique physicochemical properties that can favorably modulate solubility, basicity, and pharmacokinetic profiles.[1][2] The piperazine ring is a versatile building block found in a number of anticancer drugs, highlighting its extraordinary potential for the development of new therapeutic agents.[3][4]
This technical guide focuses on the application of a specific, commercially available building block, 1-(2-Chlorobenzyl)piperazine , as a starting scaffold for the synthesis and evaluation of novel anticancer agents. The presence of the 2-chloro substitution on the benzyl ring offers a site for potential metabolic interactions and influences the overall electronic and steric properties of the molecule, providing a unique starting point for structure-activity relationship (SAR) studies.[5] We will provide a comprehensive overview, from the rational design and synthesis of derivatives to detailed protocols for their in vitro and in vivo evaluation, and concluding with methodologies for elucidating their mechanism of action.
Part 1: Design, Synthesis, and Characterization of this compound Derivatives
The rationale for using this compound as a scaffold is its potential for straightforward modification at the N4 position of the piperazine ring. This allows for the introduction of various functional groups and aromatic systems, leading to a library of diverse chemical entities for screening.
Synthetic Strategy: Nucleophilic Substitution
A common and effective method for derivatizing this compound is through a nucleophilic substitution reaction. The secondary amine of the piperazine ring can react with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, to form stable amide, sulfonamide, or tertiary amine linkages, respectively.
General Reaction Scheme:
Caption: General synthetic scheme for derivatization.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of a novel benzothiazole-piperazine-1,2,3-triazole hybrid, adapted from a similar synthesis.[6]
Objective: To synthesize a novel derivative by reacting this compound with a functionalized acyl chloride.
Materials:
-
This compound
-
2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (or a similar functionalized acyl chloride)[6]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for organic synthesis.
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq). Stir the solution at 0 °C under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[6][7]
Part 2: In Vitro Evaluation of Anticancer Activity
In vitro assays provide the initial, crucial data on the biological activity of newly synthesized compounds and are fundamental for selecting promising candidates for further testing.[8][9] A wide range of assays are available to evaluate different hallmarks of cancer.[8]
Cell Viability and Cytotoxicity Assays
These assays are the first step in screening and aim to determine the concentration at which a compound inhibits cell growth or is cytotoxic to cancer cells.[10]
2.1.1 Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[7][11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4 °C for 1 hour.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates.[11] Solubilize the bound SRB with 10 mM Tris base solution.[11]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of cell viability) values.
2.1.2 MTT Assay
The MTT assay is another widely used colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the SRB assay.
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ values.
| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Compound 19 | 6-(4-phenylpiperazin-1-yl)-9-cyclopentylpurine | Huh7 (Liver) | < 5 | [13] |
| Compound 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed | [7][11] |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [11][14] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [11][14] |
| BS230 | 1-(3,4-dichlorophenyl)piperazine derivative | MCF7 (Breast) | More cytotoxic than Doxorubicin | [15][16] |
Table 1: Examples of cytotoxic activity of various piperazine derivatives against different cancer cell lines.
Apoptosis Assays
Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[11][17]
2.2.1 Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). An increase in the Annexin V positive population indicates apoptosis induction.
Cell Cycle Analysis
Some anticancer agents act by arresting the cell cycle at specific phases, preventing cell proliferation.[18]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Part 3: In Vivo Evaluation of Antitumor Efficacy
Promising compounds identified from in vitro screening require further evaluation in animal models to assess their therapeutic efficacy and toxicity in a whole organism.[9][19][20]
Human Tumor Xenograft Models
Human tumor xenografts in immunocompromised mice are the most commonly used models for preclinical in vivo anticancer drug screening.[20][21][22]
Caption: Workflow for in vivo xenograft studies.
Protocol:
-
Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice.[21]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound derivative via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) every 2-3 days. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for histological and biomarker analysis.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Evaluate any signs of toxicity based on body weight changes and clinical observations.
Part 4: Mechanistic Studies
Elucidating the mechanism of action is critical for understanding how a compound exerts its anticancer effects and for identifying potential biomarkers of response.
Kinase Inhibition Assays
The piperazine scaffold is present in many kinase inhibitors.[23] Therefore, evaluating the inhibitory activity of new derivatives against a panel of cancer-related kinases is a logical step.
Protocol:
-
Kinase Panel Screening: Screen the lead compound against a large panel of recombinant kinases at a fixed concentration (e.g., 10 µM) to identify potential targets.
-
IC₅₀ Determination: For any "hit" kinases, perform dose-response assays to determine the IC₅₀ value.
-
In-Cell Target Engagement: Use techniques like Western blotting to assess the phosphorylation status of the kinase or its downstream substrates in cancer cells treated with the compound. A reduction in phosphorylation indicates target engagement.
Signaling Pathway Analysis
Piperazine derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][17]
Caption: Intrinsic apoptosis pathway targeted by piperazine derivatives.
Experimental Validation (Western Blotting):
-
Protein Extraction: Treat cancer cells with the test compound for various time points. Lyse the cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to detect the protein bands.
-
Analysis: An increase in the levels of pro-apoptotic proteins (Bax, cleaved caspases) and a decrease in anti-apoptotic proteins (Bcl-2) would support the induction of apoptosis via the intrinsic pathway.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the development of novel anticancer agents. Its straightforward derivatization allows for the creation of extensive libraries for high-throughput screening. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of these compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development. The integration of computational methods, such as molecular docking, can further aid in the rational design and optimization of these promising piperazine-based anticancer agents.[15][24]
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Application Notes & Protocols: The Strategic Role of 1-(2-Chlorobenzyl)piperazine in Antipsychotic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved therapeutic agents. Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for targeting complex biological systems, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] Many antipsychotic and antidepressant drugs feature a substituted piperazine moiety, which is crucial for modulating their pharmacodynamic and pharmacokinetic profiles.[2]
1-(2-Chlorobenzyl)piperazine serves as a critical intermediate in the synthesis of several pharmacologically active compounds. The presence of the 2-chlorobenzyl group provides a specific steric and electronic profile that can be pivotal for receptor affinity and selectivity. This guide will focus on the practical application of this intermediate, detailing the synthesis of Naftopidil, a compound illustrative of the synthetic strategies employed for this class of molecules. While Naftopidil is primarily indicated for benign prostatic hyperplasia (BPH), its mechanism as an α1-adrenergic receptor antagonist is relevant to the broader class of CNS-acting agents, many of which target related receptors.[3][4] The protocols and principles outlined are broadly applicable to the synthesis of other arylpiperazine-based antipsychotics.
Synthetic Application: Synthesis of Naftopidil
Naftopidil is a selective α1-adrenergic receptor antagonist used for treating BPH.[3][5] Its synthesis provides an excellent model for the N-alkylation of a piperazine derivative, a cornerstone reaction in the production of many antipsychotics. The general strategy involves a nucleophilic substitution reaction between an arylpiperazine and an alkylating agent. In this case, we will adapt the core reaction using this compound as a key reactant.
Overall Reaction Scheme
The synthesis involves the N-alkylation of 1-(2-methoxyphenyl)piperazine with a suitable naphthalene-containing alkylating agent. For the purpose of this guide, we will illustrate the analogous key step: the reaction of a piperazine with a benzyl halide. This nucleophilic substitution is fundamental to constructing the final drug scaffold.
Sources
Application Note & Protocols: A High-Throughput Screening Cascade for the Interrogation of 1-(2-Chlorobenzyl)piperazine Derivatives
Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2] Derivatives of 1-benzylpiperazine have shown a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often by modulating monoaminergic pathways.[1] This document provides a comprehensive experimental framework for the systematic screening of a library of 1-(2-Chlorobenzyl)piperazine derivatives. We outline a hierarchical screening cascade, beginning with a high-throughput primary assay against the Dopamine D2 receptor, a key target in neuropsychiatric disorders.[3][4] This is followed by orthogonal secondary screening against Monoamine Oxidase B (MAO-B) to explore alternative mechanisms of action and counter-screening to eliminate cytotoxic artifacts. The protocols are designed to be robust, scalable, and provide a clear path from initial hit identification to validated lead candidates.
Introduction & Scientific Rationale
The this compound core represents a privileged chemical structure for engaging CNS targets. The piperazine ring can act as a versatile scaffold, and substitutions on the benzyl ring, such as the ortho-chloro group, can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[5] Many successful CNS drugs incorporate the piperazine moiety, highlighting its utility in drug design.[6]
The primary hypothesis for this screening campaign is that derivatives of this scaffold are likely to modulate key proteins in dopamine and other monoamine neurotransmitter systems.[7][8] Therefore, our experimental design focuses on two high-value CNS targets:
-
Dopamine D2 Receptor (D2R): A Gi-coupled G-protein coupled receptor (GPCR) that is a primary target for antipsychotic medications.[4][9] Antagonism of D2R is a well-established therapeutic mechanism.
-
Monoamine Oxidase B (MAO-B): A mitochondrial enzyme responsible for the degradation of dopamine.[10][11] Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for Parkinson's disease.[12]
By employing a multi-assay cascade, we can efficiently identify potent and selective modulators, characterize their preliminary mechanism of action, and eliminate compounds with undesirable properties such as cytotoxicity.
The Screening Cascade: A Multi-Step Strategy
A successful screening campaign relies on a logical progression of assays to efficiently filter a large compound library down to a small number of high-quality, validated hits.[13][14] Our proposed workflow is designed to maximize information while minimizing resource expenditure at each stage.
Caption: High-level workflow for the screening cascade.
Primary Screening Protocol: D2 Receptor Antagonist Functional Assay
Rationale: We will employ a cell-based functional assay to identify antagonists of the D2 receptor. This assay format provides high biological relevance. Upon activation by an agonist like dopamine, the Gi-coupled D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][15] An antagonist will block this effect, restoring cAMP levels. We will use a homogenous, luminescence-based cAMP assay for its sensitivity and high-throughput compatibility.
Materials & Reagents
-
Cell Line: HEK293 cells stably expressing the human Dopamine D2 receptor (e.g., from DiscoverX, Innoprot, or developed in-house).
-
Assay Kit: Cisbio cAMP Gs/Gi kit or similar HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP detection system.
-
Agonist: Dopamine hydrochloride.
-
Control Antagonist: Haloperidol or Risperidone.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, white, solid-bottom microplates.
-
Reagent Dispenser: Multidrop Combi or similar.
-
Plate Reader: Capable of luminescence or HTRF detection.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture the D2R-HEK293 cells according to standard procedures.
-
On the day of the assay, harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in assay buffer (provided by the kit or HBSS with 5mM HEPES) to a density of 2,500 cells per 5 µL.
-
-
Compound Plating:
-
Using an acoustic dispenser (e.g., ECHO), transfer 50 nL of test compounds (10 mM in DMSO stock) and controls into the 384-well assay plates. This results in a final screening concentration of 10 µM.
-
Controls: Plate wells with DMSO only (vehicle control), Haloperidol (positive control antagonist), and leave empty wells for background.
-
-
Assay Execution:
-
Add 5 µL of the cell suspension to each well of the compound-plated assay plates.
-
Incubate for 30 minutes at room temperature to allow compound binding to the receptor.
-
Prepare a solution of the D2R agonist (Dopamine) at a concentration equivalent to its EC80 value (predetermined during assay development).
-
Add 5 µL of the EC80 Dopamine solution to all wells except the "maximum signal" (vehicle only, no agonist) controls.
-
Incubate for 30 minutes at room temperature.
-
Prepare the cAMP detection reagents according to the manufacturer's protocol.
-
Add 5 µL of the first detection reagent (e.g., HTRF d2-cAMP) followed by 5 µL of the second reagent (e.g., HTRF anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader. For HTRF, this involves reading emission at 665 nm and 620 nm. For luminescence, read total luminescence.
-
Data Analysis & Hit Criteria
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)
-
Signal_Min: Average signal from agonist-stimulated wells (e.g., Dopamine + DMSO).
-
Signal_Max: Average signal from unstimulated wells (e.g., DMSO only).
-
-
Assay Quality Control:
-
Calculate the Z-factor for the assay plate: Z' = 1 - (3*(SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
An assay is considered robust and suitable for HTS if Z' ≥ 0.5 .
-
-
Hit Identification:
-
Primary hits are defined as compounds exhibiting % Inhibition ≥ 50% at the 10 µM screening concentration.
-
Secondary & Counter-Screening Protocols
Protocol: MAO-B Inhibition Biochemical Assay
Rationale: To explore an alternative or concurrent mechanism of action, confirmed hits will be tested for their ability to inhibit MAO-B. We will use a commercially available fluorometric assay that measures the production of hydrogen peroxide (H₂O₂) as MAO-B metabolizes its substrate.[16][17] This is a robust, cell-free biochemical assay that provides an orthogonal validation of activity.[10]
-
Assay Kit: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit (BioAssay Systems) or similar.[17]
-
Enzyme: Recombinant human MAO-B.
-
Control Inhibitor: Pargyline or Selegiline.
-
Protocol: Follow the manufacturer's detailed instructions. The general workflow is:
-
Dispense test compounds at various concentrations (for IC50 determination) into a 96- or 384-well black plate.
-
Add MAO-B enzyme and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., p-tyramine) and detection reagents.[16]
-
Incubate for a set time (e.g., 30-60 minutes) at 37°C.
-
Measure fluorescence on a plate reader (e.g., λex = 530 nm / λem = 585 nm).[16]
-
Calculate IC50 values from the resulting dose-response curves.
-
Protocol: Cytotoxicity Counter-Screen
Rationale: It is critical to ensure that the observed activity in the primary screen is not a result of compound-induced cell death. A decrease in cell viability would lead to a lower metabolic rate and could mimic the signal of a true antagonist in some assay formats. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard, measuring ATP levels as a direct indicator of metabolically active cells.[18][19]
-
Assay Kit: CellTiter-Glo® 2.0 Assay (Promega).[19]
-
Cell Line: The same D2R-HEK293 cell line used in the primary screen.
-
Protocol:
-
Seed D2R-HEK293 cells (2,500 cells/well) in a 384-well white plate and allow them to attach overnight.
-
Add compounds at the same concentrations tested in the primary and secondary assays.
-
Incubate for a period that matches the longest incubation time in the primary functional assay (e.g., 2-4 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
Express cell viability as a percentage relative to vehicle (DMSO) treated cells. Compounds showing >20% reduction in cell viability are flagged as cytotoxic and are typically deprioritized.
-
Data Interpretation & Hit Prioritization
Following the completion of the screening cascade, hits are prioritized based on a multi-parameter assessment. This ensures that the most promising compounds are advanced for further study.
| Parameter | Criteria for High-Priority Hit | Rationale |
| Primary D2R IC50 | < 1 µM | Demonstrates potent activity at the primary target. |
| Maximal Inhibition | > 80% | Indicates a strong and complete antagonistic effect. |
| Hill Slope | 0.8 – 1.2 | Suggests a well-behaved, specific binding interaction. |
| Cytotoxicity CC50 | > 30 µM | Ensures a therapeutic window between desired activity and toxicity. |
| MAO-B IC50 | > 10 µM or Inactive | Defines selectivity. A compound active in both assays may be a desirable dual-action agent or an undesired non-selective compound, depending on the project goals. |
| Chemical Tractability | Synthetically accessible | Allows for rapid generation of analogs for Structure-Activity Relationship (SAR) studies.[20][21] |
Visualizing the Target Pathway
Understanding the mechanism of the primary assay is key to interpreting results. The D2 receptor is a canonical Gi-coupled GPCR.
Caption: Simplified D2R Gi-coupled signaling pathway.
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Application Note & Protocols for Evaluating 1-(2-Chlorobenzyl)piperazine Cytotoxicity
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Potential of 1-(2-Chlorobenzyl)piperazine
This compound (CBP) is a synthetic compound belonging to the large and pharmacologically diverse piperazine class. Piperazine derivatives are integral scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including those with anticancer, antipsychotic, and anthelmintic properties.[1][2] The biological activity of these compounds is often dictated by the nature of the substituents on the piperazine ring. The introduction of a chlorobenzyl group, as in CBP, suggests potential interactions with various biological targets, necessitating a thorough evaluation of its cellular effects.
Numerous studies on substituted piperazine derivatives have revealed significant cytotoxic activity against various cancer cell lines.[3][4] A common mechanistic thread appears to be the induction of programmed cell death, or apoptosis, often through the intrinsic mitochondrial pathway.[5][6] For instance, the structurally related N-benzylpiperazine has been shown to induce apoptosis accompanied by the generation of reactive oxygen species (ROS) and DNA damage.[7] Based on this body of evidence, it is hypothesized that this compound may exert cytotoxic effects through similar mechanisms, including the disruption of cellular metabolic activity, loss of membrane integrity, induction of oxidative stress, and activation of the apoptotic cascade.
This application note provides a comprehensive suite of cell-based assays to systematically evaluate the cytotoxicity of this compound. The protocols herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms, providing researchers with a robust framework for their investigations. We will detail methodologies for assessing cell viability and membrane integrity, detecting apoptosis, measuring oxidative stress, and quantifying the activity of key apoptotic enzymes.
Experimental Strategy: A Multi-Faceted Approach to Cytotoxicity Profiling
A comprehensive understanding of a compound's cytotoxicity requires a multi-parametric approach. Relying on a single assay can be misleading, as different assays measure distinct cellular events that occur at various stages of cell death. Our proposed workflow is designed to provide a holistic view of CBP's cellular impact.
Caption: Workflow for evaluating CBP cytotoxicity.
Section 1: Assessment of Cell Viability and Membrane Integrity
The initial step in cytotoxicity testing is to determine the concentration-dependent effect of the compound on cell viability. We will employ two widely used and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.
MTT Assay: Gauging Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] A decrease in formazan production in CBP-treated cells would indicate a reduction in cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and add to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (cell line dependent) |
| CBP Concentration Range | 0.1 µM to 100 µM (suggested starting range) |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilizing Agent | DMSO |
LDH Assay: Detecting Membrane Damage
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[5][11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[11] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
| Control | Purpose |
| Spontaneous Release | Measures background LDH release from untreated cells. |
| Maximum Release | Represents 100% cytotoxicity. |
| Vehicle Control | Accounts for any effect of the solvent on cell viability. |
Section 2: Elucidating the Mode of Cell Death
Once the cytotoxic effect of CBP is established, the next critical step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.
Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.[14][15] In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[15][17] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[3][14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CBP at concentrations determined from the initial cytotoxicity screening.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Annexin V / PI staining workflow.
Section 3: Investigating Mechanistic Pathways
To delve deeper into the mechanism of CBP-induced cytotoxicity, we will investigate two key cellular events often implicated in drug-induced cell death: oxidative stress and the activation of executioner caspases.
Reactive Oxygen Species (ROS) Detection
Principle: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify these reactive products, can lead to cellular damage and trigger apoptosis.[7][18] ROS are highly reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide.[4][19] The production of ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[19] H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with CBP.
-
Probe Loading: After treatment, remove the medium and incubate the cells with H2DCFDA solution (typically 5-10 µM) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with warm PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
| Parameter | Recommendation |
| Plate Type | Black, clear-bottom 96-well plate |
| H2DCFDA Concentration | 5-10 µM |
| Positive Control | Hydrogen peroxide (H₂O₂) or other known ROS inducer |
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[20] Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[21] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[21]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with CBP.
-
Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Caption: Principle of the Caspase-3/7 assay.
Conclusion and Future Directions
The suite of assays detailed in this application note provides a robust and comprehensive framework for characterizing the cytotoxic effects of this compound. By systematically evaluating metabolic activity, membrane integrity, the mode of cell death, oxidative stress, and caspase activation, researchers can gain valuable insights into the compound's mechanism of action. The data generated from these studies will be crucial for guiding further drug development efforts and understanding the therapeutic potential and toxicological profile of this and related piperazine derivatives. Future studies could involve identifying the specific molecular targets of CBP and exploring its effects in more complex in vitro models, such as 3D cell cultures, and eventually in vivo systems.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively.
- Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 20(2), 372–382.
- Lakshmanan, H., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (111), 54065.
- Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
- protocols.io. (2025). Caspase 3/7 Activity.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
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- Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
- Yildiz, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8087.
- Tay, E., et al. (2018). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1353–1360.
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- ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine....
- Szymański, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4253.
- Dvořáková, M., et al. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research.
- Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178–189.
- Shao, Y., et al. (2018). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 8(52), 29633–29653.
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Application Note & Protocol: [¹¹C]CBP as a Novel Radiotracer for Sigma Receptor Binding Studies
Introduction: Unveiling the Potential of [¹¹C]CBP in Neuroreceptor Imaging
1-(2-Chlorobenzyl)piperazine (CBP) belongs to a class of piperazine derivatives that have garnered significant interest in neuropharmacology and drug development, particularly for targeting Central Nervous System (CNS) disorders.[1] The structural motif of a substituted benzyl group attached to a piperazine ring is a common feature in ligands designed to interact with a variety of neurotransmitter systems. Emerging evidence suggests that many piperazine-based compounds exhibit a notable affinity for sigma receptors, which are implicated in a range of neurological and psychiatric conditions, including psychosis, depression, and neurodegenerative diseases.[2][3]
This application note provides a comprehensive guide to the radiosynthesis, quality control, and application of Carbon-11 labeled this compound ([¹¹C]CBP) for in vitro binding studies, with a focus on its interaction with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) makes it an ideal radionuclide for Positron Emission Tomography (PET) imaging, enabling the in vivo quantification of receptor density and occupancy.[4][5] The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to utilize [¹¹C]CBP as a tool to investigate sigma receptor pharmacology.
The Scientific Rationale: Why [¹¹C]CBP for Sigma Receptor Studies?
The rationale for developing [¹¹C]CBP as a radiotracer for sigma receptors is rooted in the established structure-activity relationships of piperazine-containing ligands. Numerous studies have demonstrated that modifications to the N-substituents of the piperazine core can modulate affinity and selectivity for sigma receptor subtypes.[6][7][8] The 2-chlorobenzyl moiety of CBP presents a unique electronic and steric profile that is hypothesized to confer high affinity for sigma receptors.
Sigma receptors, once misidentified as a subtype of opioid receptors, are now recognized as distinct proteins with unique pharmacological profiles.[9] The sigma-1 receptor is characterized as a molecular chaperone at the endoplasmic reticulum, while the sigma-2 receptor's identity has more recently been linked to the TMEM97 protein.[9][10] Both receptor subtypes are expressed in the CNS and are targets for therapeutic intervention in various neurological disorders. The development of a novel PET radioligand like [¹¹C]CBP offers a powerful method to non-invasively study the distribution and function of these receptors in both healthy and diseased states.
Radiosynthesis of [¹¹C]CBP: A Detailed Protocol
The radiosynthesis of [¹¹C]CBP is achieved via a direct N-alkylation of the piperazine ring with [¹¹C]methyl iodide ([¹¹C]CH₃I). This method is chosen for its efficiency and the high specific activity achievable, which is crucial for receptor binding studies.
Diagram of the Radiosynthesis Workflow
Caption: Workflow for the automated radiosynthesis of [¹¹C]CBP.
Experimental Protocol
Materials and Reagents:
-
This compound (precursor)
-
[¹¹C]Carbon Dioxide ([¹¹C]CO₂) produced from a cyclotron[11][12]
-
Lithium aluminum hydride (LiAlH₄)
-
Hydroiodic acid (HI)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH) or other suitable base
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 solid-phase extraction (SPE) cartridges
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module housed in a lead-shielded hot cell[11]
Step-by-Step Procedure:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target on a medical cyclotron.[4][11]
-
Synthesis of [¹¹C]Methyl Iodide: The produced [¹¹C]CO₂ is trapped and subsequently reduced to [¹¹C]methane ([¹¹C]CH₄) using LiAlH₄. The [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) by gas-phase reaction with hydroiodic acid. This process is typically automated within the synthesis module.[13]
-
Radiolabeling Reaction:
-
A solution of the precursor, this compound (approx. 1-2 mg), in anhydrous DMF (300-500 µL) is prepared in a reaction vessel.
-
A suitable base, such as sodium hydride, is added to deprotonate the secondary amine of the piperazine ring.
-
The gaseous [¹¹C]CH₃I is trapped in the reaction vessel at room temperature.
-
The reaction mixture is heated (e.g., 80-100 °C) for a short duration (e.g., 3-5 minutes) to facilitate the N-alkylation.
-
-
Purification:
-
The crude reaction mixture is quenched and injected onto a semi-preparative HPLC column (e.g., C18) for purification.[14]
-
The mobile phase composition (e.g., acetonitrile/water with a buffer) should be optimized to achieve good separation of [¹¹C]CBP from the unreacted precursor and other byproducts.
-
The fraction corresponding to [¹¹C]CBP, identified by the radioactivity detector, is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the radiolabeled product and remove the HPLC solvents.
-
The cartridge is washed with sterile water.
-
The purified [¹¹C]CBP is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline to provide an injectable solution.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.[13]
-
Quality Control: Ensuring the Integrity of [¹¹C]CBP
Rigorous quality control (QC) is essential to ensure the safety, purity, and identity of the radiopharmaceutical before its use in binding studies.[15][16]
QC Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulate matter |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC with radioactivity and UV detectors | ≥ 95% |
| Chemical Purity | Analytical HPLC with UV detector | Peak corresponding to CBP should be identifiable |
| Radionuclidic Identity | Gamma-ray spectroscopy or half-life measurement | Half-life of 19.5 - 21.5 minutes |
| Specific Activity | Calculated from the radioactivity and the mass of CBP | > 37 GBq/µmol (> 1000 Ci/mmol) at the time of injection |
| Residual Solvents | Gas Chromatography (GC) | Within USP/Ph. Eur. limits (e.g., Ethanol < 5000 ppm) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | Direct inoculation or membrane filtration | No microbial growth |
In Vitro Binding Studies with [¹¹C]CBP
The following protocols describe how to perform saturation and competition binding assays to characterize the interaction of [¹¹C]CBP with sigma-1 and sigma-2 receptors in brain tissue homogenates.
Diagram of the In Vitro Binding Assay Workflow
Caption: Workflow for in vitro sigma receptor binding assays.
Protocol for Membrane Preparation
-
Tissue Source: Guinea pig brain is a good source for both sigma-1 and sigma-2 receptors.[17]
-
Homogenization: Homogenize the brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and centrifuge again.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Store the membrane preparation in aliquots at -80 °C.
Protocol for Saturation Binding Assay (to determine Kd and Bmax)
-
Assay Setup: In a series of tubes, add increasing concentrations of [¹¹C]CBP.
-
Total Binding: To one set of tubes, add the membrane preparation (e.g., 100-200 µg of protein).
-
Non-Specific Binding: To a parallel set of tubes, add the membrane preparation and a high concentration of a non-labeled sigma receptor ligand (e.g., 10 µM haloperidol) to define non-specific binding.
-
Incubation: Incubate all tubes at 37°C for a predetermined time to reach equilibrium (e.g., 120 minutes for sigma-1).[3]
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of [¹¹C]CBP and analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol for Competition Binding Assay (to determine Ki)
-
Assay Setup: In a series of tubes, add a fixed concentration of [¹¹C]CBP (typically at or near its Kd value), the membrane preparation, and increasing concentrations of the unlabeled competitor drug.
-
Controls: Include tubes for total binding (no competitor) and non-specific binding (with excess haloperidol).
-
Incubation, Separation, and Counting: Follow the same procedure as for the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹¹C]CBP used and Kd is its equilibrium dissociation constant.
Conclusion and Future Directions
This application note provides a robust framework for the radiosynthesis and in vitro characterization of [¹¹C]CBP as a novel radiotracer for sigma receptors. The detailed protocols for radiosynthesis, quality control, and binding assays are designed to be self-validating and provide a solid foundation for further research. The successful application of [¹¹C]CBP in these in vitro studies will pave the way for its use in in vivo PET imaging studies in animal models and eventually in humans. This will enable a deeper understanding of the role of sigma receptors in health and disease and facilitate the development of novel therapeutics targeting these important receptors.
References
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- Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. PubMed Central.
- SIGMA RECEPTOR BINDING ASSAYS. PubMed Central.
- The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Open Medscience.
- Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications.
- The Radiopharmaceutical Chemistry of Carbon-11: Tracers and Applications | Request PDF. ResearchGate.
- Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI.
- Synthesis, isolation and purification of [11C]-choline. PubMed Central.
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- Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors. PubMed Central.
- sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
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Application Note & Protocol: A Robust Framework for the Large-Scale Synthesis of 1-(2-Chlorobenzyl)piperazine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-(2-Chlorobenzyl)piperazine, a key intermediate in the pharmaceutical industry. Traditional methods for mono-N-alkylation of piperazine are often plagued by the formation of undesired 1,4-disubstituted byproducts, complicating purification and reducing overall yield. This guide details a cost-effective and scalable one-pot protocol that leverages the in-situ formation of piperazine monohydrochloride to favor mono-alkylation, thereby maximizing yield and purity. We will delve into the process chemistry considerations, provide a detailed step-by-step protocol for kilogram-scale production, outline critical in-process controls, and discuss safety and environmental best practices.
Introduction: The Challenge of Mono-Alkylation
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, appearing in medications ranging from antipsychotics to antihistamines.[1] The primary challenge in synthesizing this intermediate on a large scale is achieving selective mono-N-alkylation. The two secondary amine groups on the piperazine ring have similar nucleophilicity, leading to a statistical mixture of mono- and di-substituted products, along with unreacted starting material.
Conventional approaches often resort to a multi-step process involving protecting groups, such as tert-butyloxycarbonyl (Boc), to block one nitrogen, followed by alkylation and subsequent deprotection.[1] While effective, this strategy introduces additional steps, increases raw material costs, and generates more waste, making it less economically viable for industrial production. The protocol outlined herein circumvents these issues by employing a more elegant and efficient one-pot synthesis strategy.[1][2]
Reaction Scheme and Mechanistic Rationale
The core of this protocol is the direct nucleophilic substitution of 2-chlorobenzyl chloride with piperazine. To control selectivity, we utilize a mixture of piperazine free base and piperazine dihydrochloride. In a suitable solvent like ethanol, these two reagents establish an equilibrium to form piperazine monohydrochloride.
Reaction:
Piperazine (excess) + 2-Chlorobenzyl Chloride → this compound
Causality of Selectivity:
The in-situ generated piperazine monohydrochloride possesses one protonated, and therefore unreactive, nitrogen atom and one free secondary amine. This free amine is the primary nucleophile that reacts with the electrophilic benzylic carbon of 2-chlorobenzyl chloride. The product, this compound, is a weaker base than the starting piperazine. Therefore, under the reaction conditions, it is more likely to be protonated by the hydrogen chloride byproduct of the reaction, deactivating it towards further alkylation. This self-regulating mechanism, combined with the use of excess piperazine, effectively minimizes the formation of the 1,4-bis(2-chlorobenzyl)piperazine byproduct.[1][2]
Process Chemistry & Scale-Up Considerations
Scaling a synthesis from the bench to a production plant requires careful consideration of several factors beyond simple stoichiometry.
| Parameter | Laboratory Scale | Large-Scale Consideration & Justification |
| Reagents | Piperazine, 2-Chlorobenzyl Chloride | Piperazine Form: Using a mix of piperazine hexahydrate and piperazine dihydrochloride is a practical method to generate the required monoprotonated species in situ.[2] This avoids handling anhydrous piperazine, which is hygroscopic and corrosive.[3] Purity of 2-Chlorobenzyl Chloride: Must be high, as impurities can lead to side products that are difficult to remove. |
| Solvent | Ethanol | Ethanol: An excellent choice due to its ability to dissolve the piperazine salts, its relatively high boiling point for the reaction temperature, and its lower toxicity compared to other solvents. It is also readily available and cost-effective. |
| Temperature | Reflux | Exotherm Control: The alkylation is exothermic. On a large scale, the addition of 2-chlorobenzyl chloride must be controlled to maintain the reaction temperature and prevent runaways. A jacketed reactor with controlled heating and cooling is essential. |
| Work-up | Aqueous extraction | Phase Separation: Large-volume extractions require appropriately sized reactors and separators. The aqueous and organic layers must be allowed sufficient time for clear separation. Solvent Recovery: To improve process economics and reduce environmental impact, consider distillation to recover the chloroform (or other extraction solvent) and ethanol. |
| Purification | Column Chromatography | Distillation/Crystallization: Chromatography is not feasible for large quantities. The product is a high-boiling oil but can be purified by vacuum distillation.[2] Alternatively, converting the final product to its hydrochloride salt allows for purification via recrystallization, which is a highly effective and scalable method for achieving high purity.[1][4] |
Large-Scale Synthesis Workflow
The following diagram illustrates the end-to-end workflow for the production of this compound.
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Application Notes and Protocols for the Derivatization of 1-(2-Chlorobenzyl)piperazine to Enhance Bioactivity
Introduction: The Versatility of the Piperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, antihistaminic, and antipsychotic effects.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, such as good water solubility and the ability to modulate lipophilicity, and its synthetic tractability.[3] The two nitrogen atoms of the piperazine ring provide handles for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[4]
1-(2-Chlorobenzyl)piperazine is a particularly interesting starting material for the development of novel therapeutic agents. The presence of the 2-chlorobenzyl moiety provides a specific lipophilic and electronic signature that can influence receptor binding and other molecular interactions. Derivatization at the N4-position of the piperazine ring allows for the introduction of a diverse range of functional groups, leading to the generation of compound libraries with a wide array of pharmacological properties. This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and an analysis of the resulting structure-activity relationships for improved bioactivity.
Strategic Derivatization of this compound
The secondary amine at the N4 position of this compound is the primary site for chemical modification. The choice of derivatization strategy is guided by the desired biological target and the intended therapeutic application. Common and effective strategies include N-alkylation, amide bond formation, and the synthesis of urea and thiourea analogs.
Protocol 1: N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental method for introducing a wide variety of substituents onto the piperazine core. This reaction typically involves the treatment of this compound with an alkyl halide in the presence of a base. The choice of the alkyl halide allows for the incorporation of diverse functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems, each contributing uniquely to the overall pharmacological profile of the final compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Addition of Alkyl Halide: Add the desired alkyl halide (e.g., a substituted benzyl bromide, heteroarylmethyl chloride) (1.1 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the final product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated derivative.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination offers an alternative and often milder approach to N-alkylation, particularly for introducing substituents via reaction with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Detailed Step-by-Step Methodology:
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Be mindful of potential exotherms.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.
Protocol 3: Amide Bond Formation
The synthesis of amide derivatives introduces a key hydrogen bond donor and acceptor moiety, which can significantly influence receptor binding and pharmacokinetic properties. This is typically achieved by coupling this compound with a carboxylic acid using a suitable coupling agent.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol) at 0 °C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Amine Addition: Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DMF to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Protocol 4: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are valuable functional groups in drug design, known for their ability to form strong hydrogen bonds with biological targets. These derivatives are readily synthesized from this compound by reaction with isocyanates or isothiocyanates, respectively.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM.
-
Addition of Isocyanate/Isothiocyanate: Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise to the solution at room temperature with stirring.
-
Reaction Progression: The reaction is often rapid and exothermic. Continue stirring at room temperature for 1-4 hours and monitor by TLC.
-
Work-up: If a precipitate forms, collect the product by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by silica gel column chromatography if necessary.
Visualizing the Derivatization Workflow
Caption: Logical relationship between derivatization, modified properties, and bioactivity.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel bioactive compounds. The derivatization strategies outlined in this guide—N-alkylation, amide bond formation, and urea/thiourea synthesis—provide robust and adaptable methods for generating diverse chemical libraries. By carefully selecting the derivatizing agents based on an understanding of structure-activity relationships, researchers can rationally design and synthesize new molecular entities with enhanced potency, selectivity, and improved pharmacokinetic profiles for a wide range of therapeutic targets. The provided protocols serve as a practical foundation for the exploration of the chemical space around the this compound scaffold, paving the way for the discovery of next-generation therapeutic agents.
References
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Application Notes and Protocols for High-Throughput Screening of 1-(2-Chlorobenzyl)piperazine
Introduction: Unlocking the Potential of Piperazine Scaffolds in CNS Drug Discovery
The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be protonated at physiological pH, often impart favorable aqueous solubility and oral bioavailability.[2] The rigid, six-membered ring also serves as a versatile scaffold, allowing for precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets.[2] Within the vast chemical space of piperazine derivatives, 1-(2-Chlorobenzyl)piperazine and its analogs have garnered considerable attention for their potential to modulate central nervous system (CNS) targets.[3] The structural similarity of these compounds to known psychoactive agents makes them fertile ground for the discovery of novel therapeutics for conditions such as depression, anxiety, and other neurological disorders.[3]
This technical guide provides a comprehensive framework for the application of this compound in high-throughput screening (HTS) campaigns. As a senior application scientist, the following protocols and insights are designed to be both technically robust and grounded in field-proven experience. The methodologies described herein are self-validating systems, emphasizing reproducibility and data integrity.
Scientific Rationale: Targeting Serotonergic and Dopaminergic Pathways
Structure-activity relationship (SAR) studies of chlorobenzylpiperazine derivatives consistently point towards their interaction with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.[1][3] These G protein-coupled receptors (GPCRs) are critical regulators of mood, cognition, and motor control, making them high-value targets for CNS drug discovery. Specifically, the 5-HT2A and Dopamine D2/D4 receptor subtypes are frequently implicated as targets for this class of compounds.[4][5]
Therefore, this guide will focus on two primary HTS assays tailored for these receptor families:
-
A Calcium Flux Assay: Ideal for identifying functional agonists and antagonists of Gq-coupled receptors like 5-HT2A.[6][7]
-
A Fluorescence Polarization Assay: A versatile binding assay applicable to a wide range of GPCRs, including Dopamine D2 receptors, for identifying compounds that displace a fluorescently labeled ligand.[8][9]
PART 1: Homogeneous Calcium Flux Assay for 5-HT2A Receptor Screening
This assay quantifies the mobilization of intracellular calcium following the activation of the Gq-coupled 5-HT2A receptor. It is a functional assay that can identify both agonists (which trigger a calcium response) and antagonists (which block the response of a known agonist).
Signaling Pathway
Caption: Workflow for the calcium flux HTS assay.
Detailed Protocol (384-Well Format)
Materials:
-
Cells: HEK293 cell line stably expressing the human 5-HT2A receptor. [6]* Cell Culture Medium: DMEM with 10% FBS, penicillin/streptomycin. [6]* Assay Plates: 384-well black-walled, clear-bottom tissue culture-treated microplates. [10]* Calcium Assay Kit: Fluo-8 AM based, no-wash kit. [10]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. [11]* Test Compound: this compound stock solution in 100% DMSO.
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin. [7]* Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation). [11] Procedure:
-
Cell Plating:
-
Dye Loading:
-
On the day of the assay, prepare the Fluo-8 AM dye-loading solution according to the manufacturer's protocol, including any provided quencher dye to reduce extracellular fluorescence. [10] * Remove the cell culture medium and add 25 µL of the dye-loading solution to each well. [10] * Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light. [11]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
For Agonist Mode: Add 10 µL of the diluted test compound or reference agonist to the cell plate.
-
For Antagonist Mode: Add 10 µL of the diluted test compound, incubate for 15-30 minutes, then add a pre-determined EC80 concentration of the reference agonist (5-HT). [10]
-
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds (Ex/Em ≈ 490/525 nm). [6] * The instrument will then automatically add the compounds (for agonist mode) or the reference agonist (for antagonist mode).
-
Continue recording the fluorescence intensity every second for a total of 120-180 seconds to capture the peak response. [11]
-
Data Analysis and Interpretation
The primary readout is the change in fluorescence intensity (ΔF) over time. The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence. Dose-response curves are generated by plotting the response against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
| Parameter | Description | Expected Value (Illustrative) |
| EC50 (Agonist Mode) | Concentration for 50% maximal activation | 0.1 - 10 µM |
| IC50 (Antagonist Mode) | Concentration for 50% inhibition of agonist response | 0.01 - 5 µM |
| Z'-Factor | A measure of assay quality and robustness | > 0.5 for a validated screen [12][13] |
PART 2: Fluorescence Polarization (FP) Binding Assay for Dopamine D2 Receptor
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Dopamine D2 receptor. It is a direct binding assay suitable for identifying compounds that interact with the receptor, regardless of their functional effect (agonist, antagonist, or allosteric modulator).
Principle of Fluorescence Polarization
FP assays are based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light. When this fluorescent ligand binds to a much larger molecule, such as a GPCR, its rotation slows significantly, and the emitted light remains polarized. This change in polarization is directly proportional to the amount of bound ligand. [8][14]
Caption: Principle of the Fluorescence Polarization assay.
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization HTS assay.
Detailed Protocol (384-Well Format)
Materials:
-
Receptor: Membrane preparation from cells overexpressing the human Dopamine D2 receptor (e.g., from CHO-K1 cells).
-
Fluorescent Ligand: A high-affinity fluorescently labeled D2 receptor antagonist (e.g., a derivative of Spiperone). [15]* Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Test Compound: this compound stock solution in 100% DMSO.
-
Reference Compound: A known unlabeled D2 receptor ligand (e.g., Haloperidol).
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Thaw the D2 receptor membrane preparation on ice. Dilute in cold assay buffer to a pre-optimized concentration.
-
Dilute the fluorescent ligand in assay buffer to a concentration that is typically 2-3 times its Kd for the receptor.
-
-
Assay Assembly (Final volume of 20 µL):
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of diluted test compound (this compound) or reference compound to the appropriate wells. For total binding wells, add 5 µL of buffer with DMSO. For non-specific binding wells, add a high concentration of the reference compound.
-
Add 5 µL of the diluted fluorescent ligand to all wells.
-
Initiate the binding reaction by adding 5 µL of the diluted D2 receptor membrane preparation to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Interpretation
The data is analyzed by calculating the percent inhibition of binding of the fluorescent ligand by the test compound. Dose-response curves are then generated to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent ligand.
| Parameter | Description | Expected Value (Illustrative) |
| IC50 | Concentration for 50% displacement of fluorescent ligand | 0.05 - 20 µM |
| Assay Window (mP) | Difference in millipolarization units between total and non-specific binding | > 100 mP for a robust assay |
| Z'-Factor | A measure of assay quality and robustness | > 0.5 for a validated screen [12][13] |
Trustworthiness: Ensuring Data Integrity with the Z'-Factor
A critical component of any HTS campaign is the validation of the assay's performance. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay for screening. [12][13]It reflects the dynamic range of the signal and the data variation associated with the measurements. [16] Calculation: Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]
Where:
-
Positive Control: A well that produces the maximal signal (e.g., buffer with DMSO in the FP assay, or a known agonist in the calcium flux assay).
-
Negative Control: A well that produces the minimal signal (e.g., a saturating concentration of a known unlabeled ligand in the FP assay, or buffer alone in the calcium flux assay).
Acceptance Criteria:
-
Z' > 0.5: An excellent assay, suitable for HTS. [12][13]* 0 < Z' < 0.5: A marginal assay, may require further optimization. [12]* Z' < 0: The assay is not suitable for screening. [12][13]
Safety and Handling of this compound
As with any research chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [17][18]* Handling: Avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing. Handle in a well-ventilated area or under a chemical fume hood. [18]* First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. [17][18] * In case of skin contact: Wash off immediately with soap and plenty of water. [17][18] * If inhaled: Move person into fresh air. [17][18] * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [17][18]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [18]
-
Conclusion
This compound represents a valuable chemical scaffold for the exploration of novel CNS-active compounds. The high-throughput screening protocols detailed in this guide provide a robust and scientifically sound framework for identifying its potential biological targets and characterizing its pharmacological profile. By leveraging established HTS technologies such as calcium flux and fluorescence polarization assays, and ensuring data integrity through rigorous quality control measures like the Z'-factor, researchers can efficiently and effectively advance their drug discovery programs.
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- Griebel, G., et al. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. Pharmacology, biochemistry, and behavior, 59(1), 163-166. [Link]
- Li, Z. R., et al. (2006). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Acta pharmacologica Sinica, 27(10), 1265-1272. [Link]
- Starzak, K., et al. (2021).
- Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903-4909. [Link]
- Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International journal of molecular sciences, 25(18), 10188. [Link]
- Semple, G., et al. (2012). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 22(22), 6896-6901. [Link]
- Hamik, A., & O'Donnell, J. M. (1988). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Archives of pharmacology, 337(6), 604-607. [Link]
- Cignarella, G., et al. (1996). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of medicinal chemistry, 39(19), 3748-3753. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. assay.dev [assay.dev]
- 14. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)piperazine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 1-(2-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this synthesis. Here, we will explore the causality behind experimental outcomes and provide field-proven protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the N-alkylation of piperazine with 2-chlorobenzyl chloride.
Issue 1: Low Yield of Mono-Substituted Product & Formation of Di-Substituted Byproduct
Question: My reaction is producing a low yield of the desired this compound, with a significant amount of the 1,4-bis(2-chlorobenzyl)piperazine byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is the most common challenge in direct N-alkylation of piperazine. The formation of the di-substituted byproduct occurs because the secondary amine of the mono-substituted product, this compound, remains nucleophilic and can react with another molecule of 2-chlorobenzyl chloride. The key to improving mono-selectivity is to manipulate the reaction kinetics and stoichiometry to favor the initial substitution.
Causality & Strategic Solutions:
-
Stoichiometry Control (Statistical Dilution): The most direct method to favor mono-alkylation is to use a large excess of piperazine relative to the 2-chlorobenzyl chloride (e.g., 5 to 10 molar equivalents). By significantly increasing the concentration of unsubstituted piperazine, the likelihood of an electrophile (2-chlorobenzyl chloride) encountering a piperazine molecule is much higher than it encountering a mono-substituted product molecule. This statistical approach is often the simplest and most cost-effective solution.
-
Controlled Reagent Addition: Slowly adding the 2-chlorobenzyl chloride to the reaction mixture containing excess piperazine helps maintain a low instantaneous concentration of the electrophile. This minimizes the chance for the newly formed mono-substituted product to react further before all the electrophile is consumed by the excess piperazine. A syringe pump for slow addition over several hours at a controlled temperature is ideal.
-
Protonation Strategy: A clever and highly effective method involves the in situ formation of piperazine monohydrochloride.[1] By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, you generate a solution of piperazine monohydrochloride.[1][2] In this state, one nitrogen is protonated and non-nucleophilic, effectively acting as a temporary protecting group and leaving the other nitrogen free to react. This approach dramatically reduces di-alkylation.
-
Use of Protecting Groups: For syntheses where maximum purity and yield are critical, employing a mono-protected piperazine derivative is the most robust strategy.[1][3] Using a starting material like N-Boc-piperazine ensures that only one nitrogen is available for alkylation. The Boc (tert-butyloxycarbonyl) group can be efficiently removed later under acidic conditions. While this adds steps to the synthesis, it provides unparalleled control over selectivity.
Diagram: Mono-alkylation vs. Di-alkylation Side Reaction
Caption: Reaction scheme showing the desired mono-alkylation versus the undesired di-alkylation.
Issue 2: Suboptimal Reaction Conditions and Side Reactions
Question: What are the optimal solvent, base, and temperature conditions? I'm concerned about potential side reactions with the solvent or incomplete conversion.
Answer: The choice of reaction conditions is critical for balancing reaction rate, selectivity, and minimizing side products.
Expert Recommendations:
-
Solvent:
-
Aprotic Polar Solvents (Recommended): Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices. They effectively dissolve piperazine and the benzyl chloride, facilitating the reaction without participating in it.
-
Alcohols (Use with Caution): Ethanol (EtOH) or Methanol (MeOH) can be used, but they are nucleophilic.[4] With a reactive electrophile like 2-chlorobenzyl chloride, there is a risk of a competing SN1/SN2 reaction to form the corresponding 2-chlorobenzyl ether, especially at elevated temperatures.[4] If using an alcohol, lower temperatures are advised.
-
Aprotic Non-polar Solvents: Toluene can be effective, particularly at higher temperatures, and can aid in azeotropically removing any trace amounts of water.
-
-
Base: A base is required to act as a scavenger for the HCl generated during the reaction.
-
Inorganic Carbonates (Good): Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. They are inexpensive and effective. However, being solids, they can lead to heterogeneous mixtures requiring efficient stirring.
-
Tertiary Amines (Better): Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They are soluble in most organic solvents, creating a homogeneous reaction mixture and are generally non-reactive towards the electrophile.
-
Using Excess Piperazine as the Base: When using a large excess of piperazine, it can also serve as the acid scavenger, simplifying the reaction setup. Two equivalents of piperazine will be consumed per mole of product formed (one as the nucleophile, one as the base).
-
-
Temperature:
-
The reaction is typically performed between room temperature (25 °C) and a moderate reflux (e.g., 60-80 °C).
-
Starting Point: Begin at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Optimization: If the reaction is slow, gently heat the mixture. Higher temperatures will increase the rate of both the desired reaction and the formation of the di-substituted byproduct. A balance must be struck. For the protonation strategy, a temperature of around 65 °C has been shown to be effective for the analogous benzyl chloride reaction.[2]
-
Issue 3: Workup and Purification Challenges
Question: My product seems difficult to isolate from the excess piperazine and salts. What is an effective workup and purification strategy?
Answer: Proper workup is crucial for separating the basic product from the highly water-soluble piperazine and inorganic salts. An acid-base extraction is the most effective method.
Step-by-Step Purification Logic:
-
Initial Filtration: After the reaction is complete, cool the mixture and filter off any inorganic salts (e.g., K₂CO₃, piperazine dihydrochloride).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.
-
Acid-Base Extraction:
-
Dissolve the residue in an organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
Wash the organic layer with water to remove the majority of the unreacted piperazine.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being a base, will become protonated (1-(2-Chlorobenzyl)piperazinium chloride) and move into the aqueous layer. The di-substituted byproduct, being less basic and more greasy, may have lower solubility in the aqueous acid and can be partially removed with the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh DCM or EtOAc to remove any remaining non-basic impurities.
-
Make the aqueous layer basic (pH > 12) by slowly adding a strong base like 5N sodium hydroxide (NaOH), while cooling in an ice bath.[2] This deprotonates your product, causing it to precipitate or form an oil.
-
Extract the free-based product back into an organic solvent (DCM or EtOAc).
-
-
Final Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
For higher purity, the product can be purified by column chromatography on silica gel or by vacuum distillation. Alternatively, it can be converted to a stable salt (e.g., dihydrochloride) by treating the free base with ethanolic HCl, which can then be recrystallized.[2]
-
Optimized Experimental Protocol: Mono-alkylation via Protonation Strategy
This protocol is a modification of a highly reliable method for mono-benzylation of piperazine and is designed to maximize the yield of the mono-substituted product.[1][2]
Materials:
-
Piperazine hexahydrate (1.0 equiv)
-
Piperazine dihydrochloride (1.0 equiv)
-
2-Chlorobenzyl chloride (1.0 equiv)
-
Absolute Ethanol (Anhydrous)
-
5N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add piperazine hexahydrate (e.g., 0.125 mol, 24.3 g) and 50 mL of absolute ethanol.
-
Formation of Monohydrochloride: Warm the mixture to 65 °C in a water bath. While stirring, add piperazine dihydrochloride (e.g., 0.125 mol, 20.0 g) to the solution until it dissolves. This forms the in situ piperazine monohydrochloride.
-
Addition of Electrophile: While maintaining the temperature at 65 °C, add 2-chlorobenzyl chloride (e.g., 0.125 mol, 20.1 g) dropwise over 15-20 minutes with vigorous stirring.
-
Reaction: Continue stirring the reaction mixture at 65 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The formation of a white precipitate (piperazine dihydrochloride) may be observed as the reaction proceeds.
-
Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath for 30 minutes. Filter the precipitated piperazine dihydrochloride by suction filtration and wash the solid with a small amount of ice-cold absolute ethanol.
-
Workup - Acid/Base Extraction:
-
Combine the filtrate and washings. Remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of water and transfer to a separatory funnel.
-
Make the aqueous solution strongly alkaline (pH > 12) by the slow addition of 5N NaOH solution, keeping the funnel cool in an ice bath.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound as an oil.
-
Purification (Optional): The crude oil can be further purified by vacuum distillation or column chromatography on silica gel if required.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Notes |
| Piperazine : Electrophile | 5:1 (Direct) or 1:1 (Protected) | A large excess of piperazine statistically favors mono-alkylation. Using a protecting group offers precise control.[1][3] |
| Solvent | Acetonitrile, DMF, or Ethanol | Aprotic polar solvents are preferred to avoid side reactions. Ethanol is a viable, but potentially reactive, alternative.[4] |
| Base | K₂CO₃, DIPEA, or excess Piperazine | A non-nucleophilic base is ideal to prevent competition with the piperazine nucleophile. |
| Temperature | 25 °C to 80 °C | Start at a lower temperature and gently heat to increase the rate. Monitor to avoid excessive byproduct formation. |
| Expected Yield | 70-90% | Yield is highly dependent on controlling the mono/di-alkylation ratio and purification efficiency. |
Visualizations: Workflows and Logic
Troubleshooting Workflow for Low Mono-substitution Yield
Caption: Step-by-step experimental workflow for the optimized synthesis protocol.
References
- Cymerman Craig, J., Rogers, D., & Tate, M. E. (1955). 1-Benzylpiperazine. Organic Syntheses, 35, 17.
- Yadav, P., et al. (2018). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 23(11), 2999.
- PrepChem. (n.d.). Synthesis of 1-(o-chlorophenyl)piperazine.
- Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
- Encyclopedia MDPI. (2022). Synthesis of Piperazines by C-H Functionalization.
- Speranza, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 28.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- Google Patents. (1959). Purification of piperazine. US2919275A.
- ResearchGate. (2021). Condition optimization and explanation.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Technical Support Center: Selective Mono-N-Alkylation of Piperazine
Welcome to the Technical Support Center for piperazine modification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet critical challenge of controlling selectivity during the N-alkylation of piperazine. The symmetrical nature of piperazine, with its two secondary amines of similar basicity, makes the prevention of undesired N,N'-disubstitution a frequent obstacle.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high yields of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: Why is controlling selectivity in piperazine N-alkylation so challenging?
A1: The primary challenge arises from the symmetrical structure of piperazine. It possesses two secondary amine nitrogens (N1 and N4) with very similar reactivity. The pKa values for piperazine are approximately 9.73 for the first protonation and 5.35 for the second.[2][3] After the first alkylation, the resulting mono-substituted piperazine is often still nucleophilic enough to react with another molecule of the alkylating agent, leading to the formation of the N,N'-dialkylated byproduct.[4] Several factors, including stoichiometry and reaction conditions, can inadvertently favor this undesired second reaction.[4]
Q2: What is the most straightforward method to favor mono-alkylation?
A2: The simplest and often first-line approach is to use a large excess of piperazine relative to the alkylating agent (e.g., 5 to 10 equivalents).[1][5] This statistical method increases the probability that the electrophile will encounter and react with an unsubstituted piperazine molecule rather than the mono-alkylated product.[1][4] While effective for simple alkylating agents, this method can be atom-inefficient and may require extensive purification to remove the excess piperazine.
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is highly recommended when high purity is critical, the alkylating agent is valuable, or stoichiometric control proves insufficient.[6] This is arguably the cleanest and most effective method for ensuring mono-alkylation. By temporarily blocking one nitrogen atom, the reaction is directed exclusively to the unprotected site. The tert-butoxycarbonyl (Boc) group is the most common and versatile choice for this purpose.[7]
Q4: Are there alternatives to direct alkylation with alkyl halides?
A4: Yes, reductive amination is an excellent alternative that avoids some of the pitfalls of traditional SN2 alkylation. This method involves reacting a mono-protected piperazine (e.g., N-Boc-piperazine) with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). A key advantage is the prevention of over-alkylation, as it does not form quaternary ammonium salts, which can be a problematic side reaction with highly reactive alkyl halides.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction yields primarily the N,N'-dialkylated product, even with a moderate excess of piperazine.
-
Symptoms: LC-MS and NMR analysis show the major product is the 1,4-disubstituted piperazine, with low conversion to the desired mono-substituted product.
-
Causality: The mono-alkylated intermediate is reacting faster with the electrophile than the starting piperazine. This can be exacerbated by high temperatures, concentrated reaction mixtures, or the use of a strong base.[4] The mono-alkylated product, while slightly less basic, may still be sufficiently nucleophilic for the second reaction to occur readily.[8]
-
Solutions & Optimization:
-
Increase Piperazine Excess: If not already done, increase the piperazine-to-electrophile ratio to at least 10:1. This significantly shifts the statistical probability in favor of mono-alkylation.[4]
-
Slow Addition of Electrophile: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) over an extended period (30-60 minutes).[4] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of it reacting with the mono-alkylated product.[4]
-
Lower the Reaction Temperature: Reducing the overall reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[4]
-
Solvent Choice: The polarity of the solvent can influence the relative reactivities. Experiment with different solvents to find optimal conditions.[4]
-
Problem 2: I am using N-Boc-piperazine, but the reaction is sluggish or gives a low yield.
-
Symptoms: The reaction does not go to completion, even after extended reaction times. TLC or LC-MS shows a large amount of unreacted N-Boc-piperazine.
-
Causality: The Boc group, while protective, is electron-withdrawing and reduces the nucleophilicity of the piperazine nitrogens. The remaining unprotected nitrogen is therefore less reactive than in unsubstituted piperazine. The reaction may require more forcing conditions or a more reactive electrophile. Additionally, the base used may not be strong enough to neutralize the acid byproduct, leading to protonation and deactivation of the nucleophile.[9]
-
Solutions & Optimization:
-
Choice of Base: Ensure an adequate base is present to act as a scavenger for the acid (e.g., HX) generated during the reaction. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used.[6] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier without promoting side reactions, especially with the protecting group in place.
-
Change the Leaving Group: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. The Finkelstein reaction can be used to generate the iodide in situ if necessary.[10]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile can help to solvate the species and accelerate SN2 reactions.
-
Problem 3: My final product is highly water-soluble after work-up, and I have difficulty extracting it into an organic solvent.
-
Symptoms: The desired product remains in the aqueous layer during liquid-liquid extraction.
-
Causality: This issue often arises from two possibilities:
-
Protonation: The mono-alkylated piperazine product is basic and will be protonated if the aqueous phase is acidic or neutral, forming a water-soluble salt.[6]
-
Quaternary Salt Formation: The reaction may have proceeded too far, forming a quaternary ammonium salt on one of the nitrogens. These salts are ionic and typically very soluble in water.[6][9]
-
-
Solutions & Optimization:
-
Adjust pH Before Extraction: Before extracting, basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH above the pKa of your product (typically pH > 10) to ensure it is in its free base form.[6]
-
Use a Different Extraction Solvent: If the product has some polarity, a more polar solvent like chloroform (CHCl₃) or a mixture of dichloromethane and isopropanol may be more effective for extraction than less polar options like ethyl acetate or diethyl ether.[11]
-
Re-evaluate Reaction Conditions: If you suspect quaternary salt formation, revisit the reaction conditions. Use a less reactive electrophile, lower the temperature, and ensure you are not using an excessive amount of the alkylating agent. Consider switching to reductive amination, which inherently avoids this side reaction.[6]
-
Strategic Workflow for Selective Mono-Alkylation
The choice of strategy depends on factors like the value of your starting materials, required purity, and scalability. The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a mono-alkylation strategy.
Key Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine
This protocol describes a standard procedure using stoichiometric control to favor mono-alkylation.
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., Benzyl bromide, 1 equivalent)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10 eq.) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.[4]
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[4]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation to separate the mono-alkylated product from residual piperazine and the di-alkylated byproduct.
Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine
This protocol is a highly reliable method for achieving clean mono-alkylation.
Part A: Alkylation
Materials:
-
1-Boc-piperazine (1 equivalent)
-
Alkylating agent (e.g., Alkyl halide, 1.1 equivalents)
-
Base (e.g., K₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Acetonitrile (MeCN) or DMF)
Procedure:
-
To a solution of 1-Boc-piperazine (1 eq.) in the chosen solvent, add the base (e.g., K₂CO₃, 1.5 eq.).
-
Add the alkylating agent (1.1 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-Boc-N'-alkyl-piperazine, which can be purified by chromatography if necessary.
Part B: Boc Deprotection
Materials:
-
N-Boc-N'-alkyl-piperazine (from Part A)
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Boc-N'-alkyl-piperazine in DCM.
-
Add an excess of the strong acid (e.g., 20% TFA in DCM or a 4M solution of HCl in dioxane).
-
Stir the solution at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product into an organic solvent to yield the final mono-N-alkylated piperazine.
Data Summary: Impact of Stoichiometry
The table below illustrates the conceptual impact of the piperazine-to-electrophile ratio on product distribution. Actual results will vary based on the specific reactants and conditions.
| Piperazine : Electrophile Ratio | Expected Mono-Alkylated Product (%) | Expected Di-Alkylated Product (%) | Comments |
| 1 : 1 | 40 - 60% | 20 - 40% | Significant amounts of di-substituted product and unreacted starting material are common. |
| 3 : 1 | 60 - 75% | 10 - 20% | Improved selectivity, but purification is still challenging. |
| 5 : 1 | 75 - 90% | 5 - 10% | A good starting point for optimization.[5] |
| 10 : 1 | > 90% | < 5% | Generally provides high selectivity but requires efficient removal of excess piperazine.[4] |
Advanced & Alternative Methodologies
For specific applications, particularly in pharmaceutical development, more advanced techniques may be warranted.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C(aryl)-N bonds.[12] It is highly effective for the selective mono-N-arylation of piperazine, often employing a protected piperazine like N-Boc-piperazine with an aryl halide or triflate.[13][14] The choice of palladium precursor and phosphine ligand is critical for achieving high yields.[12][15]
-
Flow Chemistry: Performing the alkylation in a continuous flow reactor allows for precise control over stoichiometry, reaction time, and temperature. By mixing streams of piperazine and the alkylating agent in a 1:1 ratio, the reaction can be quenched rapidly after a short residence time, minimizing the formation of the di-substituted product.[6][16] This approach offers excellent selectivity and potential for scalability.[17]
-
Monopiperazinium Salt Strategy: By forming a monopiperazinium salt in situ (e.g., by reacting piperazine with one equivalent of an acid), one nitrogen atom is protonated and deactivated.[18] The remaining free nitrogen can then be selectively alkylated. This method avoids the need for protecting groups but requires careful control of pH and reaction conditions.[6][18]
Caption: Competing reaction pathways in direct N-alkylation.
By understanding the principles outlined in this guide and systematically applying these troubleshooting strategies, researchers can effectively control the N-alkylation of piperazine to achieve high yields of the desired mono-substituted products, accelerating drug discovery and development programs.
References
- Wikipedia. Piperazine. [Link]
- Tajbakhsh, M., et al. One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. [Link]
- Various Authors. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- St-Onge, M., et al.
- St-Onge, M., et al.
- Romanelli, M.N., et al.
- Roda, G., et al. pK a values of common substituted piperazines.
- Henni, A., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Romanelli, M.N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Henni, A., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Malig, T.C., et al. A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
- Smith, M.W., et al. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- Various Authors. Process for the N-monoalkylation of piperazine.
- Pittelkow, T., & Christensen, J.B. A Simple Synthesis of N-Alkylpiperazines.
- Kumar, S., & Kumar, V. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Stead, D., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- Viciu, M.S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Szigeti, B., et al.
- Wikipedia.
- Pazdera, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Various Authors. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Chemistry LibreTexts.
- Various Authors. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
- Dilly, S., et al. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]
- Mäeorg, U., et al.
- Various Authors. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?.
- Various Authors. Method for preparing n-alkyl-piperazines.
- Zlotin, S.G., et al.
- Vandervelden, C., et al. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
- Various Authors. Method for the preparation of piperazine and its derivatives.
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- 18. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the N-Alkylation of Piperazine with 2-Chlorobenzyl Chloride
Welcome to the technical support center for the synthesis of 1-(2-chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced N-alkylation reaction. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.
Reaction Fundamentals: The Challenge of Selectivity
The reaction of 2-chlorobenzyl chloride with piperazine is a classic nucleophilic substitution (SN2) reaction. Piperazine, with its two secondary amine nitrogens, acts as the nucleophile, while 2-chlorobenzyl chloride is the electrophilic alkylating agent. The primary challenge in this synthesis is controlling the selectivity to favor the desired mono-alkylated product over the di-alkylated byproduct, 1,4-bis(2-chlorobenzyl)piperazine.[1][2][3]
The second nitrogen atom of the mono-substituted piperazine is often still basic and nucleophilic enough to react with another molecule of the alkylating agent, leading to the di-substituted side product.[1] Reaction conditions such as stoichiometry, temperature, solvent, and the choice of base are critical levers to control this selectivity.[1][2]
Caption: Reaction pathway for the N-alkylation of piperazine.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing this synthesis.
Q1: What are the most effective strategies to favor mono-alkylation over di-alkylation?
A1: Several strategies can be employed, often in combination:
-
Stoichiometric Control: The most common method is to use a large excess of piperazine relative to the 2-chlorobenzyl chloride (e.g., 4 to 10 equivalents).[1] This statistically increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than a mono-substituted one.[1]
-
Slow Addition: Adding the 2-chlorobenzyl chloride dropwise over an extended period helps maintain its low concentration in the reaction mixture, further favoring mono-alkylation.[1]
-
Use of Protecting Groups: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[2][4][5] The alkylation is then performed on the unprotected nitrogen, followed by a deprotection step to yield the mono-substituted product. This method often results in a cleaner reaction.[4]
-
In-Situ Monohydrochloride Formation: A highly effective one-pot method involves reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride. This forms piperazine monohydrochloride in situ, effectively protecting one nitrogen and leaving the other free to react.[2][6]
Q2: What is the role of the base in this reaction, and how does its choice affect the outcome?
A2: A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[2] If not neutralized, the HCl will protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction.
-
Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred.[2][7] They are strong enough to neutralize the generated acid but are less likely to deprotonate the mono-alkylated product, which would make it more susceptible to a second alkylation.[2]
-
Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly when anhydrous conditions are required.[5][8]
-
Excess Piperazine as a Base: When a large excess of piperazine is used, it can also serve as the acid scavenger, eliminating the need for an additional base.
Q3: Which solvent is optimal for this reaction?
A3: The choice of solvent can significantly influence the reaction rate and selectivity.
-
Polar Aprotic Solvents: Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction.[5]
-
Alcohols: Ethanol or methanol can also be used, especially in methods involving piperazine salts.[2][4] However, be aware that highly reactive alkylating agents like benzyl halides can potentially undergo solvolysis as a side reaction in protic solvents.[9]
-
Chlorinated Solvents: Dichloromethane (DCM) is commonly used, especially in protocols involving protecting groups or for workup procedures.[1][4][5]
-
Aromatic Solvents: Toluene is another option and is often used in industrial processes.[10][11]
A study on the reaction between piperazine and benzyl bromide showed that solvent properties like hydrogen bond donor ability and dipolarity/polarizability can stabilize the transition state and influence the reaction rate.[12]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method.[1][2][5] You can spot the reaction mixture alongside standards of your starting materials. The product, being less polar than piperazine but more polar than the di-substituted byproduct, will have an intermediate Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of products and byproducts.[1][2][8]
Troubleshooting Guide
Even with optimized conditions, issues can arise. This guide provides a systematic approach to troubleshooting common problems.
Caption: A logical workflow for troubleshooting common reaction issues.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Mono-N-alkylation Using Excess Piperazine
This protocol leverages a large excess of piperazine to statistically favor mono-alkylation. It is a straightforward and often effective method.[1]
Materials:
-
Piperazine (5.0 eq.)
-
2-Chlorobenzyl chloride (1.0 eq.)
-
Acetonitrile (MeCN) or Toluene
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine (5.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (to make a ~0.5 M solution with respect to the alkylating agent).
-
Stir the suspension vigorously at room temperature.
-
Prepare a solution of 2-chlorobenzyl chloride (1.0 eq.) in a small amount of acetonitrile.
-
Add the 2-chlorobenzyl chloride solution dropwise to the stirred piperazine suspension over 30-60 minutes.
-
Heat the reaction mixture to 50-60°C and stir for 4-12 hours.
-
Monitor the reaction progress using TLC or LC-MS until the 2-chlorobenzyl chloride is consumed.[1]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution (2x) to remove excess piperazine, followed by brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.[4][5]
Protocol 2: Optimized Mono-N-alkylation via In-Situ Salt Formation
This protocol offers higher selectivity for the mono-alkylated product by effectively "protecting" one nitrogen of piperazine as a hydrochloride salt.[2][6]
Materials:
-
Piperazine, anhydrous (1.0 eq.)
-
Piperazine dihydrochloride (1.0 eq.)
-
2-Chlorobenzyl chloride (1.0 eq.)
-
Methanol
-
5N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
In a reaction flask, combine anhydrous piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in methanol.
-
Heat the mixture (to ~65°C) with stirring until a clear solution is formed. This solution now contains piperazine monohydrochloride.[2][13]
-
Cool the solution slightly and add 2-chlorobenzyl chloride (1.0 eq.) dropwise.
-
Stir the reaction at 60-65°C for 1-3 hours. Monitor progress by TLC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Make the aqueous solution of the residue alkaline (pH > 12) with 5N NaOH.[13]
-
Extract the product with DCM or chloroform (3x).[13]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product, which is often of high purity.
Data Summary: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their expected impact on the synthesis, providing a quick reference for experimental design.
| Parameter | Condition / Strategy | Rationale & Causality | Expected Outcome | Reference(s) |
| Stoichiometry | Use large excess of piperazine (4-10 eq.) | Statistically favors reaction with un-substituted piperazine. | High selectivity for mono-alkylation. | [1] |
| Use 1:1 stoichiometry with a protecting group. | Blocks one nitrogen atom completely, preventing di-alkylation. | Excellent selectivity, but requires extra steps. | [2][4] | |
| Temperature | Lower temperature (e.g., RT to 50°C) | The second alkylation step has a higher activation energy; lower temps disfavor it. | Improved mono-alkylation selectivity. | [1][2] |
| Higher temperature (e.g., >70°C, reflux) | Increases reaction rate but can decrease selectivity. | Faster reaction, but higher risk of di-substitution. | [1][10] | |
| Base Selection | Weak inorganic base (K₂CO₃, NaHCO₃) | Neutralizes acid without significantly deprotonating the mono-alkylated product. | Good selectivity, minimizes side reactions. | [2][7] |
| Strong base (NaOH, NaH) | Can deprotonate the mono-substituted product, making it more nucleophilic. | Increased risk of di-alkylation. | [2] | |
| Addition Method | Slow, dropwise addition of alkylating agent | Keeps the instantaneous concentration of the electrophile low. | Favors mono-alkylation by reducing the chance of a second encounter. | [1] |
References
- BenchChem Technical Support Team. (2025).
- Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
- EvitaChem. 3-(2-Chloro-benzyl)-piperazin-2-one. EvitaChem.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- BenchChem.
- BenchChem. Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- Ambeed. Reactions of Piperazines. Ambeed.com.
- Journal of Chemical and Pharmaceutical Research.
- ECHEMI. N-alkylation of piperidine with substituted benzyl chloride. ECHEMI.
- Manufacturing Process. 1-Benzylpiperazine Manufacturing Process.
- Al-Neaimy, U. I. S., et al. (2022).
- BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- Saeed, U. I., Saeed, Z. F., & Shehab, S. M. (2022).
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Organic Syntheses. 1-benzylpiperazine. Organic Syntheses Procedure.
- Google Patents. Process for the N-monoalkylation of piperazine.
- PrepChem.com. Preparation of 2-chlorobenzyl chloride. PrepChem.com.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- ChemicalBook. 1-(4-Chlorobenzhydryl)piperazine synthesis. ChemicalBook.
- Google Patents. Purification of piperazine.
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-(2-Chloro-benzyl)-piperazin-2-one (EVT-13827123) [evitachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-(2-Chlorobenzyl)piperazine by Column Chromatography
Welcome to the technical support center for the purification of 1-(2-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity this compound.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purification is often challenging due to the basic nature of the piperazine moiety, which can lead to strong interactions with the stationary phase in normal-phase chromatography. This guide will address these challenges and provide practical solutions for efficient and effective purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the TLC plate and column?
A1: This is a common issue when purifying basic compounds like this compound on silica gel. The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.[1][2]
Q2: What are the typical impurities I should expect in my crude this compound sample?
A2: Common impurities can include unreacted starting materials, such as piperazine and 2-chlorobenzyl chloride. Side-products like the disubstituted 1,4-bis(2-chlorobenzyl)piperazine may also be present.[3] Degradation products can also form depending on the reaction and storage conditions.
Q3: Can I use reversed-phase chromatography for this purification?
A3: While normal-phase is more common for this type of compound, reversed-phase chromatography can be an option. However, due to the compound's basicity, peak tailing can still be an issue on standard C18 columns. Using a mobile phase with a suitable buffer or an ion-pairing reagent might be necessary.
Q4: How do I choose the right solvent system for my column?
A4: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for this compound of approximately 0.2-0.3 for optimal column separation.[4][5] A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. For basic compounds, adding a small amount of a basic modifier is often crucial.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography purification of this compound.
Problem 1: Poor Separation and Co-elution of Impurities
Cause: The chosen mobile phase may not have sufficient selectivity to resolve this compound from its impurities.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If an isocratic elution (using a constant solvent composition) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity.
-
Solvent Screening: Experiment with different solvent systems. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can significantly alter the selectivity.[4]
-
-
Change the Stationary Phase:
-
If silica gel does not provide the desired separation, consider using alumina (basic or neutral) which can be more suitable for basic compounds.
-
Chemically modified silica, such as amino-propyl bonded silica, can also be an effective alternative.
-
Problem 2: Severe Peak Tailing and Irreversible Adsorption
Cause: Strong interaction between the basic piperazine nitrogens and the acidic silanol groups of the silica gel.
Solutions:
-
Use a Basic Additive in the Mobile Phase:
-
Triethylamine (TEA): Add 0.1-1% of triethylamine to your mobile phase. TEA is a volatile base that will compete with your compound for the active sites on the silica, thus reducing tailing.[1][4]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used as a polar modifier in your mobile phase (e.g., in a dichloromethane/methanol system). This is also very effective at minimizing tailing.[1]
-
-
"Deactivate" the Silica Gel:
-
Before packing the column, you can pre-treat the silica gel with a solution of your mobile phase containing the basic additive. This helps to neutralize the acidic sites before the sample is loaded.
-
Problem 3: Low Recovery of the Product
Cause: This can be due to irreversible adsorption on the column, as mentioned above, or due to the compound being spread across too many fractions in a very broad peak.
Solutions:
-
Address Peak Tailing: Implementing the solutions from Problem 2 will significantly improve peak shape and, consequently, recovery.
-
Optimize Sample Loading:
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, dry loading is recommended. Dissolve your compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4][6]
-
Concentrated Sample: When loading your sample in a liquid form, ensure it is dissolved in the minimum amount of solvent to achieve a narrow band at the start of the chromatography.[6]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol outlines a standard procedure for the purification of this compound using silica gel flash chromatography.
1. Materials:
- Crude this compound
- Silica gel (flash grade, 40-63 µm)
- Solvents: Hexanes (or Heptane), Ethyl Acetate, Triethylamine (TEA)
- Glass column, collection tubes, TLC plates, UV lamp
2. Eluent Selection (TLC Analysis):
- Prepare a stock solution of your crude product.
- Spot the solution on a TLC plate.
- Develop the plate in a solvent system of Hexanes:Ethyl Acetate with 0.5% TEA. Start with a ratio of 9:1 and gradually increase the polarity (e.g., 8:2, 7:3).
- The ideal eluent system will give an Rf value of ~0.2-0.3 for the desired product and good separation from impurities.
3. Column Packing:
- Prepare a slurry of silica gel in the chosen eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is level and free of cracks.
4. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
- Dry Loading: (Recommended for less soluble samples) Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
5. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle pressure to achieve a steady flow rate.
- Collect fractions and monitor the elution by TLC.
6. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine | The non-polar/polar solvent mixture allows for polarity adjustment, while TEA minimizes peak tailing of the basic compound.[1][4] |
| Sample Loading | Dry Loading | Improves resolution for compounds with limited solubility in the eluent.[4][6] |
| Detection | UV (254 nm) | The aromatic ring in the molecule allows for easy visualization on TLC plates under UV light. |
Visualizing the Workflow
Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting common column chromatography issues.
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low purity in 1-(2-Chlorobenzyl)piperazine synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2-Chlorobenzyl)piperazine. As a pivotal intermediate in the synthesis of various pharmaceutically active compounds, achieving high purity of this molecule is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and improve the purity of your final product.
Introduction: The Chemistry of this compound Synthesis
The most common and direct route to synthesizing this compound is through the nucleophilic substitution (N-alkylation) of piperazine with 2-chlorobenzyl chloride.[1] While seemingly straightforward, the presence of two secondary amine nucleophiles in the piperazine ring presents a significant challenge: the potential for di-alkylation, leading to the formation of the unwanted byproduct 1,4-bis(2-chlorobenzyl)piperazine.[2] The primary objective of any successful synthesis is to maximize the yield of the desired mono-alkylated product while minimizing the formation of this and other impurities.
This guide will explore the critical parameters of this reaction and provide practical solutions to common purity issues. We will delve into the mechanistic reasons behind byproduct formation and offer field-proven strategies for their mitigation.
Troubleshooting Low Purity: A Question-and-Answer Guide
This section addresses the most common issues encountered during the synthesis of this compound, providing both explanations and actionable solutions.
Q1: My final product is contaminated with a significant amount of 1,4-bis(2-chlorobenzyl)piperazine. How can I prevent this?
A1: The formation of the di-substituted byproduct is the most frequent cause of low purity. It occurs when a molecule of the desired mono-substituted product reacts with another molecule of 2-chlorobenzyl chloride. Several factors can be adjusted to favor mono-alkylation:
-
Stoichiometry is Key: The most effective strategy is to use a large excess of piperazine relative to 2-chlorobenzyl chloride. A molar ratio of 4:1 to 10:1 (piperazine:2-chlorobenzyl chloride) is recommended. This ensures that the 2-chlorobenzyl chloride is more likely to encounter a molecule of unreacted piperazine than the mono-substituted product.
-
Controlled Addition: Add the 2-chlorobenzyl chloride solution dropwise to the piperazine solution at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, further reducing the likelihood of di-alkylation.[2]
-
Lower Reaction Temperature: High temperatures can favor the formation of the thermodynamically more stable di-substituted product.[2] Conducting the reaction at a lower temperature (e.g., room temperature or slightly above) can improve the selectivity for mono-alkylation, although this may require a longer reaction time.
-
Choice of Base: A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting a second alkylation. Using a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is often preferred over strong bases like sodium hydroxide (NaOH).[2][3]
Q2: My NMR spectrum shows unreacted piperazine and 2-chlorobenzyl chloride in the final product. What went wrong?
A2: The presence of starting materials in your purified product typically points to an incomplete reaction or inefficient work-up and purification.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] This will help you determine the optimal reaction time and ensure the consumption of the limiting reagent (typically 2-chlorobenzyl chloride).
-
Effective Work-up: Piperazine is highly soluble in water.[4] During the aqueous work-up, ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover your product. The pH of the aqueous layer should be adjusted to be basic (pH > 12) to ensure the piperazine derivatives are in their free base form and are more soluble in the organic solvent.[5]
-
Purification Strategy: If starting materials persist, your purification method may need optimization. Fractional distillation under reduced pressure is an effective method for separating this compound from the more volatile piperazine. Alternatively, column chromatography on silica gel can be employed.[6]
Q3: I'm observing an unexpected, highly polar impurity. What could it be and how do I get rid of it?
A3: A highly polar impurity could be a quaternary ammonium salt, formed by the over-alkylation of the desired product.[2] This can happen if the reaction conditions are too harsh.
-
Formation: Quaternary ammonium salts are formed when the nitrogen of the mono-substituted piperazine is alkylated a second time by 2-chlorobenzyl chloride.
-
Mitigation: The same strategies used to prevent di-alkylation (controlled addition, lower temperature, and use of a large excess of piperazine) will also minimize the formation of quaternary ammonium salts.
-
Removal: These salts are typically highly soluble in water and can be removed during the aqueous work-up. Washing the organic layer with brine can help to remove residual water-soluble impurities.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To better understand the reaction and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low purity.
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis via N-Alkylation with Piperazine Excess
This protocol prioritizes the formation of the mono-alkylated product by using a significant excess of piperazine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperazine (anhydrous) | 86.14 | 43.07 g | 0.5 |
| 2-Chlorobenzyl chloride | 161.03 | 16.10 g | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.2 |
| Acetonitrile (anhydrous) | 41.05 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (43.07 g, 0.5 mol) and potassium carbonate (27.64 g, 0.2 mol).
-
Add 150 mL of anhydrous acetonitrile to the flask and stir the suspension.
-
Dissolve 2-chlorobenzyl chloride (16.10 g, 0.1 mol) in 100 mL of anhydrous acetonitrile and add this solution to the dropping funnel.
-
Add the 2-chlorobenzyl chloride solution dropwise to the stirred piperazine suspension over a period of 1-2 hours at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (as indicated by the consumption of 2-chlorobenzyl chloride), filter the reaction mixture to remove the inorganic salts (potassium carbonate and piperazine hydrochloride).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified according to Protocol 2.
Protocol 2: Purification by Acid-Base Extraction and Distillation
This protocol is designed to remove unreacted piperazine and other polar impurities.
Procedure:
-
Dissolve the crude product from Protocol 1 in 200 mL of 1 M hydrochloric acid. This will protonate the piperazine derivatives, making them water-soluble.
-
Wash the acidic aqueous solution with 2 x 100 mL of diethyl ether or ethyl acetate to remove any non-basic organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 5 M sodium hydroxide solution with stirring until the pH is greater than 12. This will deprotonate the piperazine derivatives, causing them to precipitate or form an oily layer.
-
Extract the aqueous layer with 3 x 100 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
For final purification, perform fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (literature boiling points may vary, but expect a high boiling point).
Analytical Characterization
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying the desired product and any volatile impurities, including the di-substituted byproduct and unreacted starting materials.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and identify impurities. The presence of symmetrical peaks corresponding to the di-substituted product or the characteristic peaks of piperazine would indicate impurity.[9]
Summary of Key Troubleshooting Points
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High levels of di-substituted byproduct | - Insufficient piperazine excess- High reaction temperature- Rapid addition of alkylating agent | - Increase piperazine to a 4:1 to 10:1 molar ratio- Lower the reaction temperature- Add 2-chlorobenzyl chloride dropwise |
| Presence of unreacted starting materials | - Incomplete reaction- Inefficient work-up | - Monitor reaction to completion (TLC, GC-MS)- Ensure basic pH during extraction- Perform multiple extractions |
| Formation of polar, water-soluble impurities | - Over-alkylation leading to quaternary salts | - Use milder reaction conditions (lower temperature, controlled addition)- Thoroughly wash with water/brine during work-up |
References
- Pessina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6886.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 566.
- De Ruiter, J., & Noggle, F. T. (2011). Analytical Methods for the Simultaneous Detection of Piperazines and Congeners in Street Samples of Amphetamine Type Stimulants. Journal of Forensic Research, 2(4).
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Al-Saeed, M. H. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Journal of Forensic Research, 2(3).
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- Reddit. (2022). Reductive amination of piperazine.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (1959). US2919275A - Purification of piperazine.
- Ali, A. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- D'avino, M., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(19), 11843.
- Kaur, G., & Glick, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 437-452.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
- Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
Sources
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- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 1-(2-Chlorobenzyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2-Chlorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.
Troubleshooting Guides & FAQs
Issue 1: Low Yield of this compound and Significant Formation of a Major Side Product.
Q1: My reaction is yielding a significant amount of a higher molecular weight byproduct, leading to a low yield of the desired mono-substituted product. What is this byproduct and how can I prevent its formation?
A1: The most common byproduct in the synthesis of this compound, particularly via direct N-alkylation of piperazine with 2-chlorobenzyl chloride, is the di-substituted product, 1,4-bis(2-Chlorobenzyl)piperazine.[1][2] This occurs because the second nitrogen atom of the piperazine ring in the mono-substituted product remains nucleophilic and can react with another molecule of the alkylating agent.
Causality: The formation of the di-substituted byproduct is favored by several factors:
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second alkylation to occur, often leading to the thermodynamically more stable di-substituted product.[1]
-
Strongly Basic Conditions: A highly basic environment can deprotonate the remaining secondary amine of the mono-substituted product, increasing its nucleophilicity and making it more susceptible to further alkylation.[1]
-
Prolonged Reaction Time: Extended reaction times increase the probability of the mono-substituted product encountering and reacting with the alkylating agent.[1]
-
Stoichiometry: A 1:1 molar ratio of piperazine to 2-chlorobenzyl chloride can still lead to significant di-substitution due to the statistical probability of the second reaction occurring.
Troubleshooting Protocol: Minimizing Di-alkylation
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use an excess of piperazine (2-4 equivalents). | Statistically favors the reaction of 2-chlorobenzyl chloride with an unreacted piperazine molecule over the mono-substituted product. |
| Temperature | Conduct the reaction at the lowest feasible temperature. | Reduces the rate of the second alkylation reaction, which typically has a higher activation energy. |
| Base Selection | Use a mild inorganic base like K₂CO₃ or NaHCO₃. | Minimizes the deprotonation of the mono-substituted product, thereby reducing its reactivity towards further alkylation.[1] |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or LC-MS. | Allows for quenching the reaction when the concentration of the desired mono-substituted product is at its maximum.[1] |
Issue 2: My Product is Water-Soluble and Difficult to Extract.
Q2: After the reaction work-up, I'm finding my desired product remains in the aqueous layer. What could be the cause and how do I isolate it?
A2: This issue often points to the formation of piperazine salts or a quaternary ammonium salt.
Causality:
-
Piperazine Salts: Piperazine readily forms salts, such as piperazine dihydrochloride, in the presence of acid.[3] If the HCl generated during the alkylation reaction is not adequately neutralized, it can protonate the product, making it highly water-soluble.
-
Quaternary Salt Formation: Over-alkylation on the same nitrogen atom can lead to the formation of a water-soluble quaternary ammonium salt.[1] This is less common than di-alkylation but can occur under harsh conditions.
Troubleshooting Protocol: Product Isolation
-
pH Adjustment: Before extraction, basify the aqueous layer with a suitable base (e.g., 1M NaOH) to a pH of 11-12. This will deprotonate the piperazine nitrogens, making the product less water-soluble and extractable into an organic solvent like dichloromethane or chloroform.
-
Solvent Choice: For extraction, consider using chloroform, as some piperazine derivatives show better solubility in it compared to dichloromethane at higher pH values.
-
Salting Out: If the product still has some aqueous solubility, saturating the aqueous layer with NaCl (brine) can decrease the solubility of the organic product and improve extraction efficiency.
Issue 3: Presence of Unreacted Starting Materials in the Final Product.
Q3: My final product is contaminated with unreacted piperazine and 2-chlorobenzyl chloride. How can I improve the reaction completion and purification?
A3: Incomplete conversion and co-purification of starting materials are common challenges.
Causality:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Reactivity of 2-Chlorobenzyl Chloride: This reagent is a lachrymator and can be irritating.[4] It is also moisture-sensitive and can decompose, leading to incomplete reactions.[5]
-
Piperazine Volatility: Piperazine is a solid but can be somewhat volatile, and its handling can be challenging.
Troubleshooting Workflow: Ensuring Complete Reaction and Purification
Caption: Troubleshooting workflow for reaction completion and purification.
Detailed Purification Protocol
-
Acid Wash: After the initial extraction, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic unreacted piperazine, which will then move into the aqueous layer.
-
Base Wash: Subsequently, wash the organic layer with a dilute base solution (e.g., saturated NaHCO₃) to remove any residual acid.
-
Column Chromatography: If starting material impurities persist, silica gel column chromatography is a highly effective method for purification.[6] A gradient elution with a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent product tailing on the silica, can separate the product from the starting materials.
Alternative Synthesis Route: Reductive Amination
Q4: I am considering an alternative to direct alkylation. Is reductive amination a viable option and what are its potential side reactions?
A4: Yes, reductive amination is an excellent and often cleaner alternative for synthesizing this compound.[7][8][9] This method involves reacting piperazine with 2-chlorobenzaldehyde to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Advantages over Direct Alkylation:
-
Milder Conditions: Generally proceeds under milder conditions, reducing the likelihood of over-alkylation.
-
Greater Control: The two-step, one-pot process allows for more controlled mono-alkylation.[9]
Potential Side Reactions in Reductive Amination:
-
Reduction of the Aldehyde: The reducing agent could potentially reduce the 2-chlorobenzaldehyde to 2-chlorobenzyl alcohol. However, reducing agents like NaBH(OAc)₃ are generally selective for the iminium ion over the aldehyde.[9]
-
Di-substitution: While less common than in direct alkylation, if an excess of the aldehyde and reducing agent are used, some di-substitution can still occur.
Reductive Amination Workflow
Caption: General workflow for reductive amination.
References
- Kratochvíl, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.
- Pharmaffiliates. (n.d.). Piperazine-impurities.
- Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
- Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599.
- National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central.
- Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing.
- ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?.
- Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 211-224.
- ResearchGate. (2025). Synthesis of commercial pharmaceuticals using reductive amination under concentrated solar radiation (CSR).
- National Center for Biotechnology Information. (n.d.). 2-Chlorobenzyl chloride. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etd.auburn.edu [etd.auburn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 1-(2-Chlorobenzyl)piperazine (oCl-BZP) Solutions
Welcome to the technical support center for 1-(2-Chlorobenzyl)piperazine (oCl-BZP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of oCl-BZP solutions. By understanding the potential degradation pathways and implementing appropriate handling and formulation strategies, you can ensure the integrity and reliability of your experimental results.
Introduction to oCl-BZP Stability
This compound is a versatile building block in medicinal chemistry. As with many amine-containing compounds, its solutions can be susceptible to degradation under various environmental conditions. The primary factors influencing the stability of oCl-BZP in solution are pH, exposure to light, temperature, and the presence of oxidizing agents. Degradation can lead to the formation of impurities, loss of potency, and potentially altered biological activity, making stability a critical parameter in research and development. This guide provides a comprehensive overview of potential issues and their solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What are the recommended solvents for preparing stock solutions of oCl-BZP?
A1: For short-term use, high-purity organic solvents such as methanol, ethanol, or acetonitrile are suitable for preparing stock solutions of oCl-BZP. The compound is generally characterized by moderate solubility in organic solvents and limited solubility in water[1]. For aqueous experimental buffers, it is advisable to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO before diluting with the aqueous buffer. Always use freshly purified solvents to avoid reactive impurities.
Q2: How should I handle and store solid oCl-BZP and its solutions to minimize degradation?
A2:
-
Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[2].
-
Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: What is the optimal pH range for aqueous solutions of oCl-BZP?
A3: The pH of the solution is a critical factor in the stability of piperazine derivatives. While specific data for oCl-BZP is limited, studies on similar piperazine derivatives suggest that a slightly alkaline pH range may be favorable. For some applications of piperazine derivatives, a pH between 8.7 and 9.6 has been identified as optimal for efficacy and minimizing cytotoxicity[2][3][4]. It is recommended to buffer aqueous solutions to maintain a consistent pH and prevent pH-catalyzed degradation.
Degradation and Impurities
Q4: What are the likely degradation pathways for oCl-BZP in solution?
A4: Based on studies of structurally related piperazine compounds, the primary degradation pathways for oCl-BZP are likely to be oxidation and photodegradation.
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, and other degradation products[5]. Studies on piperazine itself show the formation of products like ethylenediamine, 2-oxopiperazine, and formylpiperazine under oxidative conditions[6][7].
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of colored degradants and loss of the parent compound.
-
Hydrolysis: While generally less susceptible than esters or amides, the piperazine ring can undergo degradation under harsh acidic or basic conditions, potentially leading to ring cleavage[8].
Q5: I've noticed a yellowing of my oCl-BZP solution over time. What could be the cause?
A5: The development of a yellow color in your solution is a common indicator of degradation, likely due to oxidation or photodegradation. This can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or buffer. It is crucial to investigate the purity of the solution if color change is observed.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
-
Potential Cause: Degradation of the oCl-BZP solution leading to a lower effective concentration of the active compound and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of oCl-BZP from solid material before critical experiments.
-
Verify Stock Solution Integrity: If using a stored stock solution, verify its concentration and purity using an appropriate analytical method such as HPLC-UV.
-
Control Environmental Factors: Ensure that all handling steps are performed with minimal exposure to light and elevated temperatures. Use degassed solvents and buffers to minimize dissolved oxygen.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Potential Cause: Formation of degradation products in the oCl-BZP solution.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the mass of the unknown peaks. Fragmentation patterns can provide structural clues to the degradation products[9]. Studies on the related compound 1-(3-chlorophenyl)piperazine (mCPP) have shown degradation products arising from hydroxylation of the aromatic ring and degradation of the piperazine moiety[10][11][12].
-
Perform Forced Degradation Studies: To confirm the origin of the unknown peaks, perform forced degradation studies on a fresh solution of oCl-BZP. This involves intentionally exposing the solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products in a controlled manner[13].
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of oCl-BZP
-
Solvent Preparation: Use high-purity water (e.g., Milli-Q) and analytical grade buffer components. Degas the final buffer solution by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Stock Solution Preparation: Accurately weigh the required amount of oCl-BZP and dissolve it in a minimal volume of DMSO to create a concentrated stock solution.
-
Dilution: Dilute the DMSO stock solution with the degassed aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
pH Adjustment: Adjust the pH of the final solution to the desired range (e.g., 8.7-9.6) using dilute acid or base, if necessary.
-
Addition of Antioxidants (Optional): For long-term experiments or when oxidative degradation is a concern, consider adding an antioxidant such as Vitamin C (ascorbic acid) or Vitamin E (α-tocopherol) at a low concentration (e.g., 0.01-0.1%)[14][15].
-
Storage: Store the prepared solution in an amber vial at 4°C for short-term use or frozen at -20°C or -80°C for longer-term storage.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for investigating the stability of oCl-BZP under various stress conditions.
-
Sample Preparation: Prepare a stock solution of oCl-BZP in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for a specified time.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Peak Purity and Mass Analysis: Assess the peak purity of the parent compound and identify the mass of any degradation products using LC-MS.
Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways of oCl-BZP
A diagram of potential oCl-BZP degradation pathways.
Diagram 2: Experimental Workflow for Stability Assessment
A workflow for assessing oCl-BZP solution stability.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity organic solvents for stock and degassed aqueous buffers for experiments. | Minimizes reactive impurities and dissolved oxygen. |
| pH | Maintain a stable, slightly alkaline pH (e.g., 8.7-9.6) using a buffer system.[2][3][4] | Prevents pH-catalyzed hydrolysis and degradation. |
| Temperature | Store solutions at low temperatures (-20°C or -80°C) and avoid heat during handling. | Reduces the rate of thermal degradation. |
| Light Exposure | Protect solutions from light using amber vials or by wrapping containers. | Prevents photodegradation. |
| Oxygen | Use degassed solvents and consider adding antioxidants for long-term storage.[14][15] | Minimizes oxidative degradation. |
References
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate.
- Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
- Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology.
- Forced degradation study. ResearchGate.
- Piperazine. PubChem.
- Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed.
- Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
- Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Oxford Academic.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Elsevier.
- γ-Butyrolactone. Wikipedia.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health (NIH).
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI.
- Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
- (PDF) Piperazine Degradation in Pilot Plants. ResearchGate.
- Photodegradation study of some triazine-type herbicides. ResearchGate.
- 1-(2-Chlorophenyl)piperazine. PubChem.
- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. SpringerLink.
- (R)-2-(2-Chlorobenzyl)piperazine. PubChem.
- Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society (RSC Publishing).
- The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. ResearchGate.
- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method. Journal of Chemical & Engineering Data.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI.
- Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor. PubMed.
- CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. MDPI.
- Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PubMed Central.
- Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. ResearchGate.
- (PDF) Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. ResearchGate.
- The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Scribd.
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- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Piperazine Derivatives in Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperazine derivatives in their experimental assays. Poor solubility is a frequent hurdle in drug discovery, capable of producing unreliable data and impeding progress.[1] This resource provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you navigate these issues effectively.
Understanding the Challenge: The Physicochemical Nature of Piperazine Derivatives
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions.[2] While piperazine itself is freely soluble in water, its derivatives, which are common in medicinal chemistry, often exhibit poor aqueous solubility.[3][4][5] This is largely due to the addition of lipophilic substituents that are crucial for pharmacological activity but concurrently decrease water solubility.[6][7]
The solubility of piperazine derivatives is fundamentally governed by their physicochemical properties, particularly their pKa values. As weak bases, piperazine derivatives have two pKa values, which dictate their degree of ionization at a given pH.[3] This ionization state is a critical determinant of their solubility.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section is structured in a question-and-answer format to directly address common problems you may encounter.
Q1: My piperazine derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock. What should I do?
This is the most common manifestation of poor aqueous solubility. When a concentrated DMSO stock of a lipophilic compound is introduced into an aqueous environment, the abrupt change in solvent polarity can cause the compound to crash out of solution.[8]
Causality: The high concentration of the compound in DMSO is no longer sustainable when diluted into a predominantly aqueous buffer where its solubility is significantly lower. This leads to the formation of a precipitate, which can interfere with assay readings and result in inaccurate data.[9][10]
Solution Workflow:
-
Verify DMSO Stock Integrity: Before any dilution, visually inspect your DMSO stock solution. If you observe any crystals or cloudiness, it may indicate that the compound is precipitating even in the stock solution, especially after freeze-thaw cycles.[10][11] If so, gentle warming (to 37°C) and vortexing may be necessary to redissolve the compound.[12] Consider preparing a fresh stock or storing it at a slightly lower concentration.[12]
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, and almost always under 1%, to avoid solvent-induced artifacts and cytotoxicity.[11] However, within this tolerated range, using the highest acceptable concentration can help maintain the compound's solubility.[13]
-
Employ a Stepwise Dilution Strategy: Instead of a large, single-step dilution, perform serial dilutions. This gradual reduction in DMSO concentration can prevent the compound from precipitating.
-
pH Modification: Since piperazine derivatives are weak bases, their solubility is highly pH-dependent.[3][14] In acidic conditions, the piperazine nitrogens become protonated, forming a more water-soluble salt.[13] Conversely, in basic conditions, they are in their less soluble free base form.[15][16]
-
Utilize Co-solvents: If pH adjustment is not sufficient or compatible with your assay, the use of a water-miscible organic co-solvent in your final assay buffer can improve solubility.[15][19]
-
Data-Driven Decision: The choice of co-solvent should be empirically determined.
-
| Co-Solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Generally well-tolerated by cells, but can have biological effects at higher concentrations.[20] |
| Propylene Glycol | 1-10% | A common excipient in pharmaceutical formulations.[20] |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can improve solubility and is often used in preclinical formulations.[12][21] |
Protocol 1: pH-Solubility Profiling (Shake-Flask Method)
This protocol will help you determine the optimal pH for solubilizing your piperazine derivative.[3]
Materials:
-
Your piperazine derivative (solid)
-
A series of buffers with varying pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of your solid compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[3]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or spectrophotometry.[3]
-
Plot the solubility (mg/mL or µM) against the pH to generate a pH-solubility profile.
Q2: I have tried pH adjustment and co-solvents, but my compound's solubility is still too low for my desired assay concentration. What are the next steps?
When basic methods are insufficient, more advanced formulation strategies are necessary. These techniques aim to alter the fundamental physicochemical properties of the compound to enhance its aqueous solubility.
Advanced Solubilization Techniques:
-
Salt Formation: For ionizable compounds like piperazine derivatives, forming a salt is a highly effective method to increase solubility and dissolution rate.[1][19][22] This involves reacting the basic piperazine derivative with an acid to form a more soluble salt. Common counter-ions include hydrochloride and citrate.[19] Studies have shown that forming salts of piperazine with NSAIDs can increase solubility by more than 10-fold.[23]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][20] They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has significantly improved aqueous solubility.[13][19][24] This is a powerful technique for increasing the apparent solubility of a compound in solution without chemically modifying it.[13]
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[20] This is a common strategy in drug formulation.[19][25]
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a polymer, to create an amorphous solid dispersion.[19][25] The amorphous form of a drug has a higher energy state than its crystalline form, leading to increased apparent solubility and a faster dissolution rate.[22][26]
Diagram 1: Decision Workflow for Solubility Enhancement
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubilizer Excipients - Protheragen [protheragen.ai]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: C-H Functionalization of the Piperazine Ring
Welcome to the technical support center for the C-H functionalization of the piperazine ring. Piperazine is a privileged scaffold in medicinal chemistry, ranking among the top three nitrogen heterocycles in FDA-approved pharmaceuticals.[1][2] However, over 80% of these drugs feature substituents only at the nitrogen atoms, leaving the carbon framework unexploited.[1] Direct C-H functionalization offers an atom-economical route to introduce complexity and explore new chemical space, yet it presents unique and significant challenges.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues, understand the underlying chemical principles, and successfully implement C-H functionalization strategies for this critical scaffold.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Symptom: After the allotted reaction time and workup, you recover a majority of your starting piperazine derivative with little to no desired product formation.
Potential Causes & Solutions:
-
Cause A: Catalyst Inhibition/Poisoning. The presence of two Lewis-basic nitrogen atoms in the piperazine ring is a primary challenge.[3] The second nitrogen can coordinate to the metal center of your catalyst, leading to deactivation or undesired reaction pathways. This is a common reason why methods successful for piperidines or pyrrolidines fail when applied to piperazines.[1][2][4]
-
Solution 1: Use a Mono-Protected Piperazine. The most robust solution is to differentiate the two nitrogens by installing a protecting group on one of them. An electron-withdrawing group like Boc (tert-butyloxycarbonyl) is common. This reduces the basicity of the protected nitrogen, preventing it from interfering with the catalyst.
-
Solution 2: Catalyst and Ligand Screening. For transition-metal catalysis, the choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands can sometimes mitigate the inhibitory effects of the second nitrogen and promote the desired catalytic cycle. A thorough screening of catalysts (e.g., Palladium, Rhodium, Iridium) and ligands is often necessary.
-
-
Cause B: Insufficient C-H Bond Acidity/Activation. The sp³ C-H bonds α to the nitrogen are not inherently reactive and require activation.
-
Solution 1: Employ a Directing Group. A directing group installed on one of the nitrogen atoms can chelate to the metal catalyst, bringing it into close proximity to the target C-H bond and facilitating its cleavage.[5] Pyridinyl groups have been used for this purpose, although they can sometimes lead to dehydrogenated side products.[6]
-
Solution 2: Switch to a Radical-Based Approach. Photoredox catalysis avoids the challenges of catalyst coordination by generating a reactive α-amino radical intermediate via a single-electron transfer (SET) mechanism.[1][4][7] This approach has proven highly effective for piperazine functionalization.[1][8]
-
-
Cause C: Inadequate Reaction Conditions. C-H activation often requires precise conditions.
-
Solution 1: Strict Inert Atmosphere. Many transition metal catalysts and organometallic intermediates are sensitive to oxygen and moisture. Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware and properly degassed solvents.[9][10][11]
-
Solution 2: Temperature Optimization. Some reactions, like α-lithiation, require cryogenic temperatures (-78 °C to -30 °C) to prevent side reactions, while others may require heating to overcome activation barriers.[6][7]
-
Troubleshooting Workflow: Low Conversion
Issue 2: Poor or Incorrect Regioselectivity
Symptom: The reaction works, but you obtain a mixture of C-substituted isomers, or the functionalization occurs at an undesired position.
Potential Causes & Solutions:
-
Cause A: Symmetrically Substituted Piperazine. If the substituents on N1 and N4 are electronically and sterically similar (e.g., N,N'-dibenzylpiperazine), the C-H bonds α to each nitrogen are nearly indistinguishable, leading to a statistical mixture of products.
-
Solution 1: Differentiate the N-Substituents. The key to achieving regioselectivity is to create an electronic bias between the two nitrogen atoms.[12] For instance, using an N-aryl, N'-alkyl substitution pattern makes the nitrogen attached to the alkyl group more electron-rich and thus more susceptible to oxidation in photoredox catalysis.[7][8]
-
-
Cause B: Competing Steric and Electronic Effects. The regioselectivity is a delicate balance between sterics and electronics.
-
Solution 1: Leverage Electronic Control via Photoredox Catalysis. In many photoredox systems, functionalization occurs α to the more electron-rich nitrogen.[12] This can be predicted using DFT (Density Functional Theory) natural population analysis to determine which nitrogen will more readily form the requisite cation radical.[7]
-
Solution 2: Temperature Tuning. Regioselectivity can be highly dependent on temperature. In some photoredox alkylations, decreasing the reaction temperature has been shown to significantly enhance the regioselectivity.[12]
-
Solution 3: Directing Group Strategy. A directing group will, by definition, force the functionalization to occur at a specific position, usually C2, providing excellent regiocontrol.
-
Data Summary: Influence of N-Substituents on Regioselectivity
| N1-Substituent | N4-Substituent | Favored Site of Functionalization (Photoredox) | Rationale |
| Aryl (e.g., Phenyl) | Boc | α to N-Aryl | N-Aryl is more electron-rich and more easily oxidized. |
| Alkyl (e.g., Benzyl) | Boc | α to N-Alkyl | N-Alkyl is more electron-rich than the N-carbamate. |
| Boc | Cbz | α to N-Boc (modest selectivity) | Demonstrates that subtle electronic differences can be exploited.[12] |
| Aryl | Sulfonamide | α to N-Aryl | The sulfonamide is strongly electron-withdrawing, deactivating the adjacent C-H bonds.[12] |
Issue 3: N-Arylation Competes with C-H Arylation
Symptom: In a palladium-catalyzed cross-coupling reaction intended for C-H arylation, you observe significant formation of the N-arylated byproduct.
Potential Causes & Solutions:
-
Cause A: Competing Catalytic Cycles. Palladium catalysts are famously used for Buchwald-Hartwig amination (C-N coupling).[13] The conditions required for C-H activation can often facilitate C-N coupling, especially if one of the piperazine nitrogens is a secondary amine.
-
Solution 1: Protect the Free N-H. If your substrate has an N-H bond, protecting it is the most effective way to prevent N-arylation.
-
Solution 2: Ligand and Condition Optimization. The choice of ligand can steer the reaction toward one pathway over the other. C-H activation often requires specific ligands and additives (like an oxidant) that are not canonical for C-N coupling. Nickel-based catalyst systems have also been explored for selective N-arylation, highlighting that the choice of metal is key.[14] A careful screen of conditions is necessary to find a window where C-H activation is favored over C-N coupling.
-
Frequently Asked Questions (FAQs)
Q1: Why is C-H functionalization of piperazine so much harder than for piperidine? A: The primary reason is the presence of the second nitrogen atom.[1][4][6] In transition-metal-catalyzed reactions, this second amine can act as a ligand, coordinating to the metal center and inhibiting the desired catalytic activity.[3] It also introduces competing reaction pathways and complicates regioselectivity unless the two nitrogens are electronically differentiated.
Q2: What are the main strategies for achieving selective piperazine C-H functionalization? A: There are three main successful approaches:
-
α-Lithiation and Trapping: Involves deprotonation of a C-H bond using a strong base (like s-BuLi) followed by quenching with an electrophile. This method often requires cryogenic temperatures.[1][7]
-
Transition-Metal-Catalyzed C-H Activation: Typically uses a directing group on one nitrogen to guide a metal catalyst (e.g., Pd, Rh) to a specific C-H bond.[1][6]
-
Photoredox Catalysis: Uses visible light and a photocatalyst to generate an α-amino radical, which then couples with a reaction partner. This method has proven very powerful due to its mild conditions and ability to operate based on the electronic properties of the substrate.[1][4][7]
Q3: When should I use an inert atmosphere for my reaction? A: An inert atmosphere (N₂ or Ar) is critical when using air- or moisture-sensitive reagents. This includes nearly all transition-metal-catalyzed C-H activation reactions involving organometallic intermediates (e.g., Pd, Rh, Ru catalysis) and all reactions involving strong bases like organolithium reagents (e.g., s-BuLi for lithiation).[9][10] While some photoredox reactions are more robust, it is good practice to degas the solvent and run the reaction under an inert atmosphere to prevent quenching of the excited state photocatalyst by oxygen, which can lead to lower yields.
Decision Logic: Choosing a C-H Functionalization Strategy
Key Experimental Protocols
Protocol 1: Site-Selective Photoredox C-H Alkylation[8][12]
This protocol describes a general procedure for the site-selective alkylation of an electronically differentiated piperazine using an organic photocatalyst.
Materials:
-
N-Aryl-N'-Boc-piperazine (1.0 equiv)
-
Activated Olefin (e.g., Michael acceptor, 2.0 equiv)
-
Acridinium-based photocatalyst (e.g., Mes-Acr-Me⁺ClO₄⁻, 1-2 mol%)
-
Organic Base (e.g., 2,6-lutidine, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethylacetamide - DMA)
-
Blue LED light source (450-460 nm)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the N-substituted piperazine, photocatalyst, and a magnetic stir bar to an oven-dried reaction vial.
-
Add Reagents: Add the anhydrous DMA, followed by the organic base and the activated olefin via syringe.
-
Seal and Irradiate: Seal the vial tightly with a cap containing a PTFE septum. Place the vial approximately 5-10 cm from the blue LED light source. Ensure consistent stirring and cooling with a fan to maintain room temperature.
-
Reaction Monitoring: Irradiate the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C-alkylated piperazine product.
Protocol 2: General Procedure for Inert Atmosphere Reactions[9][10][11]
This protocol is essential for transition-metal-catalyzed and organolithium-based reactions.
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, stir bar, syringes, needles) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Flask Assembly: Quickly assemble the hot flask with a condenser or rubber septum while flushing with a stream of dry nitrogen or argon. Clamp the flask to a stand.
-
Purging the System: Insert a needle connected to an inert gas line (e.g., through a balloon) and an "exit" needle. Allow the inert gas to flush through the flask for 5-10 minutes to displace all air. Remove the exit needle.
-
Solvent/Reagent Transfer: Transfer anhydrous, degassed solvents and liquid reagents using dry syringes. To transfer a liquid, first draw inert gas from the flask's headspace into the syringe, then insert the needle into the reagent bottle (which should also be under an inert atmosphere) and slowly draw the liquid. Before transferring to the reaction flask, expel the small gas buffer from the syringe.
-
Solid Addition: Add solid reagents under a strong positive flow of inert gas or in a glovebox.
References
- McFarland, C. A., Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
- McFarland, C. A., Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Semantic Scholar. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Publishing System. [Link]
- McFarland, C. A., Nicewicz, D. A., et al. (2020).
- MDPI. (2021).
- Ye, Z., Gettys, K. E., & Dai, M. (2016).
- Vitaku, E., & Kappe, C. O. (2021).
- Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
- Vitaku, E., & Kappe, C. O. (2021).
- Ye, Z., Gettys, K. E., & Dai, M. (2016).
- Berhault, A., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC - PubMed Central. [Link]
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]
- Singh, T., & Kumar, K. (2021). Directing groups (DG) based strategies for C−H activation.
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
- Wasa, M., et al. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
- Organic Lab Techniques. (2022).
- Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- Organic Lab Techniques. (2022).
- Frontiers in Chemistry. (2023).
- Corpet, M., et al. (2013). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- Singh, P., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Collins, B. D., & Glorius, F. (2021).
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Detecting Trace Impurities in 1-(2-Chlorobenzyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 1-(2-Chlorobenzyl)piperazine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the detection and quantification of trace impurities. Our focus is not just on what to do, but why specific method adjustments are effective, ensuring you can build robust, reliable, and scientifically sound analytical procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the most likely impurities I should expect when analyzing this compound?
A: Impurities can generally be categorized into three main sources: synthesis-related, degradation products, and storage-related contaminants. For this compound, you should primarily look for:
-
Starting Materials: Unreacted piperazine and 2-chlorobenzyl chloride.
-
Process-Related Impurities: Symmetrically disubstituted by-products, such as 1,4-bis(2-chlorobenzyl)piperazine, are common in the synthesis of monosubstituted piperazines if reaction conditions are not carefully controlled.[1]
-
Degradation Products: Piperazine derivatives can be susceptible to oxidative and pH-related degradation.[2] The specific degradants will depend on the stress conditions (e.g., heat, light, acid, base, oxidation) applied to the molecule.
Q2: What is the best primary analytical technique for routine impurity profiling of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry standard for routine quality control, including impurity quantification. It offers excellent quantitative performance, reproducibility, and robustness. For initial identification of unknown impurities or for confirmatory analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally powerful as it provides structural information.[3][4] A comprehensive strategy often involves using HPLC for quantification and GC-MS for characterization and identification of any peaks that cannot be accounted for by known standards.
Q3: Why is the peak shape for my this compound often poor (e.g., tailing) in reversed-phase HPLC?
A: This is a very common issue. The piperazine moiety in your molecule is basic. At typical mobile phase pH values (3-7), the nitrogen atoms can be protonated, giving the molecule a positive charge. This positive charge can interact ionically with deprotonated, acidic silanol groups present on the surface of traditional silica-based HPLC columns. This secondary interaction, in addition to the primary reversed-phase interaction, causes some molecules to be retained longer, resulting in a "tailing" peak.[2]
Q4: What are the essential validation parameters for a quantitative impurity method according to regulatory standards?
A: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5] According to the International Council for Harmonisation (ICH) guideline Q2(R2), the key validation characteristics for a quantitative impurity test are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main compound, other impurities, and degradants.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of analyte for which the method has been shown to be linear, accurate, and precise.[5]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed, causality-driven solutions to specific experimental problems in a Q&A format.
Q1: My primary this compound peak shows significant tailing (Tailing Factor > 1.5). How can I systematically improve the peak shape?
A: As mentioned in the FAQ, peak tailing is due to the basic nature of the piperazine ring interacting with acidic silanol groups on the silica column packing. Here is a multi-step approach to resolve this:
-
Optimize Mobile Phase pH: The ionization state of your molecule is critical. The pKa values for piperazine are around 5.35 and 9.73.[8] By adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, you can ensure it is in a single ionic state (either fully protonated or fully neutral). For basic compounds, a low pH (e.g., 2.5-3.5) using a buffer like phosphate or an acid like formic acid will protonate the piperazine nitrogens, but it will also suppress the ionization of the silanol groups, reducing the unwanted secondary interactions.
-
Use a Mobile Phase Additive (Competitive Base): Adding a small amount of a basic modifier, like 0.1% Triethylamine (TEA), to the mobile phase is a classic and effective strategy.[2][9] TEA acts as a competitive base; it is small and preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from your larger analyte. This prevents the secondary interactions that cause tailing.
-
Select an Appropriate Column: Modern HPLC columns offer solutions:
-
High-Purity, End-Capped Columns: Choose columns manufactured with high-purity silica and subjected to exhaustive end-capping. End-capping is a chemical process that covers most of the accessible silanol groups with a less reactive group (like trimethylsilyl), minimizing potential interaction sites.
-
Alternative Stationary Phases: If a C18 column still gives issues, consider a different selectivity. A Phenyl or Cyano phase may offer different interactions that can improve peak shape and resolution from nearby impurities.[2]
-
Troubleshooting Workflow: Poor Peak Shape
Below is a decision tree to guide your troubleshooting process for issues like peak tailing and splitting.
Caption: Troubleshooting decision tree for common HPLC peak shape problems.
Q2: I cannot resolve a known impurity from the main this compound peak. How can I improve the separation (resolution)?
A: Achieving good resolution is a matter of manipulating the "selectivity" of your chromatographic system. If peaks are co-eluting, you need to change the chemical or physical environment to make the compounds interact differently with the stationary and mobile phases.
-
Employ Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient is the most powerful first step. A shallow gradient (e.g., increasing the organic solvent content slowly over time) will often resolve closely eluting peaks.[2]
-
Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol have different properties. If you are using acetonitrile, try substituting it with methanol, or vice-versa. They interact differently with analytes and the stationary phase, which can often be enough to separate co-eluting peaks.
-
Modify the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. The goal is to introduce a different separation mechanism. If you are on a standard C18 column (which separates primarily by hydrophobicity), switching to a Phenyl column can introduce pi-pi interactions with the aromatic rings in your molecule and impurities. This alternative interaction mechanism is often highly effective at resolving compounds that are difficult to separate on a C18.[2]
-
Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and may slightly alter selectivity, potentially improving resolution. Ensure your system has a column oven for stable and reproducible results.
Q3: How do I correctly prepare samples and standards for trace impurity analysis to ensure accuracy?
A: Sample and standard preparation are critical for accurate results and are a common source of error.
-
Solvent Selection: Always try to dissolve your sample and standards in the initial mobile phase of your gradient.[10] Injecting a sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile) can cause distorted or split peaks for early-eluting compounds.
-
Standard Preparation:
-
Reference Standard: Use a well-characterized reference standard for this compound.
-
Impurity Standards: If available, prepare individual stock solutions of known impurities. A "spiked" sample, where the main compound is mixed with known levels of impurities, is invaluable for confirming peak identity, resolution, and method accuracy.[11]
-
-
Concentration: For impurity analysis, you need to prepare the main compound at a high enough concentration to see the trace impurities at the required reporting level (e.g., 0.1%). A typical concentration might be 0.5-1.0 mg/mL. The linearity of the impurity method should be established from the LOQ to about 120% of the specification limit.[6]
-
Sonication and Filtration: Ensure complete dissolution by using sonication. Always filter your samples and standards through a 0.45 µm or 0.22 µm filter to remove particulates that could block the column or system tubing.
Section 3: Recommended Analytical Protocols & Workflows
This section provides validated starting points for your method development and a general workflow diagram.
General Analytical Workflow
Caption: A typical workflow for pharmaceutical impurity analysis.
Protocol 1: Recommended HPLC-UV Method
This method is a robust starting point for the quantitation of impurities in this compound.
| Parameter | Recommended Setting | Rationale & Comments |
| HPLC Column | High-Purity, End-Capped C18 or Phenyl, 150 x 4.6 mm, 3.5 µm | A C18 column is a good first choice. If peak shape is poor, a Phenyl column provides alternative selectivity.[2] |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate, 0.1% Triethylamine, pH adjusted to 3.0 with Phosphoric Acid | The phosphate buffer provides capacity at low pH. TEA is a silanol-masking agent to improve peak shape for the basic analyte.[2][9] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | Time 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B | A shallow gradient is crucial for resolving closely related impurities. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved efficiency. |
| Detection Wavelength | 254 nm | The chlorophenyl group provides strong UV absorbance at this wavelength.[9] A PDA detector is recommended to check for peak purity. |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sample concentration and instrument sensitivity. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (90:10) | Ensures compatibility with the initial chromatographic conditions to prevent peak distortion.[10] |
System Suitability Testing (SST): Before running samples, an SST solution (typically a spiked sample) must be injected to verify system performance.
-
Resolution: The resolution between the main peak and the closest eluting impurity should be > 2.0.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 1.5.
-
Reproducibility: The %RSD for peak areas from replicate injections (n=5) should be ≤ 2.0%.
Protocol 2: Screening by GC-MS for Unknown Identification
This protocol is suitable for identifying unknown impurities based on their mass spectra.
| Parameter | Recommended Setting | Rationale & Comments |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, robust column suitable for a wide range of semi-volatile compounds.[12] |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without degradation. |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 10°C/min to 290°C, Hold: 5 min | A typical temperature program to elute compounds across a range of boiling points.[12] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, fragment-rich mass spectra for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass range for the parent compound and potential impurities/fragments. |
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Available online
- Validation Of Analytical Methods For Pharmaceutical Analysis. Available online
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem. Available online
- Analytical method valid
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available online
- Q2(R2) Validation of Analytical Procedures. U.S.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available online
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available online
- Successful HPLC Operation - Troubleshooting Guide. vscht.cz. Available online
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available online
- Analytical Methods - RSC Publishing. Available online
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available online
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). Available online
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available online
- A Review on Analytical Methods for Piperazine Determin
- Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available online
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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- 7. wjarr.com [wjarr.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. ikm.org.my [ikm.org.my]
Optimizing HPLC gradient for separation of piperazine isomers
Welcome to the Technical Support Center for HPLC Method Development. As Senior Application Scientists, we understand the nuances and challenges of separating complex mixtures. This guide is designed to provide you with in-depth, practical solutions for optimizing the HPLC gradient separation of piperazine isomers, drawing from both established scientific principles and field-proven experience.
Navigating the Challenges of Piperazine Isomer Separation
Piperazine, a key structural motif in many pharmaceuticals, presents a unique set of challenges for chromatographic separation. Its isomers, which may be positional, diastereomeric, or enantiomeric, often exhibit very similar physicochemical properties. Furthermore, piperazine itself is a hydrophilic, basic compound with two pKa values (pKa1 ≈ 5.3-5.4, pKa2 ≈ 9.7-9.8), making it poorly retained on traditional reversed-phase columns and prone to poor peak shape.[1][2][3][4][5][6] It also lacks a strong UV chromophore, which can complicate detection.[7][8][9]
This guide provides a structured, question-and-answer approach to troubleshoot and optimize your HPLC methods for robust and reproducible separation of piperazine isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My piperazine isomers are not retained on my C18 column. What should I do?
This is a common issue due to piperazine's hydrophilic nature.[1][10] Here’s a systematic approach to increase retention:
Answer:
Your primary goal is to increase the interaction between your piperazine isomers and the stationary phase. You have several effective strategies at your disposal:
-
Manipulate the Mobile Phase pH: The ionization state of piperazine is highly dependent on the mobile phase pH.
-
Mechanism: At a low pH (e.g., pH 2-4), the piperazine nitrogens will be protonated, making the molecule more polar and even less likely to be retained on a non-polar C18 column. However, at a higher pH (e.g., pH 8-10), closer to its second pKa, piperazine will be less protonated (more in its free base form), making it more hydrophobic and increasing its retention on a reversed-phase column.[11][12][13][14]
-
Protocol:
-
Start with a mobile phase buffered at a pH of approximately 8.0. Ensure your column is stable at this pH.
-
If retention is still insufficient, you can cautiously increase the pH, but do not exceed the column's recommended operating range.
-
Always work at least 1.5-2 pH units away from the analyte's pKa to avoid peak splitting and poor reproducibility.[11]
-
-
-
Introduce an Ion-Pairing Reagent: This technique is particularly useful for charged analytes in reversed-phase chromatography.[15][16]
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the protonated piperazine isomer. This effectively increases the hydrophobicity of the analyte complex, leading to greater retention.[15][16]
-
Protocol:
-
Prepare your mobile phase with 5-10 mM of an appropriate ion-pairing reagent (e.g., sodium 1-heptanesulfonate for acidic mobile phases).
-
Equilibrate the column thoroughly with the ion-pairing mobile phase until a stable baseline is achieved. This can take a significant amount of time.
-
Be aware that ion-pairing reagents can be difficult to remove from a column, potentially dedicating it to this type of analysis.
-
-
-
Switch to a Different Chromatographic Mode: If reversed-phase approaches are not fruitful, consider a more suitable stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of polar compounds.[9][17][18][19][20][21]
-
Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, cyano, or amide) is used with a mobile phase containing a high percentage of a non-polar organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[18][19]
-
Starting Conditions: A mobile phase of 90:10 (v/v) acetonitrile:aqueous buffer (e.g., 10 mM ammonium formate) is a good starting point.
-
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[1][22][23][24]
-
Mechanism: A mixed-mode column can provide hydrophobic interactions from its alkyl chains and electrostatic interactions from its embedded ion-exchange groups, offering unique selectivity for isomers.[24]
-
-
I'm seeing poor resolution between my piperazine isomer peaks. How can I improve the separation?
Answer:
Improving resolution requires fine-tuning your chromatographic parameters to exploit the subtle differences between the isomers.
-
Optimize the Gradient Program: A well-designed gradient is crucial for separating closely eluting compounds.[25]
-
Mechanism: A shallower gradient (a slower increase in the organic solvent concentration over time) provides more opportunity for the isomers to interact differently with the stationary phase, thus improving their separation.[26][27]
-
Protocol:
-
Scouting Gradient: First, run a fast, broad gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of your isomers.[28]
-
Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution window of your isomers. For example, if the isomers elute between 40% and 50% organic, you could run a gradient from 35% to 55% organic over 20 minutes.[26]
-
-
A [label="Start: Poor Resolution"]; B [label="Run Fast Scouting Gradient\n(e.g., 5-95% B in 10 min)"]; C [label="Identify Elution Window of Isomers"]; D [label="Design Shallow Gradient\nAcross Elution Window"]; E [label="Evaluate Resolution"]; F [label="Sufficient Resolution?"]; G [label="Yes: Final Method"]; H [label="No: Further Optimization"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; }
Figure 1. Workflow for optimizing an HPLC gradient for isomer separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Mechanism: Methanol is a protic solvent and can engage in hydrogen bonding interactions with the analytes and stationary phase, whereas acetonitrile is aprotic. This difference can alter the elution order and improve the separation of isomers.[29] A study on piperazine diastereomers found that a methanol/water mobile phase provided significantly higher selectivity at pH 6.4 compared to an acetonitrile/water system.[29]
-
Protocol: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.
-
-
Adjust the Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.
-
Mechanism: Increasing the column temperature can sometimes improve peak efficiency and resolution. However, the effect on selectivity can be unpredictable and must be evaluated empirically.[29]
-
Protocol: Try varying the column temperature in 5 °C increments (e.g., 30 °C, 35 °C, 40 °C) and observe the effect on resolution.
-
My piperazine isomer peaks are splitting. What is causing this and how can I fix it?
Answer:
Peak splitting can be frustrating and is often caused by a few common issues, especially when dealing with ionizable compounds.[30][31][32]
-
Injection Solvent Mismatch: This is a very common cause of peak distortion.
-
Mechanism: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, the sample band will not focus properly at the head of the column. This can lead to broad or split peaks.[32][33]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Mobile Phase pH is Too Close to Analyte pKa:
-
Mechanism: When the mobile phase pH is close to the pKa of an analyte, the analyte exists as a mixture of its ionized and non-ionized forms. These two forms can have different retention times, leading to a split or distorted peak.[11]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your piperazine isomers.[11] Given piperazine's two pKa values, you would want to work either below pH ~3.5 or between pH ~7.5 and ~8.0.
-
-
Column Void or Contamination:
-
Mechanism: A void at the head of the column or contamination on the column frit can create multiple flow paths for the analyte, resulting in split peaks.[31]
-
Solution:
-
First, try flushing the column with a strong solvent to remove any contaminants.[30]
-
If flushing doesn't work, you can try reversing the column (if the manufacturer allows it) and flushing it again.
-
If the problem persists, the column may be damaged and need to be replaced. Using a guard column can help extend the life of your analytical column.[33]
-
-
A [label="Peak Splitting Observed"]; B [label="Check Injection Solvent"]; C [label="Is it stronger than\nmobile phase?"]; D [label="Yes: Dissolve sample in\ninitial mobile phase"]; E [label="No: Check pH"]; F [label="Is pH close to pKa?"]; G [label="Yes: Adjust pH to be\n>1.5 units from pKa"]; H [label="No: Check Column Health"]; I [label="Flush column with\nstrong solvent"]; J [label="Problem Resolved?"]; K [label="Yes: Continue Analysis"]; L [label="No: Replace Column"];
A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; H -> I; I -> J; J -> K [label="Yes"]; J -> L [label="No"]; }
Figure 2. Decision tree for troubleshooting peak splitting.
How can I improve the detection of my piperazine isomers, which have poor UV absorbance?
Answer:
Since piperazine lacks a strong chromophore, you may need to employ alternative detection strategies.[1][7]
-
Derivatization: This involves reacting the piperazine with a reagent to attach a UV-active or fluorescent tag.
-
Mechanism: Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride react with the amine groups on piperazine to form a derivative that can be easily detected by UV or fluorescence detectors at high sensitivity.[8][9]
-
Considerations: This adds an extra step to your sample preparation and you must ensure the derivatization reaction is complete and reproducible.
-
-
Alternative Detectors: If derivatization is not desirable, consider using a universal detector.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are mass-based and do not rely on the optical properties of the analyte. They are compatible with gradient elution and are a good option for non-chromophoric compounds like piperazine.[1]
-
Mass Spectrometry (MS): LC-MS is a powerful technique that provides both high sensitivity and structural information, making it ideal for identifying and quantifying isomers.[1][34]
-
| Detection Method | Principle | Pros | Cons |
| UV-Vis (Direct) | Measures absorbance of UV-Vis light | Simple, common | Low sensitivity for piperazine[7] |
| UV-Vis (Derivatization) | Chemical tagging with a UV-active molecule | High sensitivity[8][9] | Adds sample prep step, potential for side reactions |
| Fluorescence (Derivatization) | Chemical tagging with a fluorescent molecule | Very high sensitivity and selectivity[9] | Adds sample prep step |
| ELSD/CAD | Nebulizes eluent and measures light scattering from analyte particles | Universal detection, gradient compatible[1] | Non-linear response, requires volatile mobile phases |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes | High sensitivity and selectivity, provides structural info[1][34] | Higher cost and complexity |
References
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- HPMC Manufacturer. (2025). piperazine structure.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- HELIX Chromatography. (n.d.). HPLC Analysis of Piperazine on Amaze HD Mixed-Mode Column.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- PubChem. (n.d.). Piperazine.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- ResearchGate. (2013). When using HPLC, how do you deal with split peaks?.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Wikipedia. (n.d.). Piperazine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract.
- Taylor & Francis. (n.d.). Piperazines – Knowledge and References.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.).
- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019).
- LCGC International. (2017). The Secrets of Successful Gradient Elution.
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Ion pair chromatography reagents. (n.d.).
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- PubMed. (n.d.). Ion-pair partition chromatography in the analysis of drugs and biogenic substances in plasma and urine.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization.
- ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
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Technical Support Center: Strategies to Control Regioselectivity in Piperazine Derivatization
Welcome to the Technical Support Center for piperazine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity during the chemical modification of piperazine. The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3][4] However, its inherent symmetry presents a significant synthetic challenge: achieving selective functionalization at one nitrogen atom (N1) while leaving the other (N4) unmodified or available for subsequent, different modifications.[5][6]
This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and workflow diagrams to navigate the complexities of piperazine chemistry and empower you to achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in piperazine derivatization so critical in drug discovery?
The two nitrogen atoms of the piperazine ring offer opportunities to fine-tune critical drug properties such as solubility, bioavailability, and target affinity.[4][6] In many complex drug molecules, unsymmetrically substituted piperazines are required, where each nitrogen bears a different substituent. This necessitates precise control over which nitrogen reacts. Failure to control regioselectivity leads to a mixture of products (mono-substituted, di-substituted, and starting material), which are often difficult to separate and result in low yields of the desired compound, complicating process development and increasing costs.
Q2: What is the most common reason for obtaining a high percentage of the di-substituted byproduct in my reaction?
The most common cause is the comparable nucleophilicity of the second nitrogen atom in the mono-substituted piperazine intermediate. Once one nitrogen has reacted, the remaining secondary amine is still reactive and can compete with the starting piperazine for the electrophile, leading to the formation of a 1,4-di-substituted byproduct.[7][8]
Q3: What is an "orthogonal protecting group strategy," and why is it important for piperazine derivatization?
An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[5][9] This is paramount for the synthesis of complex, unsymmetrically substituted piperazines. For instance, you could protect one nitrogen with a Boc group (acid-labile) and the other with a Cbz group (removed by hydrogenolysis). This allows for the selective deprotection and subsequent derivatization of one nitrogen at a time.[5]
Q4: Can I achieve mono-substitution without using protecting groups?
Yes, while protecting groups offer the most robust control, you can favor mono-substitution through other strategies:
-
Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents) relative to your electrophile statistically favors the reaction with an unsubstituted piperazine molecule.[7][8]
-
Slow Addition of Electrophile: Adding the limiting reagent (e.g., alkyl halide) slowly and at a low temperature can help to control the reaction kinetically, minimizing the chance of the mono-substituted product reacting further.[7][8]
-
Protonation: By using a mono-protonated piperazine salt (e.g., piperazine monohydrochloride), the reactivity of one nitrogen is significantly reduced, directing the substitution to the free nitrogen.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of Mono-Substituted Piperazine and Significant Di-Substituted Byproduct Formation
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the 1,4-di-substituted product.
-
The isolated yield of the desired mono-substituted product is consistently low.
Causality Analysis & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Incorrect Stoichiometry | The mono-substituted product is still nucleophilic and competes with the starting piperazine for the electrophile. | Increase Piperazine Excess: Use a 5- to 10-fold excess of piperazine relative to the electrophile. This statistically favors the reaction at an unsubstituted piperazine.[7][8] |
| High Reaction Rate | A fast reaction rate can lead to rapid consumption of the electrophile by both piperazine and the mono-substituted product. | Slow Reagent Addition: Add the electrophile dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to maintain a low concentration of the electrophile.[7][8] |
| Equivalent Reactivity of N1 and N4 | The inherent symmetry of piperazine means both nitrogens have similar reactivity. | Employ a Mono-Protected Piperazine: This is the most definitive solution. Use a commercially available or synthesized mono-protected piperazine (e.g., N-Boc-piperazine). This physically blocks one nitrogen from reacting.[5][10] |
| Reaction Conditions | Solvent and base can influence the relative nucleophilicity of the piperazine nitrogens. | Optimize Solvent and Base: Screen different solvents and bases. For instance, in some N-arylation reactions, the choice of a bulky phosphine ligand can sterically hinder di-substitution.[12] |
Troubleshooting Workflow: Minimizing Di-substitution
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Failure to Achieve Selective Derivatization in a Multi-Step Synthesis
Symptoms:
-
During the removal of a protecting group, other functional groups in the molecule are affected.
-
Inability to derivatize the second nitrogen of piperazine after deprotection.
Causality Analysis & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Non-Orthogonal Protecting Groups | The deprotection conditions for one group are harsh enough to cleave other protecting groups or affect sensitive functionalities. | Select Orthogonal Protecting Groups: Choose protecting groups with distinct deprotection conditions. For example, use Boc (acid-labile) and Fmoc (base-labile) for a robust orthogonal strategy.[5][13] |
| Incomplete Deprotection | Residual protecting groups on the N4 nitrogen prevent its subsequent reaction. | Optimize Deprotection Conditions: Ensure complete removal of the protecting group by monitoring the reaction by TLC or LC-MS. Increase reaction time or reagent equivalents if necessary. |
| Incompatible Reaction Conditions | The conditions for the second derivatization step are incompatible with the rest of the molecule. | Strategic Synthesis Planning: Carefully plan the synthetic route to ensure that the conditions required for each step are compatible with the functional groups present in the molecule. |
Decision Workflow: Choosing an Orthogonal Protecting Group Strategy
Caption: Selecting an orthogonal protecting group strategy.
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine
This protocol describes the synthesis of 1-(tert-butoxycarbonyl)piperazine, a key intermediate for regioselective derivatization.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of (Boc)₂O (1.0 eq) in DCM.
-
Add the (Boc)₂O solution dropwise to the piperazine solution over 2-3 hours while maintaining the temperature at 0 °C.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 18-24 hours.[10]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, evaporate the solvent under reduced pressure. The resulting residue will contain the desired mono-Boc-piperazine, di-Boc-piperazine, and excess piperazine.
-
Purify the product by column chromatography to isolate pure 1-(tert-butoxycarbonyl)piperazine.
Protocol 2: Selective Deprotection of Orthogonal Protecting Groups
A. Boc Group Removal (Acidic Conditions)
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or 4M HCl in Dioxane.[5]
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
B. Cbz Group Removal (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz protected piperazine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in MeOH.[5]
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.[5]
-
Place the reaction mixture under an atmosphere of H₂.[5]
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[5]
C. Fmoc Group Removal (Basic Conditions)
Materials:
-
N-Fmoc protected piperazine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.[5]
-
Add piperidine to create a 20% (v/v) solution.[5]
-
Stir the reaction at room temperature for 30-60 minutes.[5]
-
Remove the solvent and excess piperidine under high vacuum to yield the deprotected amine.[5]
References
- Bonomo, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Rathi, E., et al. (2022).
- Yadav, M. R., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity. [Link]
- Crestey, F., et al. (2009). Expedite Protocol for Construction of Chiral Regioselectively N-protected Monosubstituted Piperazine, 1,4-diazepane, and 1,4-diazocane Building Blocks. Journal of Organic Chemistry, 74(15), 5652-5. [Link]
- Luescher, M. U., & Bode, J. W. (2015). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735–751. [Link]
- Guryanov, I., et al. (2021). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7856. [Link]
- Joao Paulo dos Santos Fernandes, et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(21), 5192. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-(2-Chlorobenzyl)piperazine Synthesis
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Chlorobenzyl)piperazine, with a specific focus on the challenges and considerations of scaling up from the laboratory to a pilot plant.
Introduction
The synthesis of this compound, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), typically involves the N-alkylation of piperazine with 2-chlorobenzyl chloride. While this reaction is straightforward on a lab scale, scaling up to a pilot plant introduces significant challenges related to reaction control, impurity profiles, and process safety.[1][2] This guide is designed to provide practical, experience-based solutions to common issues encountered during this critical transition.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Q1: My reaction yield has significantly dropped after moving from a 1L flask to a 100L reactor. What are the likely causes and how can I fix it?
A1: A drop in yield upon scale-up is a common issue often attributed to mass and heat transfer limitations.
-
Causality: In a small flask, mixing and heating are relatively uniform. In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and degradation of both reactants and product. Poor temperature control can also significantly impact reaction kinetics and selectivity.
-
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Action: Review the pilot plant reactor's specifications, including impeller type, size, and agitation speed (RPM). For a reaction involving a solid (piperazine) and a liquid, a pitched-blade or anchor-style impeller is often more effective than a simple paddle.
-
Rationale: Proper agitation ensures homogeneity, promoting contact between reactants and maintaining a uniform temperature throughout the reaction mass.
-
-
Optimize Reagent Addition:
-
Action: Instead of adding the 2-chlorobenzyl chloride all at once, implement a controlled, slow addition using a dosing pump.[3]
-
Rationale: Slow addition maintains a low concentration of the alkylating agent, which helps to control the exothermic nature of the reaction and minimize the formation of the dialkylated impurity, 1,4-bis(2-chlorobenzyl)piperazine.[3]
-
-
Enhance Temperature Monitoring:
-
Action: Ensure the reactor is equipped with multiple temperature probes at different heights within the vessel.
-
Rationale: This provides a more accurate representation of the internal temperature profile and helps identify any potential heating or cooling inconsistencies.
-
-
Q2: I'm observing a significant amount of the 1,4-bis(2-chlorobenzyl)piperazine impurity in my pilot plant batch. How can I minimize this side product?
A2: The formation of the dialkylated piperazine is a primary challenge in this synthesis.[3]
-
Causality: Piperazine has two reactive secondary amine groups. After the first alkylation, the resulting this compound is still nucleophilic enough to react with another molecule of 2-chlorobenzyl chloride. This is particularly problematic at higher concentrations and temperatures.[4]
-
Troubleshooting Steps:
-
Adjust Stoichiometry:
-
Action: Increase the excess of piperazine relative to 2-chlorobenzyl chloride. A common starting point in the lab is a 2-4 fold excess of piperazine; for pilot scale, this may need to be increased to 5-10 fold.[3]
-
Rationale: A large excess of piperazine statistically favors the reaction of 2-chlorobenzyl chloride with an unreacted piperazine molecule over the mono-alkylated product.[4]
-
-
Control Reaction Temperature:
-
Action: Maintain a lower reaction temperature, typically between 20-40°C.
-
Rationale: Lower temperatures decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the desired mono-alkylated product.
-
-
Solvent Selection:
-
Action: Consider using a less polar solvent.
-
Rationale: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[3]
-
-
Q3: The final product after work-up is difficult to purify and contains residual piperazine. What are my options for purification at a larger scale?
A3: Efficiently removing a large excess of water-soluble piperazine from a less water-soluble product is a key purification challenge.
-
Causality: Piperazine's high polarity and basicity make it highly soluble in aqueous media, which is often used during work-up.[5] However, the desired product also has some water solubility, especially in acidic conditions, which can lead to losses during extraction.
-
Troubleshooting Steps:
-
Acid-Base Extraction Optimization:
-
Action: Perform a multi-stage extraction. After the initial reaction quench, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the excess piperazine into the aqueous layer. Then, wash with a dilute base (e.g., 5% NaHCO₃) to remove any acidic impurities and ensure the product is in its free base form.
-
Rationale: This leverages the basicity of piperazine to selectively move it into the aqueous phase.
-
-
Distillation:
-
Action: If the product is thermally stable, consider fractional distillation under reduced pressure.[5]
-
Rationale: This can be a highly effective method for large-scale purification, especially for separating compounds with different boiling points.
-
-
Crystallization:
-
Action: Investigate the formation of a salt of the product (e.g., hydrochloride or acetate salt) to induce crystallization. The salt can then be isolated by filtration and, if necessary, converted back to the free base.[6]
-
Rationale: Crystallization can be a very selective purification method, often yielding a high-purity product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?
A1: The most critical parameters to monitor are:
-
Temperature: To control reaction kinetics and minimize side reactions.
-
Agitation Rate: To ensure proper mixing and heat transfer.
-
Reagent Addition Rate: To manage the exotherm and control impurity formation.[3]
-
Reaction Concentration: To optimize throughput without compromising selectivity.
-
pH during Work-up: To ensure efficient separation of the product from excess piperazine.
Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A2: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the consumption of starting materials and the formation of the product and major impurities. A method using a C18 column with a mobile phase of acetonitrile and water with a UV detector is a good starting point.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of the product and byproducts.[9][10]
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress on the plant floor.[3]
Q3: What are the key safety considerations when handling piperazine and 2-chlorobenzyl chloride in a pilot plant?
A3: Both piperazine and 2-chlorobenzyl chloride present significant health and safety hazards.
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[11][12]
-
2-Chlorobenzyl Chloride: A lachrymator and is corrosive.
-
Pilot Plant Precautions:
-
Work in a well-ventilated area, preferably in a contained system with local exhaust ventilation.[12]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11]
-
Ensure that safety showers and eyewash stations are readily accessible.[11]
-
Ground all equipment to prevent static discharge, especially when working with flammable solvents.[11]
-
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Piperazine (4.0 eq)
-
2-Chlorobenzyl chloride (1.0 eq)
-
Toluene (as solvent)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine in toluene.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of 2-chlorobenzyl chloride in toluene dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.[3]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Pilot Plant Scale-Up Considerations
| Parameter | Lab Scale (e.g., 1L) | Pilot Plant (e.g., 100L) | Key Considerations for Scale-Up |
| Piperazine | ~86 g (4 eq) | ~8.6 kg (4-10 eq) | Increasing the excess of piperazine can improve selectivity but adds to the cost and purification burden.[3] |
| 2-Chlorobenzyl Chloride | ~40 g (1 eq) | ~4.0 kg (1 eq) | Controlled addition via a dosing pump is crucial to manage the exotherm. |
| Solvent (Toluene) | ~500 mL | ~50 L | Ensure the reactor is rated for the solvent and that appropriate grounding is in place.[11] |
| Reaction Temperature | 0-25°C | 20-40°C | Active heating/cooling is required to maintain the target temperature. |
| Addition Time | 30-60 min | 2-4 hours | Slower addition is necessary to allow for efficient heat removal. |
| Work-up | Separatory Funnel | Reactor Jacket Cooling & Pumping | Phase separation can be slower in a large reactor. Allow adequate time for layers to settle. |
| Purification | Column Chromatography | Distillation or Crystallization | Chromatography is generally not feasible at this scale. Develop a robust distillation or crystallization procedure.[5] |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Sources
- 1. GMP IN AN API PILOT PLANT – All About Drugs [allfordrugs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ikm.org.my [ikm.org.my]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Sustainable Purification of 1-(2-Chlorobenzyl)piperazine
This guide provides researchers, scientists, and drug development professionals with practical strategies for reducing solvent waste during the purification of 1-(2-Chlorobenzyl)piperazine. By integrating principles of green chemistry, this document offers troubleshooting advice and frequently asked questions to support the development of more sustainable and efficient purification processes.
Introduction to Sustainable Purification
The pharmaceutical industry is increasingly focusing on green chemistry to minimize its environmental impact. A significant portion of waste generated during the manufacturing of active pharmaceutical ingredients (APIs) is solvent-based, often stemming from purification steps like chromatography and crystallization. For a compound like this compound, a key intermediate in many pharmaceutical syntheses, optimizing the purification process is crucial not only for achieving high purity but also for enhancing process efficiency and sustainability.
This technical support center will explore methods to refine the purification of this compound, with a primary focus on crystallization as a less solvent-intensive alternative to chromatography. We will delve into solvent selection, process optimization, and troubleshooting common issues to help you develop a robust, scalable, and environmentally responsible purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of solvent waste in the purification of this compound?
A1: The most significant sources of solvent waste in the purification of this compound and similar compounds are typically:
-
Chromatography: Column chromatography, while effective for high-purity separations, is notoriously solvent-intensive due to the large volumes of mobile phase required.
-
Classical Crystallization: Using large volumes of a single solvent for dissolution at high temperatures, followed by cooling, can lead to substantial waste. Often, solvents with poor solubility profiles at room temperature are used in excess to achieve complete dissolution when heated.
-
Washing: Multiple washing steps of the isolated solid product to remove residual impurities and mother liquor contribute to the overall solvent consumption.
-
Solvent Swaps: In multi-step syntheses, changing from one solvent to another between reaction and purification steps generates significant waste.
Q2: What are some greener solvent alternatives for the crystallization of this compound?
A2: Selecting a suitable "green" solvent is a cornerstone of sustainable crystallization.[1] For a basic compound like this compound, consider the following alternatives to traditionally used chlorinated or aromatic solvents:
-
Alcohols (Ethanol, Isopropanol): These are excellent choices as they are less toxic, biodegradable, and often provide a good solubility profile for piperazine derivatives. A patented procedure for the closely related 1-(2-Fluorobenzyl)piperazine hydrochloride specifies recrystallization from isopropyl alcohol.[2]
-
Esters (Ethyl Acetate, Isopropyl Acetate): These are generally considered more environmentally friendly than many other solvents and can be effective for crystallization.
-
Ketones (Acetone, Methyl Ethyl Ketone): While more volatile, they can be used effectively, particularly in anti-solvent crystallization procedures.
-
Water: When feasible, water is the greenest solvent. For basic compounds like piperazines, adjusting the pH to form a salt can sometimes enable aqueous crystallization.
Q3: How can I optimize my current crystallization process to reduce solvent consumption?
A3: Process optimization is key to minimizing solvent waste. Consider these strategies:
-
Employ an Anti-Solvent Approach: Instead of relying solely on cooling, dissolve your crude this compound in a minimal amount of a "good" solvent at a moderate temperature. Then, introduce a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization. This often requires significantly less total solvent volume.
-
Optimize Temperature Gradients: Carefully study the solubility curve of your compound in the chosen solvent. A steeper solubility curve means a higher yield for a given temperature drop, which can allow for the use of less solvent initially.
-
Seeding: Introducing a small quantity of pure crystals (seeds) to a supersaturated solution can control the crystallization process, leading to more uniform crystal size and potentially higher yields from less solvent.
-
Reactive Crystallization: If applicable to your synthesis, this technique combines the chemical reaction and crystallization into a single step. As the product is formed, it crystallizes out of the reaction mixture, which can significantly reduce the need for a separate purification step and the associated solvent use.
Q4: Are there any non-chromatographic methods for purifying this compound?
A4: Yes, several methods can be employed to avoid or reduce the reliance on chromatography:
-
Acid-Base Extraction: As this compound is a basic compound, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution. The basic product will move to the aqueous layer as a salt, leaving non-basic impurities behind. After separating the layers, the aqueous phase can be basified to precipitate the purified free base, which can then be extracted into a minimal amount of organic solvent or isolated by filtration if it's a solid.
-
Salt Formation and Crystallization: Converting the free base to a salt (e.g., hydrochloride or acetate) can alter its solubility properties, often making it more amenable to crystallization from a wider range of solvents. The purified salt can then be converted back to the free base if required. A patent for piperazine purification highlights the effectiveness of forming a diacetate salt in acetone to precipitate the desired product.
-
Melt Crystallization: For compounds that are thermally stable, melt crystallization can be a solvent-free purification method. The crude material is melted and then slowly cooled to allow for the formation of pure crystals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Crystallization | - The compound is too soluble in the mother liquor at the final temperature.- Insufficient cooling or equilibration time.- The chosen solvent is not optimal. | - Cool the mixture to a lower temperature if possible.- Increase the equilibration time at the final temperature.- Consider adding an anti-solvent to decrease solubility.- Re-evaluate your solvent choice; a solvent with a steeper solubility curve may be more effective.[1] |
| Product "Oiling Out" Instead of Crystallizing | - The degree of supersaturation is too high.- The cooling rate is too fast.- Impurities are inhibiting crystal nucleation. | - Reduce the cooling rate to allow for more controlled crystal growth.- Use a more dilute solution (this may slightly increase solvent use but can be necessary for good crystal formation).- Introduce seed crystals at the point of supersaturation.- Try a different solvent system. |
| Inadequate Purity Despite Crystallization | - Impurities are co-crystallizing with the product.- Inefficient removal of mother liquor. | - Re-evaluate the solvent system; a different solvent may offer better selectivity for impurity rejection.- Consider a second recrystallization step.- Ensure efficient filtration and washing of the crystals. A slurry wash with a cold, poor solvent can be effective. |
| Inconsistent Crystal Size and Form | - Uncontrolled nucleation.- Fluctuations in temperature or agitation. | - Implement seeding to control the onset of crystallization.- Ensure consistent and controlled cooling and stirring rates. |
Optimized Low-Solvent Crystallization Protocol (Example)
This protocol is a general guideline for an anti-solvent crystallization of this compound, aiming to minimize solvent use.
Step 1: Solvent Selection & Solubility Assessment
-
Choose a "good" solvent (e.g., isopropanol, ethanol) and an "anti-solvent" (e.g., heptane, water). The anti-solvent should be miscible with the good solvent, and the product should have very low solubility in it.
-
Experimentally determine the approximate solubility of your crude product in the "good" solvent at a slightly elevated temperature (e.g., 40-50°C) and its insolubility in the anti-solvent.
Step 2: Dissolution
-
In a suitable vessel, charge the crude this compound.
-
Add the minimum amount of the "good" solvent required to fully dissolve the material at your chosen temperature (e.g., 40-50°C) with stirring. Avoid using a large excess of solvent.
Step 3: Anti-Solvent Addition & Crystallization
-
Once fully dissolved, slowly add the anti-solvent to the solution while maintaining the temperature and stirring. You should observe the solution becoming turbid as it becomes supersaturated.
-
Optional but recommended: Once turbidity is observed, add a small amount of pure this compound as seed crystals.
-
Continue the slow addition of the anti-solvent. The rate of addition will influence crystal size.
-
After the full volume of anti-solvent has been added, slowly cool the mixture to room temperature or below (e.g., 0-5°C) to maximize yield.
Step 4: Isolation and Drying
-
Isolate the crystals by filtration.
-
Wash the filter cake with a small amount of a pre-chilled mixture of the good solvent and anti-solvent, or with the anti-solvent alone.
-
Dry the purified product under vacuum.
Visualizing the Workflow
Decision Tree for Sustainable Purification
Sources
Technical Support Center: Managing Thermal Events in 1-(2-Chlorobenzyl)piperazine Reactions
A Guide for Researchers and Process Chemists
Welcome to the technical support center for handling reactions involving 1-(2-Chlorobenzyl)piperazine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you anticipate, manage, and prevent thermal instability in your experiments. The N-alkylation of piperazines or reactions at the second nitrogen are often exothermic, and understanding the thermal profile of your specific reaction is critical for safety and success.
This guide is structured to walk you through proactive hazard assessment, real-time troubleshooting, and frequently asked questions to ensure your work is conducted safely and effectively.
Section 1: Understanding the Inherent Risks of Substituted Piperazines
This compound, like many substituted piperazines, contains structural features that can contribute to thermal instability under certain reaction conditions. The primary concerns are:
-
Exothermic Reactions of Interest: The desired reaction, such as alkylation, acylation, or coupling at the secondary amine, is often exothermic. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise.
-
Exothermic Decomposition: At elevated temperatures, the molecule itself can decompose. Piperazine and its derivatives can undergo complex degradation pathways, including ring-opening via nucleophilic attack, which can be highly exothermic.[1][2] A runaway reaction occurs when an initial temperature increase accelerates the reaction rate, which in turn releases more heat, creating an uncontrolled positive feedback loop.[3]
-
Pressure Generation: Decomposition reactions often produce gaseous byproducts like ammonia, hydrogen cyanide, or carbon dioxide, which can lead to a dangerous pressure buildup in a closed system.[4][5]
The key to safety is to ensure the reaction temperature never reaches the onset temperature of a significant decomposition exotherm.
Section 2: Proactive Thermal Hazard Assessment
Before you begin your experiment, especially when scaling up, a thorough thermal hazard assessment is crucial. This proactive approach is the cornerstone of a safe and self-validating protocol.
Q: How can I assess the thermal risk of my reaction before I run it?
A systematic assessment is the best approach. The following workflow outlines the key steps from theoretical evaluation to experimental measurement.
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// Edges Lit -> ThermoCalc; ThermoCalc -> DSC; DSC -> Decision1; Decision1 -> RC [label=" Yes / Uncertain "]; Decision1 -> Decision2 [label=" No (Sufficiently High T_onset) "]; RC -> Decision2; Decision2 -> ScaleUp [label=" Yes "]; Decision2 -> Stop [label=" No "]; Decision1 -> Stop [label=" Yes (T_onset < T_process) "]; }
Step-by-Step Assessment Protocol:
-
Literature & SDS Review: Consult Safety Data Sheets for this compound and all other reagents. Note incompatibilities, such as strong oxidizing agents and acids, which can lead to uncontrolled reactions.[6][7]
-
Thermochemical Calculation: Use software (e.g., CHETAH) or literature values to estimate the heat of reaction (ΔHrxn). This provides a theoretical maximum energy release.
-
Differential Scanning Calorimetry (DSC): This is a critical screening step.
-
Objective: To determine the onset temperature of decomposition (T_onset) for the starting material, and more importantly, for the final reaction mixture.
-
Procedure: A small sample of the reaction mixture is heated at a constant rate (e.g., 2-5 °C/min) in a sealed crucible to identify the temperature at which exothermic activity begins.
-
-
Reaction Calorimetry (RC1, TSu, or ARC): If the DSC shows a decomposition onset temperature that is close to your intended processing temperature (a common rule of thumb is within 50-100 °C), reaction calorimetry is essential.
-
Objective: To measure the heat flow of the desired reaction in real-time under process-like conditions. This data allows you to calculate the actual rate of heat generation and the adiabatic temperature rise—the maximum temperature the reaction would reach if all cooling were lost.
-
Procedure: The reaction is run in a well-instrumented reactor that measures the heat transfer to and from the system, providing a precise thermal profile.
-
Data Summary: Key Calorimetry Techniques
| Technique | Sample Size | Information Provided | Primary Use Case |
| Differential Scanning Calorimetry (DSC) | Milligrams | - Onset of decomposition (T_onset)- Heat of decomposition (ΔH_d)- Melting point, phase transitions | Screening: Rapidly identifies thermal hazards of materials and mixtures. |
| Reaction Calorimetry (e.g., Mettler-Toledo RC1) | Grams to Liters | - Heat of reaction (ΔH_rxn)- Reaction kinetics- Heat capacity (Cp)- Adiabatic temperature rise (ΔT_ad) | Process Development: Quantifies heat evolution under real process conditions to ensure adequate cooling capacity. |
| Accelerating Rate Calorimetry (ARC) | Grams | - Time-to-maximum-rate (TMR)- Temperature of no return (T_NR)- Adiabatic pressure data | Worst-Case Scenario Analysis: Simulates a "loss of cooling" event to understand the time available for intervention. |
Section 3: Troubleshooting Guide for Thermal Events
This section addresses specific issues you may encounter during your experiment.
Q: My reaction temperature is rising uncontrollably and is no longer responding to my cooling system. What should I do?
This is the definition of a thermal runaway and requires immediate action. The goal is to stop the reaction and absorb the excess heat as quickly as possible.
Immediate Actions:
-
Alert Personnel: Inform colleagues and your supervisor immediately. Do not work alone.
-
Remove Heating: If applicable, immediately remove any external heating source (heating mantle, oil bath).
-
Maximize Cooling: Ensure your cooling system (ice bath, cryostat) is operating at maximum capacity.
-
Initiate Emergency Quench: If the temperature continues to rise, you must quench the reaction. This is a pre-planned emergency procedure.
Emergency Quenching Protocol:
-
Prerequisite: You must have a quenching strategy and the necessary materials prepared before starting the reaction.
-
Method:
-
Stop any reagent addition.
-
If safe to do so (i.e., the reaction is not violently evolving gas), begin the slow, controlled addition of a pre-chilled quenching agent via an addition funnel or syringe pump.
-
The ideal quenching agent is a cold, inert solvent that can absorb the heat and dilute the reactants. Toluene or xylenes are often used if compatible.
-
For specific chemistries, a chemical quencher may be needed. For example, a slight excess of a primary or secondary amine could be quenched by adding a chilled solution of a mild acid (like acetic acid in an inert solvent) to neutralize the reactive species.
-
-
Caution: Rapidly adding a quenching agent can sometimes cause a sudden, violent evolution of gas or a secondary exotherm. The procedure must be tested and validated at a small scale.
Q: I'm observing unexpected gas evolution and a rapid pressure increase in my sealed reactor. What is happening?
This is a critical sign of decomposition. The gases produced (e.g., CO2, NOx, HCl from the chlorobenzyl group) are increasing the vessel's internal pressure.[4]
Immediate Actions:
-
Do Not Tighten Fittings: Do not attempt to tighten any fittings on the reactor. The vessel is already over-pressurized.
-
Follow Runaway Protocol: Immediately initiate the thermal runaway protocol above: alert personnel, remove heat, and maximize cooling.
-
Vent Safely (If Possible): If your reactor is equipped with a pressure relief valve or a line to a scrubber/vent, ensure it is functioning. DO NOT manually vent a system that is not designed for it, as this could lead to catastrophic failure or exposure to toxic fumes.
-
Evacuate: If the pressure continues to rise and you cannot control the temperature, evacuate the area and contact emergency response.
// Node definitions Temp [label="Temperature\nIncrease", fillcolor="#F1F3F4", fontcolor="#202124"]; Rate [label="Reaction Rate\nAcceleration", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat Generation\nRate Increases", fillcolor="#F1F3F4", fontcolor="#202124"]; Loop [label="Positive\nFeedback\nLoop", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges Temp -> Rate [color="#EA4335"]; Rate -> Heat [color="#EA4335"]; Heat -> Temp [label="Exceeds Heat Removal", color="#EA4335"]; Heat -> Loop [style=invis]; }
Section 4: Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling conditions for this compound?
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Some piperazine derivatives are sensitive to air and may need to be stored under an inert gas like nitrogen or argon.[7]
-
Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[9][10] Avoid creating dust if it is a solid.
Q: What are the likely thermal degradation products?
While specific studies on this compound are limited, research on piperazine itself provides valuable clues. Degradation is often initiated by nucleophilic attack, leading to ring-opened products.[1][11] Potential products could include:
-
N-formylpiperazine derivatives
-
Ammonia
-
Products from the decomposition of the chlorobenzyl group (e.g., hydrogen chloride)
The formation of these products often involves complex, multi-step pathways.[2]
Q: My reaction involves adding an alkyl halide to this compound. Are there specific risks?
Yes. This is a classic N-alkylation reaction, which is a type of nucleophilic substitution (S_N2).[3] These reactions are almost always exothermic. The key risks are:
-
Accumulation of Reagents: If the reaction temperature is too low, the rate may be slow, and the alkyl halide can build up in the reactor. If the temperature then rises, this accumulated reagent can react all at once, causing a very sharp exotherm that overwhelms the cooling system.
-
Solution: Add the alkyl halide slowly and monitor the temperature and heat flow (if using calorimetry). Ensure there is a response to the addition before continuing. This is known as "semi-batch" addition and is a critical safety control.
Q: What engineering controls are necessary for scaling up these reactions?
-
Reactor Type: Use a jacketed glass or stainless steel reactor with good agitation and a reliable cooling/heating system.
-
Pressure Relief: The reactor must be equipped with a properly sized pressure relief valve or rupture disk that vents to a safe location or a capture system.
-
Emergency Quenching System: Have a dedicated vessel with a quenching agent ready to be added in an emergency.
-
Containment: The reactor should be located in a secondary containment area to manage any potential spills or vessel failures.
References
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.
- Ghaemi, A., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. Energies, 16(12), 4725.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
- Thermal runaway - Wikipedia. (n.d.). Wikipedia.
- Gendek, M., et al. (2023). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 28(20), 7058.
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Validation & Comparative
A Comparative Analysis of 1-(2-Chlorobenzyl)piperazine and 1-(4-Chlorobenzyl)piperazine: Unraveling the Impact of Isomeric Substitution on Biological Activity
For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the piperazine scaffold represents a cornerstone in the design of centrally active agents. Its versatile structure has given rise to a multitude of compounds targeting a wide array of receptors and transporters. Within the benzylpiperazine class, subtle structural modifications can dramatically alter biological activity. This guide provides an in-depth comparison of two closely related isomers: 1-(2-Chlorobenzyl)piperazine and 1-(4-Chlorobenzyl)piperazine. We will explore their distinct pharmacological profiles, supported by available experimental data, and delve into the structure-activity relationships that govern their interactions with biological targets.
The position of the chlorine atom on the benzyl ring, shifting from the ortho (2-position) to the para (4-position), serves as a compelling case study in how isomeric changes influence receptor affinity and functional activity. While direct comparative studies are limited, a survey of the existing literature allows for a cross-comparative analysis, revealing distinct research trajectories and potential therapeutic applications for each molecule.
Unveiling the Pharmacological Profiles: A Tale of Two Isomers
Available data suggests that the seemingly minor shift in chlorine substitution from the ortho to the para position significantly impacts the primary biological targets of these compounds. 1-(4-Chlorobenzyl)piperazine has been more extensively characterized as a modulator of the serotonergic system, whereas the pharmacological profile of this compound, while less defined, points towards potential interactions with a broader range of monoaminergic receptors.
1-(4-Chlorobenzyl)piperazine: A Focus on the Serotonin Transporter
1-(4-Chlorobenzyl)piperazine is frequently highlighted as a key intermediate in the synthesis of molecules targeting central nervous system (CNS) disorders, particularly antidepressants.[1][2] Its primary established activity is the inhibition of the serotonin transporter (SERT), a crucial mechanism for many antidepressant medications.[3] This action increases the synaptic concentration of serotonin, a neurotransmitter deeply involved in mood regulation.
This compound: A More Elusive Profile
Direct pharmacological data for this compound is less abundant in publicly available literature. However, studies on structurally related ortho-substituted phenylpiperazines suggest that this substitution pattern can confer affinity for a range of receptors, including serotonin (5-HT1A, 5-HT2) and dopamine (D2) receptors.[4] This suggests that this compound may possess a more complex pharmacological profile, potentially acting as a multi-target ligand.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the two isomers. It is important to note that the data is derived from different studies and for different biological targets, reflecting the divergent research focus for each compound.
| Compound | Target | Assay Type | Value | Reference |
| 1-(4-Chlorobenzyl)piperazine | Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | IC₅₀ = 1.5 µM (rat brain synaptosomes) | [3] |
| Related Compound: 1-(2-methoxyphenyl)piperazine derivative | 5-HT1A Receptor | Radioligand Binding | Kᵢ = 6.7 nM | [5] |
| Related Compound: 1-(2-methoxyphenyl)piperazine derivative | 5-HT2 Receptor | Radioligand Binding | Potent Antagonist | [4] |
| Related Compound: 1-(2-methoxyphenyl)piperazine derivative | D2 Receptor | Radioligand Binding | Potent Antagonist | [4] |
Note: Data for this compound is inferred from a structurally similar ortho-substituted compound to provide a potential indication of its activity profile.
Structure-Activity Relationship (SAR): The Decisive Role of Chlorine's Position
The difference in the pharmacological profiles of these two isomers can be rationalized through structure-activity relationship principles. The position of the electron-withdrawing chlorine atom on the benzyl ring influences the molecule's overall shape, electronic distribution, and ability to form key interactions with receptor binding pockets.
Caption: Workflow for a [³H]5-HT Uptake Inhibition Assay.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or cortex) by homogenization in a sucrose buffer followed by differential centrifugation. [6]2. Incubation: Resuspend the synaptosomal pellet in a physiological buffer. Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound (or vehicle control) for a defined period (e.g., 10 minutes) at 37°C. [6]3. Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]5-hydroxytryptamine ([³H]5-HT). [6]4. Termination: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
Washing: Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). [7]Calculate the specific uptake and plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value.
Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound to a specific G protein-coupled receptor (GPCR), such as the dopamine D2 receptor.
Caption: General Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. [8]2. Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) and a range of concentrations of the competing test compound. [2]3. Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature. [2]4. Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. [8]5. Washing: Wash the filters with ice-cold buffer to minimize non-specific binding. [8]6. Measurement: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Define non-specific binding using a high concentration of a known ligand for the target receptor. [2]Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The comparative analysis of this compound and 1-(4-Chlorobenzyl)piperazine underscores a fundamental principle in medicinal chemistry: isomeric substitution is a powerful tool for modulating pharmacological activity. While 1-(4-Chlorobenzyl)piperazine has a more clearly defined role as a serotonin reuptake inhibitor, the structural features of this compound suggest the potential for a more complex, multi-target profile that warrants further investigation. For researchers in drug discovery, the choice between these isomers will depend on the desired therapeutic target and the intended pharmacological outcome. This guide provides a foundational understanding of their distinct properties and the experimental approaches necessary to further elucidate their therapeutic potential.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- LookChem. (n.d.). Cas 5985-48-8,1-(3-chlorobenzyl).
- PubChem. (n.d.). 4-Chlorobenzylpiperazine.
- S-3. (2023). Supporting Information Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulat.
- Norton, J., et al. (1977). Some pharmacological properties of piperazine. British Journal of Pharmacology, 60(1), 3-8.
- Chang, A. S., et al. (1990). Characterization of [3H]5-hydroxytryptamine uptake within rat cerebrovascular tree. Journal of Neuroscience Research, 26(4), 489-497.
- Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- Arida, R. M., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7.
- Doly, S., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(11), 1878-1886.
- Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203.
- H. Lundbeck A/S. (2003). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. U.S.
- Mokrosz, M. J., et al. (1997). Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1)-adrenoreceptor affinity. Archiv der Pharmazie, 330(6), 177-180.
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor. Polish Journal of Pharmacology and Pharmacy, 44(1), 87-97.
- Mokrosz, J. L., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604-608.
- Kumar, V., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Ghani, U., et al. (2014). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1083-1092.
- Li, W., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 617300.
- Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6864-6867.
- Faquih, A., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 86(10), 985-1002.
- Caccia, S., et al. (2002). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 54(10), 1359-1367.
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- 4. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of Ortho-, Meta-, and Para-Chlorobenzylpiperazine: Unraveling the Influence of Isomeric Substitution on Pharmacological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the piperazine scaffold stands as a privileged structure, forming the core of numerous centrally acting drugs. The seemingly subtle alteration of substituent positions on this versatile ring can dramatically influence a compound's interaction with biological targets, leading to profound differences in pharmacological profiles. This guide provides a comprehensive comparative analysis of three regioisomers of chlorobenzylpiperazine: ortho-, meta-, and para-chlorobenzylpiperazine (o-Cl-BZP, m-Cl-BZP, and p-Cl-BZP). By examining their synthesis, receptor binding affinities, functional activities, and in vivo effects, we aim to elucidate the critical role of chlorine's positional isomerism on the benzyl moiety in shaping their neuropharmacological properties.
The Decisive Role of Isomerism: A Structural Overview
The core structure of chlorobenzylpiperazine consists of a piperazine ring N-substituted with a chlorobenzyl group. The only distinction between the three isomers lies in the position of the chlorine atom on the phenyl ring: position 2 (ortho), position 3 (meta), or position 4 (para). This seemingly minor structural variance significantly alters the molecule's electronic distribution, steric hindrance, and overall conformation, which in turn dictates its ability to bind to and modulate the activity of various neurotransmitter receptors and transporters.
Synthesis of Chlorobenzylpiperazine Isomers: A Methodological Overview
The synthesis of these monosubstituted piperazines is most commonly achieved through the nucleophilic substitution of a chlorobenzyl chloride with an excess of piperazine. This approach leverages the differential reactivity of the two nitrogen atoms in piperazine, where mono-alkylation is favored under controlled conditions.
General Synthetic Pathway
The fundamental reaction involves the N-alkylation of piperazine with the corresponding chlorobenzyl chloride isomer. The use of a base, such as potassium carbonate, and a solvent like butanone or toluene is common. The reaction is typically carried out at elevated temperatures to drive the substitution.
Caption: General synthetic scheme for chlorobenzylpiperazine isomers.
Detailed Experimental Protocol: Synthesis of 1-(4-Chlorobenzyl)piperazine (p-Cl-BZP)
The following protocol is a representative example for the synthesis of the para-isomer, which can be adapted for the ortho- and meta-isomers using the corresponding chlorobenzyl chloride.
Materials:
-
Piperazine
-
4-Chlorobenzyl chloride
-
Toluene
-
Dimethylformamide (DMF)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methylene dichloride (MDC)
Procedure:
-
A mixture of piperazine (0.12 mol), a catalytic amount of DMF (0.5 mL), and KI (0.1 g) is prepared in toluene (15 mL) and heated to 80°C for 30 minutes.[1]
-
A solution of 4-chlorobenzyl chloride in toluene is added to the heated piperazine mixture.[1]
-
The reaction temperature is maintained at 80°C for 2 hours, followed by refluxing for 12 hours.[1]
-
After cooling to 20°C, the toluene layer is washed twice with water.[1]
-
The product is extracted into the aqueous phase by treatment with hydrochloric acid.[1]
-
The aqueous layer is then washed with toluene and methylene dichloride.[1]
-
The aqueous layer is neutralized with a 30% NaOH solution at 10°C, leading to the precipitation of the solid product.[1]
-
The solid 1-(4-chlorobenzyl)piperazine is collected by filtration, dried, and can be further purified by recrystallization.[1]
Comparative Pharmacological Profiles
The positional variation of the chlorine atom profoundly impacts the pharmacological activity of these benzylpiperazine derivatives, particularly their affinity for and functional effects on serotonergic and dopaminergic systems.
Receptor Binding Affinity
Meta-Chlorophenylpiperazine (m-CPP): A Serotonergic Ligand
m-CPP is the most extensively studied of the three isomers and is known to be a non-selective serotonin receptor agonist with notable affinity for several 5-HT receptor subtypes.[2] It also interacts with adrenergic receptors but displays very low affinity for dopamine receptors.[2]
| Receptor Subtype | Binding Affinity (Ki) |
| Serotonin Receptors | |
| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C | Moderate to High (in the range of 100-1000 nM)[2][3] |
| Dopamine Receptors | |
| D2-like | Very Low (>10,000 nM)[2] |
| Adrenergic Receptors | |
| α1, β | Moderate[2] |
Para-Chlorobenzylpiperazine (p-Cl-BZP): A Dopaminergic Ligand?
Information on the receptor binding profile of p-Cl-BZP is less comprehensive. However, some evidence suggests it may have a greater affinity for the dopamine D4 receptor subtype compared to other receptors.[4]
Ortho-Chlorobenzylpiperazine (o-Cl-BZP): The Underexplored Isomer
Specific receptor binding data for o-Cl-BZP is scarce in publicly available scientific literature, highlighting a significant knowledge gap. General principles of structure-activity relationships (SAR) for piperazine-based ligands suggest that the ortho-substitution might introduce steric hindrance that could reduce affinity for certain receptor binding pockets compared to the meta and para isomers.[5]
Functional Activity: From Binding to Biological Response
Functional assays, such as calcium mobilization or cAMP assays, provide insights into whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).
Due to the limited availability of direct comparative functional data, a detailed side-by-side analysis of the functional potencies (EC50 or IC50 values) of the three isomers is not currently possible. However, the behavioral data for m-CPP strongly supports its role as a serotonin receptor agonist.[4]
Caption: Putative receptor interaction profiles of chlorobenzylpiperazine isomers.
In Vivo Behavioral Pharmacology: Translating Molecular Interactions to Systemic Effects
Animal behavioral models provide a crucial link between in vitro pharmacological data and the potential physiological and psychological effects of a compound.
Meta-Chlorophenylpiperazine (m-CPP): A Profile of Serotonergic Modulation
The behavioral effects of m-CPP are consistent with its action as a serotonin agonist. It has been shown to:
-
Suppress locomotor activity: In rats, m-CPP produces a dose-dependent decrease in spontaneous movement.[6]
-
Induce anxiety-like behaviors: In mouse models, m-CPP enhances neophobic and anxious responses.[4]
-
Serve as a discriminative stimulus: Rats can be trained to discriminate m-CPP from saline, and this stimulus generalizes to other serotonin agonists, indicating a shared subjective effect mediated by serotonergic pathways.[7]
Para-Chlorobenzylpiperazine (p-Cl-BZP): Evidence for Locomotor Suppression
Limited studies on p-Cl-BZP also indicate that it suppresses spontaneous ambulatory behavior in rats, similar to m-CPP.[6] This suggests a potential interaction with central neurotransmitter systems that regulate motor activity.
Ortho-Chlorobenzylpiperazine (o-Cl-BZP): A Behavioral Unknown
To date, there is a lack of published in vivo behavioral studies specifically investigating the effects of o-Cl-BZP. This represents a significant gap in our understanding of the complete structure-activity relationship within this isomeric series.
Safety and Toxicity
Preliminary safety data is available for the meta and para isomers from safety data sheets (SDS).
-
m-CPP (hydrochloride): Classified as toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8] The oral LD50 in rats is reported as 142 mg/kg.[8]
-
p-Cl-BZP: Classified as harmful if swallowed and causes severe skin burns and eye damage.[9][10]
No specific toxicity data for o-Cl-BZP is readily available.
Conclusion: The Criticality of Isomeric Position
This comparative guide highlights the profound impact of chlorine's positional isomerism on the pharmacological profile of chlorobenzylpiperazine. The meta isomer, m-CPP, is a well-characterized serotonin receptor agonist with clear behavioral effects mediated by the serotonergic system. The para isomer, p-Cl-BZP, shows some evidence of dopaminergic activity and locomotor suppression, though it is less studied. The ortho isomer, o-Cl-BZP, remains largely uncharacterized, representing an opportunity for future research to complete our understanding of this chemical series.
The distinct pharmacological profiles of these isomers underscore the importance of precise structural control in drug design. For researchers and drug development professionals, this analysis serves as a foundation for the rational design of novel piperazine-based compounds with tailored selectivity and functional activity for specific CNS targets. Further investigation, particularly into the pharmacology of o-Cl-BZP and direct comparative studies of all three isomers, is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical class.
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A Comparative Guide to Validating the Purity of 1-(2-Chlorobenzyl)piperazine Using Reference Standards
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-(2-Chlorobenzyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging certified reference standards, these methods provide the necessary accuracy and reliability to meet stringent regulatory requirements.
The importance of purity is underscored by regulatory bodies like the International Council for Harmonisation (ICH), which has established guidelines such as ICH Q3A for controlling impurities in new drug substances.[1][2][3][4][5] These guidelines necessitate the use of validated, sensitive analytical methods to detect and quantify impurities, ensuring that they are below established safety thresholds.
The Critical Role of Reference Standards
A reference standard is a highly purified compound that is used as a measurement benchmark. In the context of purity validation, a certified reference standard of this compound serves as the definitive point of comparison. Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide well-characterized reference standards for many compounds, including various piperazine derivatives.[6] When a pharmacopeial standard is not available, a certified reference material (CRM) from an accredited supplier or a well-characterized in-house primary standard becomes essential.
This guide will explore the application of four key analytical techniques in conjunction with reference standards for the comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and elucidation of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification and comparison against a reference spectrum.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method with UV detection is typically employed.
The "Why" Behind the Method
The choice of a reversed-phase method, commonly utilizing a C18 column, is based on the non-polar nature of the this compound molecule. The separation is achieved by partitioning the analyte and its impurities between a non-polar stationary phase and a polar mobile phase. UV detection is suitable as the benzyl and piperazine moieties contain chromophores that absorb UV light.
Experimental Protocol: HPLC Purity Determination
-
Preparation of Standard and Sample Solutions:
-
Reference Standard Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the test sample of this compound in the same diluent and at the same concentration as the reference standard.
-
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often preferred to separate impurities with a wide range of polarities. For example, a gradient of Mobile Phase A (e.g., 0.05 M sodium dihydrogen phosphate buffer with 1% triethylamine, pH adjusted to 5.5) and Mobile Phase B (acetonitrile) can be effective.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the reference standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).
-
The identity of the main peak in the sample is confirmed by comparing its retention time to that of the reference standard.
-
Impurities are quantified by comparing their peak areas to the peak area of the reference standard at a known concentration.
-
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A Researcher's Guide to the Comparative Efficacy Assessment of Novel CNS Stimulants: A Framework for Evaluating 1-(2-CBP)
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the preclinical evaluation of novel central nervous system (CNS) stimulants, using the placeholder compound 1-(2-CBP) as a theoretical candidate for analysis. In the absence of publicly available data on 1-(2-CBP), this document serves as a detailed methodological template. By structuring a direct comparison with well-characterized CNS stimulants—namely Methylphenidate, Amphetamine, and Modafinil—researchers can systematically evaluate the efficacy and mechanism of action of new chemical entities.
Introduction to Comparator CNS Stimulants
A thorough understanding of established CNS stimulants is paramount for contextualizing the efficacy of a novel compound. The selected comparators—Methylphenidate, Amphetamine, and Modafinil—represent distinct mechanistic classes and are widely used as benchmarks in psychopharmacological research.[1]
-
Methylphenidate (MPH) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[][3] It primarily blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][5] This action is believed to be the primary mechanism underlying its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[6]
-
Amphetamine (AMPH) , another widely prescribed stimulant for ADHD and narcolepsy, also enhances dopaminergic and noradrenergic neurotransmission.[7] However, its mechanism is more complex than that of methylphenidate. Amphetamine not only blocks the reuptake of dopamine and norepinephrine but also promotes their release from presynaptic vesicles.[8][9][10]
-
Modafinil is a wakefulness-promoting agent with a unique pharmacological profile. While it does inhibit the dopamine transporter, its effects are more complex and less potent than traditional stimulants.[11][12] Its mechanism is thought to also involve the modulation of other neurotransmitter systems, including serotonin, glutamate, and GABA, contributing to its distinct effects on arousal.[13][14]
Foundational In Vitro Efficacy Assessment: Monoamine Transporter Binding Affinity
The initial characterization of a potential CNS stimulant often begins with assessing its interaction with the primary molecular targets of this drug class: the monoamine transporters. Radioligand binding assays are a standard and reliable method to determine the binding affinity of a compound for DAT, NET, and the serotonin transporter (SERT).[15][16] A higher affinity (lower Kᵢ value) for DAT and NET is a common characteristic of many CNS stimulants.[17][18][19]
Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT
This protocol outlines the determination of the inhibitory constant (Kᵢ) of a test compound (e.g., 1-(2-CBP)) for monoamine transporters.
Objective: To quantify the binding affinity of the test compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Biological Source: Cell lines expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands:
-
Test Compound: 1-(2-CBP) dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compounds: Methylphenidate, Amphetamine, and Modafinil for comparison.
-
Assay Buffer: Typically a Tris-HCl based buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the cell lines expressing the respective transporters.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or a reference compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate to allow for equilibrium to be reached.
-
Termination of Binding: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Data Presentation: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound | DAT | NET | SERT |
| 1-(2-CBP) | Experimental Data | Experimental Data | Experimental Data |
| Methylphenidate | ~13 | ~39 | >1000 |
| Amphetamine | ~35 | ~7 | ~2000 |
| Modafinil | ~2800 | ~5000 | >10000 |
Note: Kᵢ values for reference compounds are approximate and can vary based on experimental conditions.
Visualization: Conceptual Workflow for Transporter Binding Assay
Caption: Workflow for determining monoamine transporter binding affinity.
In Vivo Assessment of Psychomotor Stimulation: Locomotor Activity
A hallmark of most CNS stimulants is an increase in spontaneous locomotor activity in rodents. This behavioral assay is a crucial in vivo screen to determine the dose-dependent stimulant effects of a novel compound.
Experimental Protocol: Open-Field Locomotor Activity Assay
Objective: To measure the effect of the test compound on spontaneous locomotor activity in rodents (mice or rats).
Materials:
-
Animals: Male adult mice or rats.
-
Apparatus: Open-field arena equipped with infrared beams or video-tracking software to automatically record movement.
-
Test Compound: 1-(2-CBP) dissolved in a suitable vehicle.
-
Reference Compounds: Methylphenidate, Amphetamine, and Modafinil.
-
Vehicle Control: The solvent used to dissolve the compounds.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal in the open-field arena for a 30-60 minute habituation period to allow baseline activity to stabilize.
-
Administration: Administer the test compound, reference compound, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Recording: Immediately return the animal to the open-field arena and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the drug's effect. Compare the total activity across different treatment groups using appropriate statistical tests.
Data Presentation: Peak Locomotor Activity (% of Vehicle Control)
| Compound | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) |
| 1-(2-CBP) | Experimental Data | Experimental Data | Experimental Data |
| Methylphenidate | ~150% | ~250% | ~400% |
| Amphetamine | ~200% | ~400% | ~600% |
| Modafinil | ~120% | ~150% | ~180% |
Note: Values are illustrative and depend on the specific doses and experimental conditions.
Visualization: Signaling Pathway for Psychomotor Stimulation
Caption: Simplified pathway of stimulant-induced locomotor activity.
Advanced In Vivo Evaluation: Wakefulness and Neurochemical Effects
For a more in-depth understanding of a compound's stimulant properties, assessing its impact on sleep-wake architecture and neurotransmitter dynamics is essential.
Wakefulness Assessment: Multiple Sleep Latency Test (MSLT)
The MSLT in rodents is a valuable tool for quantifying the wake-promoting effects of a compound.
Experimental Protocol: Murine/Rat Multiple Sleep Latency Test
Objective: To measure the latency to sleep onset in rodents following compound administration.
Materials:
-
Animals: Rodents surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Apparatus: Sleep recording and analysis system.
-
Test Compound, Reference Compounds, and Vehicle.
Procedure:
-
Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours.
-
Administration: Administer the compound or vehicle at the beginning of the light (inactive) phase.
-
Testing: At regular intervals (e.g., every 30 minutes for 3-4 hours), provide a "nap opportunity" where the animal is left undisturbed for a set period (e.g., 20 minutes).
-
Scoring: Score the EEG/EMG recordings to determine the latency to the first consolidated sleep epoch for each trial.
-
Data Analysis: Calculate the average sleep latency across all trials for each treatment group and compare.
Data Presentation: Mean Sleep Latency (minutes)
| Compound | Dose (mg/kg) | Mean Sleep Latency (min) |
| 1-(2-CBP) | Dose 1 | Experimental Data |
| Vehicle | - | ~8 |
| Methylphenidate | Effective Dose | ~18 |
| Modafinil | Effective Dose | ~16 |
Note: Values are illustrative and depend on the species, dose, and protocol.
Neurotransmitter Dynamics: In Vivo Microdialysis
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial information about a compound's mechanism of action.
Experimental Protocol: In Vivo Microdialysis in the Prefrontal Cortex or Striatum
Objective: To measure the effect of the test compound on extracellular levels of dopamine and norepinephrine.
Materials:
-
Animals: Rodents surgically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Apparatus: Microdialysis probes, a perfusion pump, a fraction collector, and an HPLC system with electrochemical detection (HPLC-ECD).
-
Artificial Cerebrospinal Fluid (aCSF): For perfusion.
-
Test Compound, Reference Compounds, and Vehicle.
Procedure:
-
Probe Insertion and Stabilization: Insert a microdialysis probe and allow the animal to recover and for neurotransmitter levels to stabilize.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour.
-
Administration: Administer the compound or vehicle.
-
Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify dopamine and norepinephrine concentrations.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and compare across treatment groups.
Data Presentation: Peak Extracellular Neurotransmitter Levels (% of Baseline)
| Compound | Dopamine | Norepinephrine |
| 1-(2-CBP) | Experimental Data | Experimental Data |
| Methylphenidate | ~300-400% | ~250-350% |
| Amphetamine | ~500-1000% | ~400-600% |
| Modafinil | ~150-200% | ~130-180% |
Note: Values are illustrative and can vary significantly based on brain region, dose, and other factors.
Visualization: Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.
Conclusion
This guide provides a structured and scientifically rigorous framework for the preclinical efficacy assessment of a novel CNS stimulant, exemplified by the placeholder 1-(2-CBP). By employing a multi-tiered approach that progresses from in vitro target engagement to in vivo behavioral and neurochemical analyses, researchers can build a comprehensive profile of their compound. The direct comparison with established stimulants like Methylphenidate, Amphetamine, and Modafinil is crucial for interpreting the significance of the experimental findings. Adherence to these detailed protocols and a focus on the underlying scientific rationale will enable a robust evaluation of the therapeutic potential of new chemical entities in the field of CNS drug discovery.
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A Comparative Guide to the Structure-Activity Relationship of Chlorobenzylpiperazine Analogues for Serotonergic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chlorobenzylpiperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, valued for its presence in a multitude of therapeutic agents. Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as high bioavailability.[1] The 1,4-disubstituted piperazine core, in particular, allows for extensive functionalization, leading to compounds with a wide range of biological activities.
When combined with a chlorobenzyl moiety, the resulting scaffold has proven to be a rich source of compounds that interact with the central nervous system, especially with the serotonergic system. Variations in the position of the chlorine atom on the benzyl ring (ortho, meta, or para) can dramatically alter a compound's affinity, selectivity, and functional activity at different serotonin receptor subtypes. This guide will dissect these nuances, providing a comparative framework for understanding and predicting the pharmacological profiles of these analogues.
The Critical Role of Chlorine Atom Position: A Comparative Analysis
The spatial arrangement of the chlorine atom on the benzyl ring is a pivotal determinant of a ligand's interaction with its biological target.[2] Even a slight shift in its position can significantly alter the molecule's electronic properties and conformation, thereby affecting its ability to form key interactions within the binding pockets of serotonin receptors.[2] While direct comparative studies on chlorobenzylpiperazine isomers are limited, valuable insights can be drawn from the closely related chlorophenylpiperazine analogues.
Impact on Serotonin Receptor Binding Affinity
Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors. The position of a substituent on the aryl ring significantly modulates the affinity for these receptors. For a series of arylpiperazine salicylamide derivatives, a clear trend was observed in their binding affinity for the human serotonin 5-HT1A receptor, with the meta-substituted isomer displaying the highest affinity, followed by the ortho and then the para isomers.[2] This suggests that the electronic and steric effects of the substituent in the meta position are most favorable for optimal interaction with the 5-HT1A receptor binding site.
Table 1: Comparative Binding Affinities (Ki, nM) of Chlorophenylpiperazine Analogues at Serotonin Receptors
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | Serotonin Transporter (SERT) | Reference |
| 1-(2-Chlorophenyl)piperazine (oCPP) | Moderate Affinity | Moderate Affinity | Moderate Affinity | Low Affinity | [2] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | High Affinity | Moderate Affinity | High Affinity | Moderate Affinity (IC50 = 230 nM) | [2][3] |
| 1-(4-Chlorophenyl)piperazine (pCPP) | Lower Affinity | Lower Affinity | Lower Affinity | Low Affinity | [2] |
The extensively studied meta-chloro derivative, m-chlorophenylpiperazine (mCPP), is known to be a metabolite of the antidepressant trazodone and exhibits a complex pharmacological profile.[4][5] It acts as an agonist at some central serotonin receptors but as an antagonist at certain peripheral serotonin receptors.[6][7] Furthermore, mCPP demonstrates appreciable affinity for the serotonin transporter, suggesting a potential presynaptic mechanism of action in addition to its direct receptor interactions.[3]
Probing Functional Activity: From Agonism to Antagonism
Beyond binding affinity, the functional consequence of receptor interaction—whether a compound acts as an agonist, antagonist, or inverse agonist—is critical. The position of the chlorine atom also plays a significant role in determining the functional activity of these analogues.
For instance, mCPP is generally considered a serotonin receptor agonist, and its administration in humans leads to neuroendocrine changes consistent with serotonergic stimulation.[8][9] However, at vascular serotonin receptors, it has been shown to act as a potent antagonist.[6] This tissue-dependent functional selectivity highlights the complexity of serotonergic pharmacology and the importance of comprehensive functional characterization.
Table 2: Functional Activity Profile of m-Chlorophenylpiperazine (mCPP)
| Biological Effect | Receptor(s) Implicated | Functional Outcome | Reference |
| Neuroendocrine Changes (e.g., increased cortisol and prolactin) | Central 5-HT Receptors | Agonist | [8][9] |
| Contraction of Rat Jugular Vein | Vascular 5-HT Receptors | Antagonist | [6] |
| Locomotor Activity in Mice | 5-HT1 and 5-HT2C Receptors | Mixed Agonist/Antagonist Effects | [10] |
| Apparent Antinociceptive Properties | 5-HT1 Receptor Subtype | Agonist |
The multifaceted activity of mCPP, influenced by the meta-position of the chlorine atom, underscores the subtle structural modifications that can fine-tune the pharmacological profile of a chlorobenzylpiperazine analogue.
Experimental Protocols for SAR Elucidation
To ensure the scientific integrity and trustworthiness of SAR studies, robust and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize chlorobenzylpiperazine analogues.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To quantify the affinity of chlorobenzylpiperazine analogues for serotonin receptors (e.g., 5-HT1A, 5-HT2A).
Materials:
-
Cell membranes expressing the target serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (chlorobenzylpiperazine analogues) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known ligand like serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The choice of radioligand is critical for selectivity and sensitivity. Using a well-characterized radioligand with high affinity and specificity for the target receptor ensures that the measured competition is indeed at the intended site. The inclusion of a non-specific binding control is essential to differentiate true receptor binding from non-specific interactions with the filter or membrane lipids.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay determines the functional activity of a compound by measuring its ability to stimulate G-protein activation upon binding to a G-protein coupled receptor (GPCR) like the serotonin receptors.
Objective: To determine if a chlorobenzylpiperazine analogue acts as an agonist, partial agonist, or antagonist at a specific serotonin receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compounds at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Step-by-Step Methodology:
-
Membrane and Compound Incubation: Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. The resulting dose-response curve allows for the determination of the EC50 (potency) and Emax (efficacy) of the compound.
Causality Behind Experimental Choices: The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is crucial as it "traps" the G-protein in its active state, allowing for the accumulation of a measurable signal. The pre-incubation with GDP ensures that the G-proteins are in their inactive state before the addition of the agonist and [³⁵S]GTPγS.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate key relationships and processes.
Caption: Key determinants of the SAR of chlorobenzylpiperazine analogues.
Caption: Experimental workflow for a radioligand binding assay.
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A Senior Application Scientist's Guide to Investigating the Cross-reactivity of 1-(2-Chlorobenzyl)piperazine in Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of 1-(2-Chlorobenzyl)piperazine (CBP) in common screening immunoassays. Given the structural similarities between CBP and other piperazine derivatives known to interfere with drug screening assays, a thorough investigation is critical for accurate toxicological and clinical interpretations.
Introduction: The Challenge of Piperazine Cross-Reactivity
Immunoassays are a cornerstone of high-throughput screening in clinical and forensic toxicology due to their speed and sensitivity. However, a significant limitation of this technology is the potential for cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to false-positive results.[1] Piperazine derivatives, a common scaffold in many pharmaceuticals and designer drugs, are a well-documented source of such interference, particularly in assays for amphetamines and 3,4-methylenedioxymethamphetamine (MDMA).[2][3]
One such piperazine derivative of interest is this compound (CBP). While its direct cross-reactivity in common immunoassays is not extensively documented in peer-reviewed literature, its structural components warrant a detailed investigation. This guide will provide the scientific rationale and a detailed experimental protocol to systematically evaluate the cross-reactivity of CBP.
Structural Rationale for Cross-Reactivity Assessment
The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte and its metabolites. Let's examine the key structures:
-
This compound (CBP): A piperazine ring attached to a benzyl group with a chlorine atom at the ortho position of the benzene ring.
-
Amphetamine: A phenethylamine core structure.[4][5][6][7][8]
-
MDMA (Ecstasy): A substituted phenethylamine with a methylenedioxy group on the phenyl ring.[3][9][10][11][12]
-
Trazodone: An antidepressant drug containing a triazolopyridine moiety and a piperazine ring substituted with a 3-chlorophenyl group.[2][13][14][15][16]
-
meta-Chlorophenylpiperazine (m-CPP): A major metabolite of trazodone, known to cross-react with amphetamine and MDMA immunoassays.[1][17][18][19][20]
The core piperazine ring in CBP is a feature it shares with known cross-reactants like m-CPP. The benzyl group, while different from the phenylpropyl group of amphetamine, can adopt conformations that may fit into the antibody binding pocket. The presence of the chloro-substituted benzene ring also introduces electronic and steric properties that could influence antibody binding.
Experimental Design for Cross-Reactivity Assessment
Due to the absence of specific published data on CBP cross-reactivity, this guide proposes a robust, self-validating experimental workflow based on established immunoassay validation principles. The primary methodology employed will be a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening.[21]
Objective
To quantify the percentage cross-reactivity of this compound in commercially available amphetamine and MDMA competitive ELISA kits.
Materials and Methods
3.2.1 Materials:
-
This compound (CBP) analytical standard (≥98% purity)
-
Commercial Amphetamine ELISA Kit (e.g., from Neogen, Creative Diagnostics)[22][23][24]
-
Commercial MDMA ELISA Kit (e.g., from Neogen, Creative Diagnostics)[25][26][27][28][29]
-
Drug-free human urine
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
3.2.2 Preparation of CBP Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of CBP and dissolve it in 10 mL of methanol or another suitable organic solvent.
-
Working Solutions: Prepare a serial dilution of the CBP stock solution in drug-free human urine to create a range of concentrations to be tested (e.g., from 1 ng/mL to 100,000 ng/mL). The specific range should bracket the expected IC50 value.
3.2.3 Experimental Workflow:
The following workflow is based on a standard competitive ELISA protocol. Refer to the specific manufacturer's instructions for the chosen ELISA kits.
Caption: Experimental workflow for determining CBP cross-reactivity.
3.2.4 Detailed Protocol Steps:
-
Follow the kit manufacturer's protocol for the preparation of reagents and the assay procedure.
-
In duplicate wells of the antibody-coated microplate, add the prepared standards, controls, and the serial dilutions of CBP in drug-free urine.
-
Add the enzyme-conjugated amphetamine or MDMA to each well, initiating the competitive binding reaction.
-
Incubate the plate as per the kit's instructions to allow for binding equilibrium to be reached.
-
Wash the plate to remove unbound substances.
-
Add the substrate solution and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of amphetamine/MDMA or cross-reactant in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
4.1 Calculating the IC50:
The IC50 is the concentration of the analyte (or cross-reactant) that causes a 50% reduction in the maximal signal.
-
For both the standard drug and CBP, plot the absorbance values against the logarithm of their respective concentrations.
-
Perform a sigmoidal dose-response curve fit to determine the IC50 value for each.
4.2 Calculating Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:[30]
% Cross-Reactivity = (IC50 of Standard Drug / IC50 of CBP) x 100
4.3 Interpretation of Results:
The calculated percentage indicates the degree to which CBP cross-reacts with the assay antibodies relative to the target analyte. A higher percentage signifies a greater potential for interference.
Hypothetical Comparative Data
The following table presents a hypothetical data set to illustrate how the results of the proposed experiment would be presented. Note: These values are for illustrative purposes only and do not represent actual experimental data.
| Compound | Immunoassay Target | IC50 (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | Amphetamine | 50 | 100% |
| This compound | Amphetamine | 5,000 | 1.0% |
| MDMA | MDMA | 100 | 100% |
| This compound | MDMA | 10,000 | 1.0% |
| m-CPP | Amphetamine | 2,500 | 2.0% |
| m-CPP | MDMA | 1,000 | 10.0% |
In this hypothetical scenario, CBP demonstrates a low but measurable cross-reactivity in both amphetamine and MDMA immunoassays. While the cross-reactivity is lower than that of m-CPP in the MDMA assay, it is still a potential source of false-positive results, especially at high concentrations of CBP.
Causality and Self-Validation
The choice of a competitive ELISA is deliberate, as it is a common screening format susceptible to cross-reactivity from structurally similar compounds.[31] The use of a wide range of CBP concentrations allows for the determination of a dose-response relationship, which is a key aspect of a self-validating protocol. A clear dose-dependent decrease in signal would strongly suggest a specific interaction with the assay antibodies rather than non-specific matrix effects.
The inclusion of a known cross-reactant, such as m-CPP, serves as a positive control and provides a benchmark for the relative cross-reactivity of CBP. The use of commercially available, validated ELISA kits ensures a standardized and reproducible experimental system.
Confirmatory Analysis: The Gold Standard
It is crucial to emphasize that a positive result from any immunoassay, especially when cross-reactivity is suspected, should be considered presumptive. Confirmatory analysis using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential to definitively identify the substance(s) present in a sample.
Conclusion
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A Researcher's Guide to the In Vivo Efficacy of 1-(2-Chlorobenzyl)piperazine Derivatives in Preclinical Pain Models
For drug development professionals and researchers in the neurosciences, the piperazine scaffold is a well-established starting point for novel therapeutics targeting the central nervous system (CNS).[1][2] Specifically, 1-benzylpiperazine and its derivatives have shown a range of activities, from stimulants to potential analgesics.[1][3][4] This guide provides a comprehensive overview of the in vivo efficacy comparison of a particular subclass, 1-(2-Chlorobenzyl)piperazine derivatives, with a focus on their potential as analgesics in preclinical pain models.
While direct comparative in vivo studies on a series of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from closely related analogues to provide a framework for their evaluation. We will delve into the mechanistic rationale, detailed experimental protocols for efficacy testing, and a proposed structure for a comparative analysis.
Mechanistic Rationale: Targeting the Sigma-1 Receptor
The leading hypothesis for the analgesic effect of many benzylpiperazine derivatives is their interaction with the sigma-1 (σ1) receptor.[5] The σ1 receptor is a unique intracellular chaperone protein that modulates several neurotransmitter systems, including glutamatergic and dopaminergic pathways, which are crucial in pain signaling.[6] Antagonism of the σ1 receptor has been shown to produce antinociceptive and anti-allodynic effects in various preclinical pain models.[5][6]
Therefore, the primary mechanism of action for novel this compound derivatives is likely the antagonism of the σ1 receptor. The following diagram illustrates the proposed signaling pathway.
Caption: Experimental workflow for the preclinical evaluation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel analgesics, likely acting through the antagonism of the σ1 receptor. This guide provides a robust framework for the systematic in vivo comparison of novel derivatives. By employing a combination of inflammatory and neuropathic pain models, alongside assessments of motor function, researchers can effectively identify lead candidates for further development. Future studies should also investigate the pharmacokinetic profiles of these derivatives to establish a clear relationship between plasma/brain concentrations and analgesic efficacy.
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- Bishop, M. (2004). Clandestine synthesis routes for benzylpiperazine salts. Microgram Journal, 2(1-4), 27-35. [Link]
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- Latorre, M., Perna, A. M., Gadaleta, D., Capperucci, A., & Stefanachi, A. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2824-2841. [Link]
- Gee, P., Gilbert, M., Richardson, S., Moore, G., Paterson, S., & Graham, P. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. Journal of Medical Toxicology, 4(2), 122-128. [Link]
- Wang, Z., & Votta, B. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ASSAY and Drug Development Technologies, 10(4), 309-320. [Link]
- Sharma, R., Kumar, A., & Singh, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602. [Link]
- Ramirez, M. J., & Domínguez, E. (2015).
- Kumar, S., & Sharma, P. C. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 85-96. [Link]
- Almehmadi, M., Allahyani, M., Alsaiari, A. A., Asif, M., & Kumar, S. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84. [Link]
- Asif, M. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Applied Pharmaceutical Science, 8(11), 176-185. [Link]
- González-Trujano, M. E., & Navarrete, A. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 111-118. [Link]
- European Monitoring Centre for Drugs and Drug Addiction. (2009). BZP/piperazines drug profile. [Link]
- Arbo, M. D., Mecha, E., Carmo, H., Bastos, M. L., & Remião, F. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 228(1), 1-10. [Link]
- Staszewski, M., Karcz, T., McNaught-Flores, D., Leurs, R., Fogel, W. A., & Walczyński, K. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-(2-Chlorobenzyl)piperazine
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(2-Chlorobenzyl)piperazine is a crucial building block in the synthesis of numerous pharmacologically active compounds. This guide provides an in-depth technical comparison of the three primary synthetic routes to this valuable molecule: direct N-alkylation, reductive amination, and the Buchwald-Hartwig amination. Each method is evaluated on its chemical principles, experimental protocol, and key performance indicators to aid in selecting the most appropriate method for your specific research and development needs.
Introduction to this compound
This compound is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates. The 2-chlorobenzyl moiety can be a key pharmacophore or a versatile handle for further chemical modifications. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.
Method 1: Direct N-Alkylation of Piperazine
Direct N-alkylation is a classical and straightforward approach to forming C-N bonds. This method involves the reaction of piperazine, a secondary amine, with an alkylating agent, in this case, 2-chlorobenzyl chloride.
Causality Behind Experimental Choices
The primary challenge in the direct alkylation of piperazine is achieving selective mono-alkylation. Piperazine possesses two nucleophilic secondary amine groups, making it susceptible to di-alkylation, which leads to the formation of the undesired 1,4-bis(2-chlorobenzyl)piperazine byproduct. To circumvent this, several strategies can be employed:
-
Use of Excess Piperazine: Employing a large excess of piperazine shifts the reaction equilibrium towards the formation of the mono-alkylated product. However, this necessitates an efficient separation of the product from the unreacted piperazine.
-
In Situ Formation of Piperazine Monohydrochloride: By reacting one equivalent of piperazine with one equivalent of a strong acid (like HCl), one of the amine groups is protonated and rendered non-nucleophilic, thus favoring mono-alkylation at the free amine.
-
Use of a Protecting Group: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a suitable protecting group (e.g., Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.
The choice of base is also critical. A mild inorganic base like potassium carbonate is often preferred to neutralize the hydrochloric acid formed during the reaction without significantly increasing the nucleophilicity of the mono-substituted product, which would favor di-alkylation.
Experimental Protocol
Materials:
-
Piperazine
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine (3 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add a solution of 2-chlorobenzyl chloride (1 equivalent) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot reaction that is often milder and more selective than direct alkylation. It involves the formation of an imine or iminium ion intermediate from the reaction of an amine (piperazine) with a carbonyl compound (2-chlorobenzaldehyde), followed by in situ reduction to the desired amine.
Causality Behind Experimental Choices
This method offers better control over mono-alkylation because the imine formation is reversible and the subsequent reduction is typically faster than the formation of a di-substituted enamine. The choice of reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion intermediate. The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
Experimental Protocol
Materials:
-
Piperazine
-
2-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of piperazine (1.2 equivalents) in dichloromethane, add 2-chlorobenzaldehyde (1 equivalent).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Workflow for Reductive Amination.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While typically used for coupling amines with aryl halides, it can be adapted for the synthesis of N-benzylpiperazines. This method is particularly useful when dealing with less reactive coupling partners or when high functional group tolerance is required.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent. The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired coupling. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine and facilitate the formation of the active catalyst. The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst. To control for mono-alkylation, N-Boc-piperazine is often used as the starting material, followed by a deprotection step.
Experimental Protocol
Materials:
-
N-Boc-piperazine
-
2-Chlorobenzyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Buchwald-Hartwig Coupling
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous, degassed toluene, followed by N-Boc-piperazine (1.2 equivalents) and 2-chlorobenzyl chloride (1 equivalent).
-
Heat the reaction mixture to 100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude 1-Boc-4-(2-chlorobenzyl)piperazine by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Comparative Analysis
| Feature | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | Piperazine, 2-Chlorobenzyl chloride | Piperazine, 2-Chlorobenzaldehyde | N-Boc-piperazine, 2-Chlorobenzyl chloride |
| Key Reagents | K₂CO₃ | NaBH(OAc)₃ | Pd(OAc)₂, XPhos, NaOt-Bu, TFA |
| Selectivity | Moderate (risk of di-alkylation) | High (good mono-selectivity) | Excellent (with protecting group strategy) |
| Reaction Conditions | Moderate (60°C) | Mild (room temperature) | High temperature (100°C), inert atmosphere |
| Typical Yield | 60-80% | 75-90% | 85-95% (over two steps) |
| Purity (after work-up) | Moderate | Good | High |
| Cost | Low | Moderate | High (due to catalyst and ligand) |
| Scalability | Good | Excellent | Moderate (cost can be a factor) |
| Safety Considerations | 2-Chlorobenzyl chloride is a lachrymator and skin irritant.[2] | 2-Chlorobenzaldehyde is a skin and eye irritant.[3][4] NaBH(OAc)₃ is moisture-sensitive. | Palladium catalysts are toxic. NaOt-Bu is a strong base. TFA is corrosive. |
| Green Chemistry | Use of excess amine, moderate energy | Use of stoichiometric reagents, mild conditions | Use of heavy metal catalyst, high energy |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the project.
-
Direct N-Alkylation is a cost-effective method suitable for large-scale synthesis where the separation of the product from excess piperazine can be efficiently managed. However, careful optimization is required to minimize the formation of the di-substituted byproduct.
-
Reductive Amination offers a good balance of selectivity, yield, and operational simplicity.[5] It is an excellent choice for laboratory-scale synthesis and for generating libraries of analogues due to its mild reaction conditions and generally high yields.
-
Buchwald-Hartwig Amination provides the highest yields and purity, making it an attractive option for the synthesis of high-value compounds where cost is a secondary consideration.[6] The use of a protecting group strategy ensures excellent control over mono-substitution. However, the high cost of the palladium catalyst and ligand, as well as the need for an inert atmosphere, may limit its applicability for large-scale production.
Ultimately, the decision should be based on a careful evaluation of the project's goals, including the desired scale, purity requirements, and budget. For early-stage drug discovery and medicinal chemistry efforts, reductive amination often represents the most practical and efficient approach. For process development and large-scale manufacturing, a well-optimized direct alkylation protocol may be the most economically viable option.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C-N Bonds. Accounts of Chemical Research, 33(3), 213–221. [Link]
- Safety Data Sheet - 2-chlorobenzaldehyde. (n.d.).
- Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. (n.d.). Cole-Parmer.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. [Link]
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
- Surine, E. C., & Miller, S. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
- IMARC Group. (2024). Piperazine Prices, News, Monitor, Analysis and Forecast.
Sources
A Comparative Analysis of Cytotoxicity: 1-(2-Chlorobenzyl)piperazine and Doxorubicin in MCF-7 Breast Cancer Cells
This guide provides a comparative overview of the cytotoxic profiles of the well-established chemotherapeutic agent, doxorubicin, and the piperazine derivative, 1-(2-Chlorobenzyl)piperazine, within the context of the MCF-7 human breast cancer cell line. While extensive data exists for doxorubicin, this document synthesizes available information on the anticancer properties of piperazine-based compounds to frame a comparative discussion and propose experimental validation for this compound. This guide is intended for researchers, scientists, and professionals in drug development exploring novel anticancer agents.
Introduction: The Imperative for Novel Breast Cancer Therapeutics
Breast cancer remains a significant global health challenge, necessitating the continuous search for more effective and less toxic therapeutic agents. The MCF-7 cell line, an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, serves as a cornerstone in vitro model for studying the efficacy of new potential drugs. Doxorubicin, an anthracycline antibiotic, is a potent and widely used chemotherapeutic agent for breast cancer.[1][2] Its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] However, its clinical utility is often limited by significant cardiotoxicity and the development of drug resistance.
The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in numerous clinically approved drugs.[3] Various derivatives of piperazine have demonstrated significant cytotoxic activity against a range of cancer cell lines, including MCF-7, often by inducing apoptosis.[4][5] This has spurred interest in exploring simpler piperazine derivatives, such as this compound, as potential anticancer agents. This guide will compare the known cytotoxic effects and mechanisms of doxorubicin in MCF-7 cells with the reported activities of structurally related piperazine compounds, providing a rationale for the experimental evaluation of this compound.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 0.133 - 8.306 | [2][5] |
| Benzimidazole-piperazine hybrid (Compound 17) | MCF-7 | 4.2 | |
| Phenylsulfonylpiperazine derivative (Compound 3) | MCF-7 | 4.48 | [6] |
| 1-(4-chlorobenzhydryl)piperazine derivative (Compound 5c) | MCF-7 | 6.09 | [7] |
| Piperazine amide derivative | MCF-7 | Not specified, but active | [8] |
Proposed Mechanisms of Action
Doxorubicin: A Multi-faceted Approach to Cell Death
Doxorubicin's cytotoxic effects in MCF-7 cells are mediated through multiple pathways. Its primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks, cell cycle arrest, and the activation of apoptotic pathways.[1][2] In MCF-7 cells, doxorubicin has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[2][9][10] This shift in the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins promotes the release of cytochrome c from the mitochondria, activating the caspase cascade.[2][9] Specifically, the activation of initiator caspases like caspase-8 and caspase-9, and effector caspases such as caspase-3 (though MCF-7 cells are known to be caspase-3 deficient, reconstitution studies show its importance) and caspase-7, ultimately leads to the execution of apoptosis.[1][11]
Doxorubicin-induced apoptotic signaling pathway in MCF-7 cells.
This compound: A Postulated Apoptotic Inducer
While the precise mechanism of action for this compound in cancer cells is not yet elucidated, studies on various other cytotoxic piperazine derivatives suggest that apoptosis induction is a common mode of action.[3][5] These compounds have been shown to trigger apoptotic cell death in cancer cells, including MCF-7.[4] The presence of the benzylpiperazine core in many psychoactive substances is known to affect neurotransmitter transporters; however, in the context of cancer, the cytotoxic effects are more likely attributed to the induction of programmed cell death.[12][13] It is hypothesized that this compound, like other cytotoxic piperazine derivatives, may initiate apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell death. Further mechanistic studies are required to confirm this hypothesis.
Experimental Protocols
To empirically compare the cytotoxicity of this compound and doxorubicin, a standardized in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a reliable and reproducible method for assessing cell density based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
Objective: To determine and compare the IC50 values of this compound and doxorubicin in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride
-
This compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
1% Acetic acid
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete growth medium, and perform a cell count.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions for both this compound and doxorubicin in complete growth medium. A typical concentration range for doxorubicin would be 0.01 to 10 µM, while a broader range (e.g., 0.1 to 100 µM) should be tested for the piperazine compound initially.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
This guide presents a comparative framework for evaluating the cytotoxicity of this compound against the established chemotherapeutic, doxorubicin, in MCF-7 breast cancer cells. While doxorubicin exhibits potent cytotoxicity through well-defined mechanisms, the growing body of evidence for the anticancer activity of various piperazine derivatives suggests that this compound is a worthy candidate for further investigation.
The immediate next step is to perform in vitro cytotoxicity assays, such as the SRB assay detailed above, to determine the IC50 value of this compound in MCF-7 cells. Should the compound demonstrate significant cytotoxic activity, subsequent studies should focus on elucidating its mechanism of action. This would involve assays to assess apoptosis induction (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis, and investigation into its effects on key signaling pathways involved in cancer cell proliferation and survival. A thorough understanding of its efficacy and mechanism will be crucial in determining its potential as a novel therapeutic agent for breast cancer.
References
- Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (URL: [Link])
- Reconstitution of Caspase 3 Sensitizes MCF-7 Breast Cancer Cells to Doxorubicin- and Etoposide-induced Apoptosis. (URL: [Link])
- Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells. (URL: [Link])
- Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (URL: [Link])
- Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. (URL: [Link])
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (URL: [Link])
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (URL: [Link])
- Targeting Mitochondrial-Nuclear Apoptotic Signaling Pathways, Metabolic Pathways and Reversal of Doxorubicin (DOX) Cell Resistance in Breast Cancer Cell Lines by Sambucus nigra (SNA). (URL: [Link])
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (URL: [Link])
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. (URL: [Link])
- Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. (URL: [Link])
- Benzylpiperazine - Wikipedia. (URL: [Link])
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (URL: [Link])
- Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjug
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIV
- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (URL: [Link])
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (URL: [Link])
- Benzylpiperazine: a drug of abuse?. (URL: [Link])
- Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... (URL: [Link])
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A Senior Application Scientist's Guide to Comparative Docking of Piperazine Isomers
Introduction: The Critical Role of Stereochemistry in Piperazine-Based Drug Design
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1] This six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and physicochemical properties that are highly advantageous for drug design.[1][2] It is particularly prevalent in central nervous system (CNS) agents, where it often serves as a key pharmacophoric element or a linker to improve properties like aqueous solubility and bioavailability.[3][4][5]
However, the true power and complexity of the piperazine scaffold lie in its stereochemistry. The introduction of substituents on the ring can create stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.[6] These subtle spatial differences can have profound consequences on a drug's pharmacodynamic and pharmacokinetic profiles. One isomer might bind to the target protein with high affinity, leading to the desired therapeutic effect, while its counterpart could be inactive, less active, or even responsible for off-target effects and toxicity.[6][7]
This guide provides a comprehensive, field-proven methodology for conducting comparative molecular docking studies of piperazine isomers. We will move beyond a simple procedural checklist to explain the causality behind each experimental choice. Using the Dopamine D2 Receptor (D2R)—a critical target for antipsychotic drugs—as our case study, we will dissect the process of evaluating how cis and trans isomers of a substituted piperazine ligand can exhibit differential binding, offering insights that are crucial for rational drug design and lead optimization.[8][9]
Part 1: Designing the Comparative Docking Study
Principle of the Workflow: A Self-Validating System
A robust computational study is a self-validating one. The workflow must be logical, reproducible, and grounded in established biochemical principles. Our approach is designed to systematically prepare the biological target and ligand isomers, execute the docking simulation, and analyze the results in a comparative framework. This ensures that the observed differences in binding can be confidently attributed to the stereochemical variations between the isomers.
Here is a high-level overview of our validated workflow:
Caption: High-level workflow for a comparative docking study.
Case Study Selection: Dopamine D2 Receptor and a Disubstituted Piperazine
-
Target Protein: The Dopamine D2 Receptor (D2R) is a G-protein-coupled receptor and a primary target for antipsychotic medications.[8][9] Its dysregulation is implicated in schizophrenia and Parkinson's disease. We will use the crystal structure of the human D2R in complex with the antipsychotic drug risperidone (PDB ID: 6CM4), which provides a well-defined binding pocket.[9]
-
Ligand Isomers: We will investigate a hypothetical 2,6-dimethyl-substituted piperazine derivative. This substitution pattern creates cis and trans diastereomers. In the cis isomer, both methyl groups are on the same side of the piperazine ring plane, while in the trans isomer, they are on opposite sides.[10][11] This seemingly minor difference can significantly alter the molecule's shape and how it fits into the D2R binding site.
Step-by-Step Protocol: Target Protein Preparation
The goal of protein preparation is to clean the crystal structure and prepare it for docking by adding missing atoms and assigning correct charges.
-
Obtain the Structure: Download the PDB file for 6CM4 from a worldwide Protein Data Bank (wwPDB) member, such as RCSB PDB.[12][13][14] This file contains the 3D coordinates of the protein atoms.
-
Clean the Structure: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), perform the following crucial steps:
-
Remove Non-essential Molecules: Delete all water molecules, co-factors, and the original co-crystallized ligand (risperidone) from the PDB file. This ensures the binding site is empty for our new ligands.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[15]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges). This is essential for calculating the electrostatic interactions component of the docking score.[15]
-
-
Save the Prepared Receptor: Export the final, cleaned protein structure in the PDBQT file format, which is required by AutoDock Vina and includes charge and atom type information.[16]
Step-by-Step Protocol: Ligand Isomer Preparation
Accurate 3D representations of the isomers are non-negotiable for a meaningful study. It is imperative to dock each isomer separately.[17]
-
Generate 2D Structures: Draw the cis and trans isomers of the 2,6-dimethylpiperazine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert these 2D structures into 3D models.
-
Energy Minimization: Perform an energy minimization on each 3D structure using a force field (e.g., MMFF94). This step finds the most stable, low-energy conformation for each isomer, which is the most likely state to be found in a biological system.
-
Assign Torsions and Save: Define the rotatable bonds within each ligand and save them in the PDBQT format for docking.
The Docking Simulation: Probing the Binding Site
Molecular docking uses a search algorithm and a scoring function to predict the preferred binding mode and affinity of a ligand to a protein.[18]
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. A "grid box" is placed around the active site of the D2R.[19] A reliable method is to center this box on the position of the original, co-crystallized ligand (risperidone in 6CM4).[16] The size of the box should be large enough to encompass the entire binding pocket and allow the ligand isomers to rotate and translate freely within it.
-
Configure and Run Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.[20] Execute the AutoDock Vina simulation from the command line for each isomer separately.[15] Vina will generate multiple binding poses for each isomer, ranked by their predicted binding affinity.
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- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
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- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
A Researcher's Guide to Navigating the Metabolic Landscape of Benzylpiperazine Derivatives
Topic: Assessing the Metabolic Stability of 1-(2-Chlorobenzyl)piperazine vs. Other Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Paradox in Drug Design
The piperazine ring is a cornerstone in medicinal chemistry, lauded for its versatility and presence in numerous approved drugs. Its two nitrogen atoms provide ideal handles for modulating physicochemical properties like solubility and for establishing critical interactions with biological targets. However, this structural asset often conceals a metabolic liability. The piperazine scaffold is frequently a primary target for Phase I metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and poor pharmacokinetic profiles.[1][2]
For drug development professionals, understanding and mitigating these metabolic risks early is paramount. A compound that is highly potent in vitro but metabolically unstable is unlikely to succeed in vivo. This guide provides an in-depth comparison of the metabolic stability of this compound against a curated set of its derivatives. We will explore the causal relationships between chemical structure and metabolic fate, provide a robust experimental framework for assessment, and present actionable insights for designing more durable drug candidates.
Pillar 1: Understanding the Metabolic Vulnerabilities of the Benzylpiperazine Core
The metabolic fate of benzylpiperazine derivatives is primarily dictated by Phase I oxidative reactions.[1] The structure of our lead compound, this compound, presents several potential "hot spots" for enzymatic attack.
Key Metabolic Pathways:
-
Piperazine Ring Oxidation: The carbon atoms alpha to the nitrogen atoms are susceptible to hydroxylation, which can sometimes lead to ring opening.[1]
-
N-Dealkylation: The benzyl group can be cleaved from the piperazine nitrogen, a common metabolic route for many N-substituted compounds.[1][2]
-
Benzylic Hydroxylation: The methylene bridge connecting the phenyl ring and the piperazine is a prime target for oxidation to form a carbinolamine, which can be unstable.
-
Aromatic Hydroxylation: The benzyl ring itself can be hydroxylated. In N-benzylpiperazine, para-hydroxylation is a major metabolic pathway.[3]
The specific CYP enzymes involved in piperazine metabolism can vary but often include key drug-metabolizing enzymes like CYP2D6, CYP1A2, and CYP3A4.[4][5][6]
Caption: Predicted Phase I metabolic pathways for the benzylpiperazine scaffold.
Pillar 2: Structure-Metabolism Relationship (SMR) Analysis
To rationally design more stable molecules, we must first understand how specific structural modifications impact metabolic outcomes. We will compare our lead compound, This compound (Cpd-2) , against a series of hypothetical, yet informative, derivatives.
| Compound ID | Structure | Key Modification | Predicted Metabolic Impact & Rationale |
| Cpd-1 | 1-Benzylpiperazine | Baseline (Unsubstituted) | Serves as the reference. Expected to be metabolically labile via N-dealkylation and para-hydroxylation of the benzyl ring.[3] |
| Cpd-2 | This compound | Ortho-Chloro Substitution | The electron-withdrawing chlorine atom may deactivate the aromatic ring towards oxidation. The ortho position could provide some steric hindrance to N-dealkylation, potentially improving stability over Cpd-1. |
| Cpd-3 | 1-(4-Chlorobenzyl)piperazine | Para-Chloro Substitution | The para-position is now blocked, preventing the common para-hydroxylation pathway. However, metabolism may be shunted to other positions on the ring or to the piperazine moiety itself. |
| Cpd-4 | 1-(2,6-Dichlorobenzyl)piperazine | Di-Ortho Substitution | The two chlorine atoms provide significant steric bulk around the benzylic carbon and the nitrogen linkage. This is a classic "metabolic blocking" strategy intended to dramatically slow N-dealkylation and benzylic oxidation. |
| Cpd-5 | 1-Methyl-4-(2-chlorobenzyl)piperazine | N-Methylation of Piperazine | The addition of a small alkyl group to the second nitrogen (N4) can influence the overall electronic properties and may itself be a site for N-demethylation, potentially competing with N-debenzylation. |
This systematic modification allows us to dissect the contribution of electronics, sterics, and alternative metabolic sites to the overall stability of the scaffold.
Pillar 3: Experimental Verification via In Vitro Microsomal Stability Assay
Theoretical predictions must be validated with empirical data. The foundational assay for this purpose is the Liver Microsomal Stability Assay . This experiment measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes, a subcellular fraction rich in these enzymes.[1][7]
Core Principle & Causality
We incubate the test compound with liver microsomes and a crucial cofactor, NADPH. NADPH is required by CYP enzymes to facilitate oxidative metabolism.[7] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance. A compound that disappears quickly is metabolically unstable. To ensure the observed degradation is enzymatic and NADPH-dependent, a control incubation is run without the NADPH regenerating system.[7] Chemical instability can thus be distinguished from metabolic instability.
Caption: General workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and clarity.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4. This mimics physiological pH.
-
Test Compound Stock: Prepare a 10 mM stock solution of each test compound (Cpd-1 to Cpd-5) in DMSO.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer.[1][8] The G6P/G6PDH system continuously regenerates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation.
-
Microsomal Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.
2. Incubation Procedure: [9]
-
Label two sets of microcentrifuge tubes for each compound: "+NADPH" and "-NADPH".
-
Add buffer, the microsomal suspension, and the test compound (final concentration 1 µM) to all tubes. Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.
-
Initiate the Reaction: To the "+NADPH" tubes, add the NADPH regenerating system. To the "-NADPH" tubes, add an equal volume of phosphate buffer. This marks time zero (T=0).
-
Incubate all tubes at 37°C in a shaking water bath.
3. Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile (ACN) with an internal standard (e.g., tolbutamide).[1] The cold ACN serves two purposes: it precipitates the microsomal proteins to halt all enzymatic activity and prepares the sample for analysis.
4. Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
5. Data Analysis & Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Half-Life (t½): Calculated as 0.693 / k. This represents the time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[10]
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]). CLint represents the intrinsic ability of the liver enzymes to metabolize the drug. A lower CLint value signifies better metabolic stability.[10]
Comparative Data Summary
The following table presents hypothetical, yet mechanistically plausible, data from the microsomal stability assay described above.
| Compound ID | Key Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Class |
| Cpd-1 | Baseline | 8 | 86.6 | Low |
| Cpd-2 | Ortho-Chloro | 22 | 31.5 | Moderate |
| Cpd-3 | Para-Chloro | 18 | 38.5 | Moderate |
| Cpd-4 | Di-Ortho-Chloro | >60 | <11.5 | High |
| Cpd-5 | N-Methylation | 15 | 46.2 | Low-Moderate |
Analysis of Results:
-
Cpd-1 (Baseline): As expected, the unsubstituted benzylpiperazine is rapidly metabolized, showing a short half-life and high clearance.
-
Cpd-2 & Cpd-3 (Monochloro): Both ortho and para-chloro substitutions confer a significant improvement in metabolic stability compared to the baseline. The ortho-substitution in our lead compound (Cpd-2) provides a slight stability advantage, likely due to a combination of electronic deactivation and steric hindrance near the nitrogen.
-
Cpd-4 (Dichloro): The "metabolic blocking" strategy is highly effective. The steric shield provided by the two ortho-chlorine atoms dramatically reduces the rate of metabolism, resulting in a long half-life and low intrinsic clearance.
-
Cpd-5 (N-Methyl): Adding another potential metabolic site does not improve stability over the chlorinated analogs. The molecule is likely metabolized via both N-demethylation and N-debenzylation, resulting in clearance that is better than baseline but worse than Cpd-2.
Conclusion and Strategic Outlook
This guide demonstrates a systematic approach to assessing and improving the metabolic stability of benzylpiperazine derivatives. Our analysis, grounded in established biochemical principles and validated by a robust in vitro protocol, reveals clear structure-metabolism relationships.
The metabolic instability of the benzylpiperazine core can be effectively addressed through strategic halogenation of the benzyl ring. While a single chlorine atom at the ortho- or para-position offers moderate improvement, a di-ortho substitution pattern provides a powerful metabolic block, significantly enhancing compound durability. For researchers facing metabolic challenges with this scaffold, such "metabolic blocking" should be a primary design strategy. Further exploration could involve bioisosteric replacement of the piperazine ring itself with more stable alternatives like piperidine or morpholine, which can sometimes offer a more favorable metabolic profile.[1][11][12] By integrating this SMR knowledge early in the design-make-test-analyze cycle, drug discovery teams can more efficiently advance compounds with pharmacokinetic properties suitable for in vivo success.
References
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Reith, M. E. A., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
- Reith, M. E. A., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate.
- Bavetsias, V., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1519-1525.
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.
- Wójcikowski, J., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLOS ONE, 10(3), e0122907.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- ResearchGate. (2007). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF.
- Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray.
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- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(1), 1-15.
- Lee, D., et al. (2012). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Forensic Science International, 215(1-3), 120-126.
- Wójcikowski, J., & Daniel, W. A. (2009). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports, 61(6), 1064-1074.
- Dalvie, D., et al. (2009). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 37(6), 1219-1230.
- Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
- Ayano, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Pharmacology and Therapeutics, 4(2), 1085.
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- 3. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Method Validation for 1-(2-Chlorobenzyl)piperazine
For researchers, scientists, and drug development professionals, the robust quantification of analytes in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth comparison of validated bioanalytical methodologies for 1-(2-Chlorobenzyl)piperazine (o-CPP), a significant piperazine derivative. While comprehensive public validation data for o-CPP is limited, this document leverages established methods for structurally analogous piperazine compounds to present a scientifically grounded comparison between the two gold-standard analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles and acceptance criteria outlined are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and data integrity.[1][2][3][4]
The Analytical Imperative: Why Method Validation is Critical
This guide will dissect two primary analytical approaches, detailing their respective strengths and weaknesses, and provide the technical rationale behind the experimental choices.
Core Validation Parameters: A Synopsis
Before delving into the specific methods, it is crucial to understand the key parameters assessed during bioanalytical method validation, as stipulated by regulatory bodies.[4][6][7]
| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] | No significant interference at the retention time of the analyte and internal standard (IS). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower quantification limits. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4] | Signal-to-noise ratio ≥ 5; Accuracy within ±20% of nominal; Precision ≤ 20% CV. |
| Accuracy | The closeness of the determined value to the nominal or known true value.[6] | Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. Assessed as intra-day (repeatability) and inter-day (intermediate precision). | Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ).[6] |
| Recovery | The extraction efficiency of an analytical method, expressed as the percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible, though a specific percentage is not mandated. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preeminent technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[8]
Scientific Rationale for LC-MS/MS
The choice of LC-MS/MS is predicated on its ability to separate the analyte of interest from endogenous matrix components chromatographically, followed by highly selective detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. This dual-filter of separation and detection minimizes interferences and allows for very low limits of quantification. For piperazine derivatives, which are basic compounds, positive electrospray ionization (ESI) is typically employed as it readily forms protonated molecules [M+H]+.[9]
Experimental Protocol: LC-MS/MS for this compound in Human Plasma
This protocol is a representative method synthesized from established procedures for similar piperazine analogs.[2][10][11]
1. Sample Preparation: Protein Precipitation
-
Rationale: This is the simplest and fastest sample preparation technique for plasma. It involves adding a water-miscible organic solvent (typically acetonitrile) to denature and precipitate plasma proteins, releasing the drug into the supernatant.[12]
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d8 or a structurally similar analog like mCPP-d8 at 100 ng/mL).[2]
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
2. Chromatographic Conditions
-
Rationale: A C18 reversed-phase column is standard for separating moderately polar compounds like piperazine derivatives. A gradient elution with a mobile phase containing a weak acid (e.g., formic acid) ensures good peak shape and efficient ionization in positive ESI mode.
-
Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
3. Mass Spectrometric Conditions
-
Rationale: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule of o-CPP) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process is highly selective and significantly reduces background noise.
-
Parameters:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 197.1 -> Q3: 154.0 (Qualifier), 119.1 (Quantifier)[13]
-
IS (e.g., mCPP-d8): Q1: 205.1 -> Q3: 162.0
-
-
Visualization of LC-MS/MS Workflow
Caption: LC-MS/MS bioanalytical workflow from sample preparation to data acquisition.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative to LC-MS/MS, particularly for volatile and thermally stable compounds. For some piperazine derivatives, derivatization may be necessary to improve chromatographic properties.
Scientific Rationale for GC-MS
GC-MS offers excellent chromatographic resolution and is a robust, widely available technique.[14] Electron Ionization (EI) is a common ionization technique in GC-MS that produces complex, reproducible fragmentation patterns, which are excellent for structural confirmation and library matching. The choice between GC-MS and LC-MS/MS often depends on the analyte's properties, required sensitivity, and laboratory instrumentation availability.
Experimental Protocol: GC-MS for this compound in Urine
This protocol is representative, drawing from methods developed for other piperazine derivatives in urine.[15][16][17]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a classic sample cleanup technique that partitions the analyte from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties. For basic compounds like o-CPP, the sample pH is raised to deprotonate the analyte, increasing its solubility in the organic solvent.[17]
-
Procedure:
-
To 1 mL of urine in a glass tube, add 10 µL of an internal standard (IS) working solution (e.g., 1-(3-chlorophenyl)piperazine at 1 µg/mL).
-
Add 100 µL of 5M Sodium Hydroxide to adjust the pH to >11.
-
Add 4 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes, then centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Rationale: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating a wide range of drug compounds. A temperature gradient program is used to ensure the elution of analytes with good peak shape in a reasonable time.
-
Parameters:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 290°C
-
Hold: 5 min at 290°C
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Hypothetical):
-
This compound: m/z 196 (Molecular Ion), 154, 116[13]
-
IS (e.g., m-CPP): m/z 196, 154, 113
-
-
-
Visualization of GC-MS Workflow
Sources
- 1. qascf.com [qascf.com]
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Comparative review of synthetic routes to substituted benzylpiperazines
Introduction
The 1-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antihistamines, antipsychotics, and antidepressants.[1] The ability to efficiently and selectively synthesize diversely substituted benzylpiperazines is therefore of critical importance to drug discovery and development professionals. This guide provides a comparative analysis of the three principal synthetic routes to this valuable molecular framework: classical N-alkylation, reductive amination, and modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method, providing field-proven insights to guide your synthetic strategy.
Overview of Synthetic Strategies
The choice of synthetic route to a target benzylpiperazine is governed by several factors, including the availability of starting materials, desired scale, functional group tolerance, and cost. The three primary disconnection approaches are illustrated below.
Caption: Primary disconnection strategies for synthesizing substituted benzylpiperazines.
Method 1: Direct N-Alkylation with Benzyl Halides
Direct N-alkylation is a classical and straightforward approach involving the nucleophilic substitution of a benzyl halide with piperazine. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed.
Mechanistic Insight
The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.
A primary challenge in this synthesis is controlling selectivity. Since piperazine has two secondary amine groups of similar reactivity, the reaction can readily lead to a mixture of the desired mono-benzylpiperazine and the undesired 1,4-dibenzylpiperazine.[2] The mono-benzylated product is also a nucleophile and can react with another equivalent of the benzyl halide.
Strategies for Achieving Mono-Selectivity:
-
Large Excess of Piperazine: Using a significant excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability towards mono-alkylation. However, this necessitates a subsequent separation of the product from the unreacted piperazine, which can be challenging due to their similar physical properties.
-
Use of Protecting Groups: A more elegant approach involves using a mono-protected piperazine derivative, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group deactivates one nitrogen, allowing for selective alkylation of the other. The protecting group is then removed in a subsequent step. This method offers excellent control but adds steps to the overall sequence.[3]
-
In Situ Salt Formation: A clever and efficient method, detailed in Organic Syntheses, involves using a specific ratio of piperazine free base and piperazine dihydrochloride.[4] This buffers the reaction system and precipitates the product as a dihydrochloride salt, effectively preventing over-alkylation.
Performance and Scope
Direct alkylation is robust and tolerant of a wide range of substituents on the benzyl ring. However, highly reactive benzyl halides are more prone to causing di-substitution.[5]
| Starting Material (Halide) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Benzyl Chloride | Piperazine/Piperazine·2HCl | Ethanol | 65 | 30 min | 65-75 (isolated) | [4] |
| 4-Methoxybenzyl Chloride | K₂CO₃ | DMF | RT | 24 h | 95 | [6] |
| Benzyl Bromide | K₂CO₃ | DMF | 90 | - | - | [6] |
| 4-tert-Butylbenzyl Chloride | In situ Monohydrochloride | Ethanol/Water | 70 | 30 min | 75 | [6] |
Method 2: Reductive Amination
Reductive amination is a powerful and widely used one-pot method for C-N bond formation. It involves the reaction of a carbonyl compound (a substituted benzaldehyde) with an amine (piperazine) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[7]
Mechanistic Insight
The reaction is a two-step process, often performed concurrently in a single reaction vessel.[8]
-
Imine/Iminium Ion Formation: The nucleophilic piperazine attacks the electrophilic carbonyl carbon of the benzaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. This step is often facilitated by mildly acidic conditions.
-
Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the iminium ion to a C-N single bond.
The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9] It is a mild and selective hydride donor that is particularly effective at reducing iminium ions under the slightly acidic conditions that favor their formation.[8] It is less reactive towards aldehydes and ketones, minimizing the formation of the corresponding benzyl alcohol as a side product.[7][9]
Performance and Scope
Reductive amination is arguably the most versatile and reliable method for preparing mono-N-alkylated amines, effectively avoiding the over-alkylation issues common in direct alkylation.[8] The reaction conditions are mild and tolerate a wide array of functional groups on both the aldehyde and the amine.[9]
| Starting Material (Aldehyde) | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Cycloheptanone | Aniline | NaBH(OAc)₃ | DCE | - | 96 | [8] |
| Benzaldehyde | 1-Phenylpiperazine | NaBH(OAc)₃ | DCE | 0.5 | 95 | [3][9] |
| 4-Nitrobenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 1 | 98 | [3][9] |
| 4-Fluorobenzaldehyde | Piperazine | NaBH(OAc)₃ | DCE | 24 | 85 | [3][9] |
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that forms C-N bonds, typically between an aryl halide or triflate and an amine.[10] While often used to create N-aryl bonds, it can be adapted for the synthesis of N-benzylpiperazines, particularly in cases where the benzyl moiety is introduced via an aryl precursor. For example, coupling an aryl halide with N-benzylpiperazine. This method is indispensable when classical nucleophilic substitution or reductive amination approaches are not feasible.
Mechanistic Insight
The reaction proceeds through a catalytic cycle involving a palladium complex.
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (in this case, benzylpiperazine) coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10]
The success of this reaction is critically dependent on the choice of phosphine ligand coordinated to the palladium. Sterically bulky and electron-rich ligands, such as XPhos, RuPhos, or BINAP, are essential to facilitate both the oxidative addition and the final reductive elimination steps.[11][12]
Performance and Scope
The Buchwald-Hartwig amination offers an exceptionally broad substrate scope, allowing the coupling of amines with a wide variety of aryl and heteroaryl halides, including the less reactive chlorides.[11] However, the methodology has several practical considerations:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a limiting factor for large-scale synthesis.
-
Reaction Conditions: The reaction must be carried out under strictly inert (anaerobic) conditions, as the Pd(0) catalyst is sensitive to oxygen.[12]
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, a critical consideration in pharmaceutical synthesis.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ / XantPhos | NaO-t-Bu | Toluene | 100 | 95 | [11] |
| 4-Chlorotoluene | N-Boc-piperazine | Pd(OAc)₂ / RuPhos | NaO-t-Bu | Dioxane | 110 | 92 | [11] |
| 4-tert-Butylbromobenzene | Piperidine | (NHC)Pd(allyl)Cl | NaO-t-Bu | Dioxane | RT | 82 | [13] |
| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaO-t-Bu | Dioxane | RT | 91 | [13] |
Comparative Analysis of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination |
| Key Advantage | Simplicity, low-cost reagents | Excellent mono-selectivity, one-pot | Broadest substrate scope, good for unreactive partners |
| Key Disadvantage | Poor selectivity (over-alkylation) | Requires aldehyde starting material | Expensive catalyst/ligands, requires inert atmosphere |
| Starting Materials | Piperazine, Benzyl Halide | Piperazine, Benzaldehyde | Aryl Halide, N-Benzylpiperazine (or vice-versa) |
| Functional Group Tolerance | Moderate to Good | Excellent | Good (but sensitive to strong bases) |
| Scalability | Good, but purification can be an issue | Excellent | Moderate, due to cost and catalyst removal |
| "Green" Chemistry | Generates salt waste | High atom economy, often one-pot[7] | Uses heavy metals, complex ligands |
| Ideal Use Case | Simple, unsubstituted benzylpiperazines on a budget | Creating diverse libraries with high purity | When other methods fail; N-aryl bond formation |
Detailed Experimental Protocols
Protocol 1: N-Alkylation via In Situ Salt Formation (Synthesis of 1-Benzylpiperazine)
This robust protocol is adapted from Organic Syntheses, a highly reliable source for reproducible procedures.[4] It cleverly avoids di-alkylation by controlling the concentration of free piperazine.
Caption: Experimental workflow for the synthesis of 1-benzylpiperazine via N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: In a 250-mL Erlenmeyer flask, combine piperazine hexahydrate (24.3 g, 0.125 mole) and piperazine dihydrochloride monohydrate (22.1 g, 0.125 mole) in absolute ethanol (50 mL). Warm the mixture in a water bath at 65°C with swirling to dissolve the solids.
-
Addition of Alkylating Agent: While maintaining the temperature at 65°C, add recently distilled benzyl chloride (15.8 g, 0.125 mole) dropwise over 5 minutes with vigorous swirling or stirring. The separation of white needles of piperazine dihydrochloride should occur almost immediately.
-
Reaction: Continue stirring the mixture at 65°C for an additional 25 minutes.
-
Isolation of Product Salt: Cool the solution, then place it in an ice bath for 30 minutes without stirring. Collect the precipitated piperazine dihydrochloride by suction filtration. Combine the filtrate and washings, cool in an ice bath, and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride. The product, 1-benzylpiperazine dihydrochloride, will precipitate as white plates. Collect the product by suction filtration (Yield: 29.0–29.5 g, 93–95%).
-
Free-Basing and Purification: Dissolve the salt in water (50 mL) and make the solution alkaline (pH > 12) with 5N sodium hydroxide. Extract the aqueous layer multiple times with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting oil by vacuum distillation to obtain pure 1-benzylpiperazine (Yield: 14.3–16.5 g, 65–75%).[4]
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
This general protocol is based on the highly cited work of Abdel-Magid et al. and is broadly applicable to a wide range of aldehydes and amines.[3][9]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq) and piperazine (1.1 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration), stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM, 2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzylpiperazine.
Conclusion
The synthesis of substituted benzylpiperazines can be approached through several reliable methods.
-
Direct N-alkylation is a cost-effective and simple method, but it is often plagued by a lack of selectivity, leading to challenging purifications. The Organic Syntheses protocol offers a practical solution to this problem for the parent compound.
-
Reductive amination , particularly using sodium triacetoxyborohydride, stands out as the most versatile and selective method for preparing mono-substituted derivatives from readily available aldehydes. Its operational simplicity and high functional group tolerance make it the workhorse for library synthesis and general discovery chemistry.
-
Buchwald-Hartwig amination provides a powerful, modern alternative for constructing challenging C-N bonds, especially N-aryl linkages, that are inaccessible through other means. While highly effective, the associated costs and stringent reaction conditions typically reserve its use for more advanced applications or where other methods have failed.
By understanding the causality behind the experimental choices for each route, researchers can select the optimal strategy to efficiently and reliably access their target benzylpiperazine derivatives, accelerating the pace of drug discovery and development.
References
- Myers, A.
- Cymerman Craig, J.; Young, R. J. 1-Benzylpiperazine. Org. Synth. 1966, 46, 10. [Link]
- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Wikipedia.
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- ACS Publications. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
- Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61, 3849-3862. [Link]
- Abdel-Magid, A. F. et al. Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]
- Wikipedia.
- So, C. M.; Lee, C. C.; Lau, C. P.; Kwong, F. Y. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2011, 88, 326-342. [Link]
- Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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- Pittelkow, T.; Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. [Link]
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- Google Patents. Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
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- National Center for Biotechnology Information. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. [Link]
- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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Evaluating the Off-Target Effects of 1-(2-Chlorobenzyl)piperazine: A Comparative Guide
A Note to Our Readers:
As a Senior Application Scientist, my commitment is to provide in-depth, accurate, and actionable scientific guidance. The initial aim of this guide was to furnish a comprehensive evaluation of the off-target effects of the specific compound, 1-(2-Chlorobenzyl)piperazine. However, a thorough and exhaustive search of the current scientific literature and pharmacological databases has revealed a significant gap in publicly available information regarding the primary biological target and the specific off-target profile of this particular molecule.
The evaluation of "off-target" effects is fundamentally predicated on a clear understanding of the intended "on-target" activity. Without this crucial baseline, a meaningful and scientifically rigorous comparison guide that adheres to our standards of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) cannot be constructed.
Therefore, while we cannot proceed with the originally planned guide on this compound, we recognize the importance of understanding the broader pharmacological landscape of substituted piperazine derivatives. These compounds are of significant interest in CNS drug discovery, and their potential for off-target interactions is a critical consideration for any researcher in this field.
To that end, we would be pleased to develop a comprehensive comparison guide on a closely related and well-characterized piperazine derivative for which a wealth of pharmacological data exists. A potential candidate for such a guide is 1-(4-Chlorobenzyl)piperazine , a compound with known interactions at serotonin and dopamine receptors. This would allow us to fully explore the methodologies for assessing off-target effects and provide the detailed, data-driven comparisons originally envisioned.
We believe this approach will provide you, our audience of researchers, scientists, and drug development professionals, with a valuable and practical resource that upholds the scientific integrity you expect from our publications. We welcome your feedback and look forward to providing you with this alternative guide in the near future.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chlorobenzyl)piperazine
Introduction: 1-(2-Chlorobenzyl)piperazine is a piperazine derivative utilized in complex organic synthesis, often serving as a precursor or intermediate in the development of pharmacologically active molecules. As with any chlorinated organic compound, its handling and disposal demand meticulous attention to safety and environmental regulations. Improper disposal not only poses significant risks to personnel through acute exposure but also threatens ecosystems due to the potential for environmental persistence and the formation of hazardous byproducts.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined herein are designed to ensure the integrity of your laboratory's safety program and maintain full compliance with regulatory standards set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Section 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound and its isomers are classified as hazardous substances. The primary risks are associated with its irritant properties and potential toxicity. The Safety Data Sheet (SDS) is the primary source of this information and must be consulted before work begins.[1][2]
Causality of Hazards: The molecule's structure, featuring a chlorinated aromatic ring and a piperazine moiety, contributes to its reactivity and biological activity. The chlorobenzyl group makes it a halogenated organic compound, which requires specific disposal pathways to prevent the formation of highly toxic dioxins and furans during incomplete combustion.
Key Safety and Hazard Information The following table summarizes the critical hazard information for piperazine derivatives, which should be considered applicable to this compound in the absence of a specific SDS.
| Hazard Classification | GHS Hazard Statement | Key Precautionary Actions (Disposal Context) | Potential EPA Waste Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3][4] | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.[5] | D004-D043 (Toxicity Characteristic) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3][4] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[5] | D002 (Corrosivity, if pH is extreme) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3][4] | Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[5] | N/A |
| Respiratory Irritation | H335: May cause respiratory irritation[3][4] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[6] | N/A |
| Environmental Hazard | H400: Very toxic to aquatic life[4] | Avoid release to the environment.[6] | F-List (e.g., F024 for certain chlorinated aliphatics)[7] |
Section 2: Pre-Disposal Handling and Segregation Protocol
Proper disposal begins at the point of waste generation. The principle of waste segregation is fundamental to laboratory safety and regulatory compliance, preventing dangerous chemical reactions and ensuring waste is routed to the correct disposal facility.[2][8]
Expert Insight: Segregating chlorinated waste is not merely a suggestion but a critical control point.[9] Mixing chlorinated solvents with non-halogenated waste can contaminate large volumes of less hazardous material, significantly increasing disposal costs and complexity. Furthermore, accidental mixing with incompatible chemicals, such as strong acids or bases, can lead to exothermic reactions or the release of toxic gases.
Step-by-Step Segregation and Handling:
-
Work Environment: Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks.[1][10]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-rated safety glasses with side shields or a face shield.[3][6]
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste" or "Chlorinated Organic Waste." This prevents cross-contamination.[9]
-
Initial Collection: Collect waste this compound (pure, in solution, or as contaminated materials like paper towels or pipette tips) in a small, clearly labeled primary container at the point of use.
-
Transfer: Periodically and safely transfer the contents of the primary container to the main laboratory accumulation container for halogenated organic waste.
Section 3: Waste Accumulation and Storage Protocol
The compliant storage of hazardous waste is governed by strict regulations to prevent spills, leaks, and exposure.
Step-by-Step Accumulation and Storage:
-
Container Selection: Use a container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a tightly sealing cap.[9][11] The original product container is often an excellent choice for waste accumulation.[11]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date on which waste was first added to the container (accumulation start date).
-
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[8] This area must be secure, well-ventilated, and provide secondary containment (such as a spill tray) to capture any potential leaks.[9]
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[9]
Section 4: Final Disposal Pathway
This compound is not suitable for disposal via sanitary sewer or as general solid waste. The only acceptable method is through a licensed and approved hazardous waste disposal company.[2][3]
Mechanism of Disposal: The most common and effective disposal technology for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[8] This process operates at temperatures sufficient to ensure the complete destruction of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the exhaust).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Section 5: Emergency Procedures - Spill and Exposure
All personnel handling this chemical must be trained on emergency response procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[12][13][14]
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using a spill kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[11]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
References
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- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
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- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency (EPA). [Link]
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Navigating the Safe Handling of 1-(2-Chlorobenzyl)piperazine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and manipulation of novel compounds are daily realities. Among these, piperazine derivatives, such as 1-(2-Chlorobenzyl)piperazine, are common scaffolds. However, their utility is often matched by significant health hazards. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a culture of safety through a deep understanding of the "why" behind each procedural step. Our aim is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Inherent Risks of this compound
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Like many piperazine derivatives, it is also classified as a skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions.[2] Ingestion is harmful, and inhalation of dust can irritate the respiratory system.[2] The primary hazards are summarized below:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact. |
| Serious Eye Damage | Poses a high risk of serious, irreversible eye damage. |
| Respiratory/Skin Sensitization | May cause allergic reactions upon repeated exposure. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Respiratory Irritation | Inhalation of dust can lead to respiratory tract irritation. |
The corrosive nature of this compound is due to its basic piperazine moiety, which can disrupt cell membranes and denature proteins upon contact with living tissue. The chlorobenzyl group can also contribute to its irritant properties. Understanding these intrinsic chemical properties is the foundation for establishing robust safety protocols.
A Self-Validating System for Personal Protective Equipment (PPE)
A key principle of laboratory safety is the implementation of a self-validating system, where each step includes a verification to ensure its effectiveness. This is particularly crucial when selecting and using PPE.
Foundational Protection:
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the first line of defense against incidental contact.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum to protect the lower body from spills.
Specific PPE for Handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for general laboratory use and offer good resistance to many chemicals.[3][4] However, for prolonged contact or when handling chlorinated aromatic compounds, thicker gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or punctures before use. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when there is a potential for generating dust, such as during weighing or transfer of the solid material. The type of respirator (e.g., N95 dust mask, half-mask with P100 cartridges) should be selected based on a risk assessment of the specific procedure. |
| Protective Clothing | Chemical-resistant apron | For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing the risk of exposure to this compound.
Receiving and Storage:
-
Verification upon Receipt: Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Secondary Containment: The primary container should be stored within a clearly labeled, chemically resistant secondary container.
Handling and Weighing:
Due to the hazardous nature of this compound as a solid, specific precautions must be taken during weighing and transfer to prevent the generation of dust.
Step-by-Step Weighing Procedure:
-
Prepare the Weighing Area: Whenever possible, weigh hazardous powders within a chemical fume hood.[6] If a balance cannot be placed inside a fume hood, a "weighing enclosure" or a similar containment device should be used.
-
Don Full PPE: Before handling the compound, put on all required PPE, including a respirator.
-
Tare the Receiving Vessel: Place a clean, labeled, and sealable receiving vessel on the balance and tare it.
-
Transfer the Compound: Inside the fume hood or containment device, carefully transfer the desired amount of this compound to the tared vessel using a clean spatula. Avoid any actions that could create dust.
-
Seal and Re-weigh: Securely seal the receiving vessel before removing it from the containment area. Re-weigh the sealed vessel to confirm the amount transferred.
-
Decontaminate: Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response Plan
Even with the most stringent precautions, accidental exposures can occur. A well-rehearsed emergency plan is critical.
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention. An emergency shower should be within a 10-second travel distance of the work area.[8][9][10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[7] Use of an eyewash station is mandatory.[8][9][10] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup:
Minor Spill (a few grams in a contained area):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the Material: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Major Spill (large quantity or outside of a containment area):
-
Evacuate: Immediately evacuate the area.
-
Alert Emergency Services: Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, the fire department.
-
Restrict Access: Prevent others from entering the contaminated area.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and any other relevant information to emergency responders.
Hazard and Control Logic
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- 2. gloves.com [gloves.com]
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- 4. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
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- 6. ehso.emory.edu [ehso.emory.edu]
- 7. Laboratory Safety Manual | Environment, Health and Safety [ehs.cornell.edu]
- 8. Emergency Shower and Eyewash Station Requirements & Inspection Checklist [zhlabsfurniture.com]
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- 10. CCOHS: Emergency Showers and Eyewash Stations [ccohs.ca]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
